1-propyl-1H-imidazole-5-carbaldehyde
Description
The exact mass of the compound 1-propyl-1H-imidazole-5-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-propyl-1H-imidazole-5-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-propyl-1H-imidazole-5-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-propylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-9-6-8-4-7(9)5-10/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNHVLOXIAQFJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199192-25-1 | |
| Record name | 1-propyl-1H-imidazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 1-propyl-1H-imidazole-5-carbaldehyde
An In-Depth Technical Guide to the Synthesis of 1-Propyl-1H-imidazole-5-carbaldehyde
Introduction
1-Propyl-1H-imidazole-5-carbaldehyde is a valuable heterocyclic building block in the fields of medicinal chemistry and organic synthesis. The imidazole scaffold is a core component of numerous biologically active compounds, and the presence of a reactive carbaldehyde group at the C5 position, along with an N-propyl substituent, provides a versatile handle for further molecular elaboration. This guide offers a comprehensive overview of a reliable and commonly employed synthetic route to this target molecule, intended for researchers, chemists, and professionals in drug development. The narrative emphasizes the rationale behind methodological choices, ensuring a deep understanding of the underlying chemical principles.
Retrosynthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The formyl group can be installed onto a pre-existing imidazole ring via an electrophilic formylation reaction. This leads back to the key intermediate, 1-propyl-1H-imidazole. This intermediate, in turn, can be readily synthesized through the direct alkylation of the parent imidazole heterocycle.
Caption: Retrosynthetic analysis of the target compound.
Part I: Synthesis of the Precursor: 1-Propyl-1H-imidazole
The initial stage of the synthesis focuses on the preparation of 1-propyl-1H-imidazole, also known as N-propylimidazole.[1] This is typically achieved through the N-alkylation of imidazole with a suitable propylating agent.
Principle and Rationale: Nucleophilic Substitution
The N-alkylation of imidazole proceeds via a standard nucleophilic substitution (SN2) mechanism. Imidazole itself is an ambident nucleophile, but in the presence of a base, the pyrrole-like nitrogen is deprotonated to form the imidazolate anion. This anion is a potent nucleophile that readily attacks an electrophilic propyl source, such as 1-bromopropane or 1-iodopropane.
-
Choice of Base: A moderately strong base is required to deprotonate imidazole. Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are commonly used.[2][3] They are effective, inexpensive, and easy to handle. The base neutralizes the hydrohalic acid byproduct, driving the reaction to completion.
-
Choice of Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal.[2][4] These solvents can dissolve the ionic intermediates and reagents but do not participate in hydrogen bonding, which could otherwise solvate and deactivate the nucleophile.
-
Reaction Temperature: The reaction is often heated to increase the rate of substitution, typically in the range of 80°C.[2]
Caption: Mechanism of N-alkylation of imidazole.
Detailed Experimental Protocol: Synthesis of 1-Propyl-1H-imidazole
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.0 eq) and potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Reagent Addition: Add 1-bromopropane (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-82°C) and maintain for 18-24 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting crude oil can be purified by vacuum distillation to yield pure 1-propyl-1H-imidazole as a light yellow liquid.[1]
Data Summary: 1-Propyl-1H-imidazole
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₂ | [1] |
| Molecular Weight | 110.16 g/mol | [1] |
| Appearance | Light yellow transparent liquid | [1] |
| Boiling Point | 221.3 ± 9.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| CAS Number | 35203-44-2 | [1] |
Part II: Synthesis of 1-Propyl-1H-imidazole-5-carbaldehyde
The final step involves the introduction of a formyl group onto the C5 position of the 1-propyl-1H-imidazole ring. The Vilsmeier-Haack reaction is a classic and highly effective method for this transformation on electron-rich heterocycles.[5][6]
Principle and Rationale: The Vilsmeier-Haack Reaction
This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, to formylate an activated aromatic or heteroaromatic ring.[7]
-
Formation of the Vilsmeier Reagent: The reaction is initiated by the activation of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃). This forms the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[8]
-
Electrophilic Aromatic Substitution: 1-Propyl-1H-imidazole, being an electron-rich heterocycle, acts as the nucleophile. It attacks the electrophilic carbon of the Vilsmeier reagent. The substitution occurs preferentially at the C5 position, which is electronically activated and less sterically hindered compared to the C2 position.
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to liberate the final aldehyde product.[6]
The Vilsmeier-Haack reaction is valued for its use of mild and economical reagents to achieve formylation.[5]
Caption: Workflow of the Vilsmeier-Haack formylation.
Detailed Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flask cooled in an ice bath (0°C) and under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq). Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, maintaining the temperature below 5°C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1-propyl-1H-imidazole (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent, ensuring the temperature remains low.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction by TLC.
-
Workup and Hydrolysis: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is ~7-8.[8] Stir for an additional 30 minutes to ensure complete hydrolysis of the intermediate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-propyl-1H-imidazole-5-carbaldehyde.
Data Summary: 1-Propyl-1H-imidazole-5-carbaldehyde
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | [9] |
| Molecular Weight | 138.17 g/mol | [9][10] |
| Appearance | Expected to be a liquid or low-melting solid | [11] |
| Boiling Point | 269.4 ± 23.0 °C (Predicted) | [11] |
| SMILES | CCCn1cncc1C=O | [9] |
| CAS Number | 161500-05-6 (for 2-carbaldehyde isomer) | [9][10] |
(Note: Experimental data for the 5-carbaldehyde isomer is less prevalent in public databases than for the 2-carbaldehyde isomer. Predicted values and data from analogous structures are provided for guidance.)
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
1-Bromopropane: A flammable liquid and potential irritant. Avoid inhalation and skin contact.
-
DMF and Acetonitrile: These are flammable solvents with potential health risks upon prolonged exposure. Use in a well-ventilated area.
-
Neutralization: The hydrolysis and neutralization step is exothermic. Perform it slowly and with efficient cooling to control the temperature.
Conclusion
The is reliably achieved through a robust two-step sequence involving N-alkylation of imidazole followed by a Vilsmeier-Haack formylation. This methodology leverages common and well-understood organic reactions, providing an efficient route to a versatile chemical intermediate. The principles discussed herein—from the rationale for reagent selection to the mechanistic underpinnings of each transformation—provide the necessary foundation for the successful execution of this synthesis in a research or drug development setting.
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- CAS 161500-05-6: 1H-Imidazole-2-carboxaldehyde,1-propyl-(9CI) - Cymit Química S.L.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - NIH.
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Spectroscopic Data for 1-Propyl-1H-imidazole-5-carbaldehyde: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-propyl-1H-imidazole-5-carbaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes predicted spectroscopic data with empirical data from closely related analogs to offer a robust analytical framework. We will delve into the anticipated features of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. The methodologies for data acquisition and the causal reasoning behind spectral interpretations are detailed to provide field-proven insights for professionals in drug development and scientific research.
Introduction
1-propyl-1H-imidazole-5-carbaldehyde belongs to the class of N-alkylated imidazole carbaldehydes, which are versatile building blocks in organic synthesis. The imidazole moiety is a key structural feature in many biologically active molecules, and the presence of a reactive carbaldehyde group allows for a wide range of chemical transformations. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. This guide aims to serve as a detailed reference for the expected spectroscopic signature of 1-propyl-1H-imidazole-5-carbaldehyde.
Synthesis Methodology: The Vilsmeier-Haack Reaction
A common and efficient method for the formylation of electron-rich heterocycles like N-alkylimidazoles is the Vilsmeier-Haack reaction.[1][2][3][4][5] This reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation : In a cooled, inert atmosphere, slowly add phosphoryl chloride to an excess of N,N-dimethylformamide with stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, a chloroiminium salt.
-
Formylation : To the prepared Vilsmeier reagent, add 1-propyl-1H-imidazole dropwise while maintaining a low temperature. The electron-rich imidazole ring attacks the electrophilic carbon of the Vilsmeier reagent.
-
Hydrolysis : After the reaction is complete, the intermediate iminium salt is hydrolyzed by the addition of water or an aqueous base to yield the final aldehyde product, 1-propyl-1H-imidazole-5-carbaldehyde.
-
Purification : The crude product is then purified using standard techniques such as column chromatography or distillation.
The choice of a Vilsmeier-Haack reaction is predicated on its reliability for formylating activated aromatic systems and its use of readily available and cost-effective reagents.[1]
Caption: Workflow of the Vilsmeier-Haack formylation for the synthesis of 1-propyl-1H-imidazole-5-carbaldehyde.
Spectroscopic Analysis
The following sections detail the predicted spectroscopic data for 1-propyl-1H-imidazole-5-carbaldehyde. These predictions are based on established principles of spectroscopy and data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a powerful tool for elucidating the proton environment of a molecule. The predicted chemical shifts for 1-propyl-1H-imidazole-5-carbaldehyde are presented in Table 1. The interpretation is based on data from N-alkylated 4-methyl-5-imidazole carbaldehydes, which are structurally very similar.[6][7]
Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Propyl-1H-imidazole-5-carbaldehyde
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde-H | 9.7 - 9.9 | s | - |
| Imidazole-H2 | 7.9 - 8.1 | s | - |
| Imidazole-H4 | 7.5 - 7.7 | s | - |
| N-CH₂- | 4.1 - 4.3 | t | ~7.5 |
| -CH₂- | 1.8 - 2.0 | sextet | ~7.5 |
| -CH₃ | 0.9 - 1.1 | t | ~7.5 |
-
Aldehyde Proton (9.7 - 9.9 ppm): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the C=O bond, thus appearing at a very downfield chemical shift.
-
Imidazole Ring Protons (7.5 - 8.1 ppm): The protons on the imidazole ring are in the aromatic region. The H2 proton is typically the most downfield due to the influence of the adjacent nitrogen atoms.
-
N-Propyl Group Protons (0.9 - 4.3 ppm): The protons of the propyl group will exhibit characteristic splitting patterns. The methylene group attached to the nitrogen (N-CH₂) is the most deshielded of the alkyl protons due to the electronegativity of the nitrogen atom.
Caption: Predicted ¹H NMR chemical shift assignments for 1-propyl-1H-imidazole-5-carbaldehyde.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are summarized in Table 2, based on general values for similar functional groups.[8][9][10]
Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-Propyl-1H-imidazole-5-carbaldehyde
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Aldehyde) | 185 - 195 |
| Imidazole-C2 | 140 - 145 |
| Imidazole-C4 | 135 - 140 |
| Imidazole-C5 | 125 - 130 |
| N-CH₂- | 45 - 50 |
| -CH₂- | 22 - 27 |
| -CH₃ | 10 - 15 |
-
Carbonyl Carbon (185 - 195 ppm): The aldehyde carbonyl carbon is significantly deshielded and appears far downfield.
-
Imidazole Ring Carbons (125 - 145 ppm): The carbons of the imidazole ring resonate in the aromatic region.
-
N-Propyl Group Carbons (10 - 50 ppm): The chemical shifts of the propyl group carbons are in the aliphatic region, with the carbon directly attached to the nitrogen being the most downfield.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for determining the molecular weight and elemental composition. The predicted mass spectral data is based on general fragmentation patterns of N-alkylimidazoles.[11][12][13]
Table 3: Predicted Mass Spectrometry Data for 1-Propyl-1H-imidazole-5-carbaldehyde
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 138 | Molecular Ion |
| [M-H]⁺ | 137 | Loss of a hydrogen radical |
| [M-CHO]⁺ | 109 | Loss of the formyl group |
| [M-C₃H₇]⁺ | 95 | Loss of the propyl group |
The fragmentation of 1-propyl-1H-imidazole-5-carbaldehyde is expected to involve the loss of the propyl side chain and the formyl group. The molecular ion peak at m/z 138 should be observable.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted IR absorption bands are listed in Table 4.[14][15][16][17][18]
Table 4: Predicted Infrared (IR) Spectroscopic Data for 1-Propyl-1H-imidazole-5-carbaldehyde
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (aromatic) | 3100 - 3000 | Medium |
| C-H (aliphatic) | 3000 - 2850 | Strong |
| C=O (aldehyde) | 1710 - 1685 | Strong |
| C=N (imidazole) | 1650 - 1590 | Medium |
| C=C (imidazole) | 1580 - 1450 | Medium |
Key diagnostic peaks include the strong carbonyl stretch of the aldehyde and the C-H stretches for both the aromatic imidazole ring and the aliphatic propyl group.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of 1-propyl-1H-imidazole-5-carbaldehyde. By leveraging data from analogous compounds and fundamental spectroscopic principles, we have constructed a comprehensive profile of its expected ¹H NMR, ¹³C NMR, MS, and IR spectra. This information is intended to be a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, aiding in the identification and characterization of this important heterocyclic building block. It is recommended that this predicted data be confirmed with experimental results when the pure compound is available.
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]
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Electrospray Mass Spectral Fragmentation Study of N,N'-disubstituted Imidazolium Ionic Liquids - PubMed. (2006, January). Retrieved from [Link]
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IR handout.pdf. (n.d.). Retrieved from [Link]
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Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives - ResearchGate. (n.d.). Retrieved from [Link]
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Infrared Spectroscopy - MSU chemistry. (n.d.). Retrieved from [Link]
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Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives - DergiPark. (2019, January 22). Retrieved from [Link]
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Typical Infrared Absorption Frequencies | PDF | Amide | Amine - Scribd. (n.d.). Retrieved from [Link]
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C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation ... - Doc Brown's Chemistry. (2025, November 8). Retrieved from [Link]
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An In-Depth Technical Guide to 1-Propyl-1H-imidazole-2-carbaldehyde
An Important Note on Isomer Identification: Initial inquiries for "1-propyl-1H-imidazole-5-carbaldehyde" did not yield a corresponding CAS number or significant scientific literature. The available data overwhelmingly pertains to the constitutional isomer, 1-propyl-1H-imidazole-2-carbaldehyde (CAS Number: 161500-05-6) . This guide will, therefore, focus exclusively on the latter, a compound of significant interest in synthetic and medicinal chemistry.
Introduction
1-Propyl-1H-imidazole-2-carbaldehyde is a heterocyclic aldehyde that serves as a versatile building block in organic synthesis. The imidazole core, an electron-rich five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents. The presence of a reactive carbaldehyde group at the 2-position, coupled with the N-propyl substituent which enhances lipophilicity, makes this molecule a valuable intermediate for the synthesis of a diverse range of more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, properties, characterization, and applications, with a focus on practical, field-proven insights for researchers and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of 1-propyl-1H-imidazole-2-carbaldehyde is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 161500-05-6 | [1] |
| Molecular Formula | C₇H₁₀N₂O | [1][2] |
| Molecular Weight | 138.17 g/mol | [1][2] |
| Appearance | Solid | [2] |
| InChI Key | COIFMOLQDBIKOF-UHFFFAOYSA-N | [2] |
| SMILES | CCCn1ccnc1C=O | [2] |
Synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde
The following workflow outlines a logical and experimentally sound approach for its preparation.
Caption: A generalized two-step synthetic workflow for the preparation of 1-propyl-1H-imidazole-2-carbaldehyde.
Experimental Protocol (Adapted from General Procedures)
Step 1: Synthesis of 1-Propyl-1H-imidazole
-
Materials: Imidazole, 1-bromopropane, sodium hydride (NaH) or potassium carbonate (K₂CO₃), anhydrous N,N-dimethylformamide (DMF) or acetonitrile.
-
Procedure: a. To a stirred suspension of a strong base like sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazole (1.0 equivalent) in anhydrous DMF dropwise. b. Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation. c. Cool the mixture back to 0 °C and add 1-bromopropane (1.05 equivalents) dropwise. d. Let the reaction warm to room temperature and stir overnight. e. Quench the reaction by the slow addition of water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 1-propyl-1H-imidazole.
Step 2: Synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde
-
Materials: 1-Propyl-1H-imidazole, n-butyllithium (n-BuLi) in hexanes, anhydrous tetrahydrofuran (THF), anhydrous N,N-dimethylformamide (DMF).
-
Procedure: a. Dissolve 1-propyl-1H-imidazole (1.0 equivalent) in anhydrous THF under an inert atmosphere. b. Cool the solution to -78 °C (a dry ice/acetone bath). c. Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. The C2 position of the imidazole ring is selectively deprotonated. d. Stir the resulting solution at -78 °C for 1-2 hours. e. Add anhydrous DMF (1.2 equivalents) dropwise to the reaction mixture. f. Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours. g. Quench the reaction by the addition of saturated aqueous ammonium chloride solution. h. Extract the product with ethyl acetate. i. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield 1-propyl-1H-imidazole-2-carbaldehyde.
Spectroscopic Characterization
While specific experimental spectra for 1-propyl-1H-imidazole-2-carbaldehyde are not widely published, the expected spectroscopic data can be predicted based on the analysis of similar compounds.[5]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aldehydic Proton (-CHO): A singlet in the region of δ 9.5-10.0 ppm.
-
Imidazole Ring Protons: Two doublets or singlets in the aromatic region, typically between δ 7.0-8.0 ppm.
-
N-Propyl Group Protons:
-
A triplet corresponding to the -CH₂- group attached to the nitrogen (N-CH₂-CH₂-CH₃) around δ 4.0-4.5 ppm.
-
A multiplet (sextet) for the central -CH₂- group (-CH₂-CH₂-CH₃) in the range of δ 1.8-2.2 ppm.
-
A triplet for the terminal methyl group (-CH₃) around δ 0.8-1.2 ppm.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aldehyde Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 180-190 ppm.
-
Imidazole Ring Carbons: Signals in the aromatic region, with the C2 carbon (attached to the aldehyde) being the most downfield (around δ 145-155 ppm), and the C4 and C5 carbons appearing between δ 120-140 ppm.
-
N-Propyl Group Carbons:
-
N-CH₂ carbon around δ 45-55 ppm.
-
Central -CH₂- carbon around δ 20-30 ppm.
-
Terminal -CH₃ carbon around δ 10-15 ppm.
-
IR (Infrared) Spectroscopy:
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹.
-
C=N and C=C Stretches (Imidazole Ring): Multiple bands in the region of 1400-1600 cm⁻¹.
-
C-H Stretches (Aliphatic): Bands in the region of 2850-3000 cm⁻¹.
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 138.17).
-
Fragmentation Pattern: Characteristic fragments resulting from the loss of the propyl group, the formyl group, or other fragmentation pathways of the imidazole ring.
Reactivity and Applications in Drug Development
The chemical reactivity of 1-propyl-1H-imidazole-2-carbaldehyde is dominated by the aldehyde functional group, which can undergo a wide range of transformations. This makes it a valuable intermediate in the synthesis of various pharmaceutical lead compounds.
Caption: Key reactions of the aldehyde group in 1-propyl-1H-imidazole-2-carbaldehyde and the resulting products.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 1-propyl-1H-imidazole-2-carboxylic acid, which can be used as a precursor for amides and esters.
-
Reduction: Reduction of the aldehyde with agents like sodium borohydride yields the primary alcohol, (1-propyl-1H-imidazol-2-yl)methanol, a useful intermediate for ether and ester synthesis.
-
Wittig Reaction: Reaction with phosphonium ylides provides a route to various vinyl-substituted imidazoles.
-
Reductive Amination: This is a powerful tool for introducing new amine functionalities by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride. This is a widely used reaction in the synthesis of drug candidates.
-
Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel and aldol condensations, to form more complex carbon skeletons.
The imidazole moiety itself is a key pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[6] The N-propyl group can modulate the pharmacokinetic properties of the final molecule, such as its solubility and ability to cross cell membranes. Therefore, 1-propyl-1H-imidazole-2-carbaldehyde is a valuable starting material for generating libraries of novel imidazole-based compounds for high-throughput screening in drug discovery programs.
Safety, Handling, and Storage
Hazard Identification:
1-Propyl-1H-imidazole-2-carbaldehyde is classified as a hazardous substance.[7]
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapor and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-Propyl-1H-imidazole-2-carbaldehyde is a key synthetic intermediate with significant potential in medicinal chemistry and drug development. Its straightforward, albeit multi-step, synthesis and the versatile reactivity of its aldehyde group allow for the creation of a wide array of more complex, biologically active molecules. This guide has provided a comprehensive overview of its synthesis, properties, characterization, and applications, offering a valuable resource for researchers in the field. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the importance of versatile building blocks like 1-propyl-1H-imidazole-2-carbaldehyde is set to increase.
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Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3959-3974. [Link]
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Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 75(9), 3208–3213. [Link]
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1-propyl-1H-imidazole-5-carbaldehyde molecular structure
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 1-Propyl-1H-imidazole-5-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of 1-propyl-1H-imidazole-5-carbaldehyde, a heterocyclic aldehyde of significant interest in synthetic and medicinal chemistry. We delve into the molecule's structural features, offering detailed protocols for its multi-step synthesis, which leverages classical organic reactions, including N-alkylation and Vilsmeier-Haack formylation. The rationale behind these synthetic choices and an analysis of the reaction mechanisms are discussed. Furthermore, this guide outlines the standard analytical techniques for structural elucidation, complete with expected spectral data. Finally, we explore the compound's utility as a versatile building block in drug discovery and materials science, highlighting its role as a key intermediate in the development of complex bioactive molecules. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this important chemical entity.
Introduction: The Imidazole Core and Functionalization
The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone for drug design. 1-Propyl-1H-imidazole-5-carbaldehyde is a derivative that combines this essential heterocyclic core with two key functional groups that dictate its reactivity and utility:
-
The N-Propyl Group: The alkyl chain at the N1 position enhances the molecule's lipophilicity compared to the parent imidazole. This modification is crucial for modulating pharmacokinetic properties such as solubility and membrane permeability in potential drug candidates.[1] The presence of the N-substituent also directs the regioselectivity of subsequent electrophilic substitution reactions on the imidazole ring.
-
The C5-Carbaldehyde Group: The aldehyde functionality at the C5 position is a versatile chemical handle. It serves as an electrophilic site, readily participating in a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations, to build molecular complexity.[2] This makes the compound an invaluable intermediate for synthesizing a diverse library of derivatives for biological screening.
The strategic placement of these groups makes 1-propyl-1H-imidazole-5-carbaldehyde a valuable precursor for creating targeted molecules in oncology, infectious disease, and cardiovascular research.[3][4]
Synthesis and Mechanistic Rationale
The synthesis of 1-propyl-1H-imidazole-5-carbaldehyde is logically approached as a two-step process starting from the commercially available imidazole. This strategy involves first installing the alkyl group at the nitrogen, followed by the regioselective introduction of the formyl group onto the electron-rich imidazole ring.
Step 1: N-Alkylation of Imidazole
The initial step is the N-alkylation of the imidazole ring to produce 1-propyl-1H-imidazole. This is a standard nucleophilic substitution reaction where the imidazole anion acts as the nucleophile.
-
Causality of Experimental Choices: A moderately strong base, such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH), is sufficient to deprotonate one of the imidazole nitrogens, forming the imidazolate anion.[5][6] This anion is a potent nucleophile that readily attacks an alkyl halide, such as 1-bromopropane. Acetonitrile is often chosen as the solvent due to its polar aprotic nature, which effectively solvates the cation of the base while not interfering with the nucleophilicity of the anion.[6] Heating the reaction accelerates the rate to ensure completion within a reasonable timeframe.
Step 2: Vilsmeier-Haack Formylation
The second step involves the formylation of 1-propyl-1H-imidazole to introduce the aldehyde group. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it is highly effective for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8]
-
Mechanistic Insight: The reaction proceeds via the formation of the "Vilsmeier reagent," a chlorodimethyliminium ion, from the reaction of a formamide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[9] This iminium ion is a weak electrophile, perfectly suited to react with the activated imidazole ring.[8] The N-propyl group is an electron-donating group, which activates the imidazole ring towards electrophilic substitution. The substitution occurs preferentially at the C5 position due to a combination of electronic and steric effects, leading to the desired product. The reaction is completed by a hydrolysis workup, which converts the intermediate iminium salt into the final aldehyde.[7]
Experimental Protocol: Synthesis of 1-Propyl-1H-imidazole-5-carbaldehyde
Part A: Synthesis of 1-Propyl-1H-imidazole
-
To a stirred suspension of imidazole (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile (10 mL/g of imidazole), add 1-bromopropane (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and maintain for 12-24 hours, monitoring the reaction progress by TLC.[6]
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude oil by vacuum distillation or column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain pure 1-propyl-1H-imidazole.
Part B: Synthesis of 1-Propyl-1H-imidazole-5-carbaldehyde (Vilsmeier-Haack Reaction)
-
In a separate flask, cool N,N-dimethylformamide (DMF, 3.0 eq) to 0°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the chilled DMF, maintaining the temperature below 10°C. Stir for 30 minutes to pre-form the Vilsmeier reagent.[9]
-
Add the 1-propyl-1H-imidazole (1.0 eq) from Part A to the Vilsmeier reagent dropwise, ensuring the temperature remains controlled.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70°C for 4-6 hours.
-
Cool the reaction mixture in an ice bath and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution to a pH of 8-9 with a saturated sodium hydroxide or sodium carbonate solution.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography (silica gel, ethyl acetate/hexanes) to yield 1-propyl-1H-imidazole-5-carbaldehyde as the final product.
Caption: Synthetic workflow for 1-propyl-1H-imidazole-5-carbaldehyde.
Structural Elucidation and Physicochemical Properties
Confirmation of the molecular structure of 1-propyl-1H-imidazole-5-carbaldehyde is achieved through a combination of spectroscopic methods. Each technique provides specific information about the different parts of the molecule.
| Property | Data | Source(s) |
| Molecular Formula | C₇H₁₀N₂O | [10] |
| Molecular Weight | 138.17 g/mol | [10] |
| IUPAC Name | 1-propyl-1H-imidazole-5-carbaldehyde | |
| Appearance | Expected to be a solid or high-boiling liquid | (for isomer) |
| CAS Number | Note: Data for the C5-isomer is sparse. The C2-isomer is 161500-05-6. | [10][11] |
Table 1: Key Physicochemical Properties.
Spectroscopic Characterization
| Technique | Expected Observations |
| ¹H NMR | ~9.5-10.0 ppm (s, 1H): Aldehyde proton (-CHO).~7.5-8.0 ppm (s, 1H): Imidazole ring proton at C2.~7.0-7.5 ppm (s, 1H): Imidazole ring proton at C4.~3.9-4.2 ppm (t, 2H): Methylene protons of the propyl group adjacent to the nitrogen (-N-CH₂-).~1.7-2.0 ppm (m, 2H): Methylene protons of the central part of the propyl group (-CH₂-CH₂-CH₃).~0.8-1.1 ppm (t, 3H): Methyl protons of the propyl group (-CH₃). |
| ¹³C NMR | ~180-190 ppm: Aldehyde carbonyl carbon.~140-150 ppm: Imidazole ring carbons (C2, C4).~120-130 ppm: Imidazole ring carbon (C5).~45-55 ppm: Propyl methylene carbon attached to nitrogen.~20-30 ppm: Central propyl methylene carbon.~10-15 ppm: Propyl methyl carbon. |
| IR Spectroscopy | ~2820 & 2720 cm⁻¹: C-H stretch of the aldehyde.~1680-1700 cm⁻¹: Strong C=O stretch of the aromatic aldehyde.~1500-1600 cm⁻¹: C=N and C=C stretching of the imidazole ring.~2900-3000 cm⁻¹: C-H stretching of the propyl group. |
| Mass Spectrometry | Molecular Ion Peak (M⁺): m/z = 138.08. This corresponds to the exact mass of the C₇H₁₀N₂O formula. Fragmentation patterns would show losses corresponding to the propyl and aldehyde groups. |
Table 2: Expected Spectroscopic Data for Structural Confirmation.
-
Self-Validating System: The combined data from these techniques provides a robust confirmation of the structure. For instance, the presence of the aldehyde proton in the ¹H NMR, the carbonyl stretch in the IR, and the aldehyde carbon in the ¹³C NMR all corroborate the successful formylation. Similarly, the characteristic triplet-multiplet-triplet pattern in the ¹H NMR confirms the propyl chain, which is further supported by the three distinct aliphatic carbon signals in the ¹³C NMR.
Applications in Research and Development
1-Propyl-1H-imidazole-5-carbaldehyde is not typically an end-product but rather a crucial intermediate for creating more elaborate molecules with potential therapeutic value.
-
Scaffold for Drug Discovery: The aldehyde group is a key functional group for derivatization. It can be converted into amines, alcohols, acids, or used to link the imidazole core to other pharmacophores through reactions like Schiff base formation followed by reduction.[12] This allows for the systematic exploration of the chemical space around the imidazole scaffold to optimize biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Precursor to Bioactive Compounds: Imidazole-based compounds have demonstrated a wide range of biological activities, including anticancer, antifungal, and antihypertensive properties.[3][13] For example, substituted imidazole aldehydes are key intermediates in the synthesis of angiotensin II receptor antagonists like Losartan, which are used to treat high blood pressure.[3][14] While the specific isomer may vary, the synthetic principles and the utility of the imidazole aldehyde core remain highly relevant.
-
Materials Science: N-alkylated imidazoles are precursors to ionic liquids, which are valued as environmentally benign solvents and catalysts in chemical synthesis.[1] The functional aldehyde group offers a site for polymerization or grafting onto surfaces to create functional materials.
Caption: Role as a building block in a drug discovery workflow.
Conclusion
1-Propyl-1H-imidazole-5-carbaldehyde is a molecule of significant synthetic value, characterized by a stable heterocyclic core and two strategically placed functional groups. Its synthesis is reliably achieved through established organic reactions, and its structure can be unequivocally confirmed using standard spectroscopic methods. The true value of this compound lies in its role as a versatile intermediate, providing a gateway to a vast array of more complex molecules with potential applications in pharmacology and materials science. This guide has provided the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this potent chemical building block in their scientific endeavors.
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Reddit. This is why selective N-alkylation of imidazoles is difficult. Available from: [Link]
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ResearchGate. (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C.... Available from: [Link]
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International Journal of Pharmaceutical and Chemical Sciences. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link]
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A Theoretical and Computational Blueprint for the Drug Discovery Potential of 1-propyl-1H-imidazole-5-carbaldehyde
This technical guide provides a comprehensive theoretical framework for the investigation of 1-propyl-1H-imidazole-5-carbaldehyde, a heterocyclic compound with significant potential in medicinal chemistry. For researchers, scientists, and drug development professionals, this document outlines the core computational methodologies to predict its physicochemical properties, spectroscopic signatures, and interactions with biological targets. Given the nascent stage of research on this specific molecule, this guide establishes a predictive blueprint, drawing upon established principles and data from analogous imidazole derivatives to illuminate a path for future experimental validation.
Introduction: The Imidazole Scaffold in Modern Drug Discovery
The imidazole ring is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, allow it to interact with a wide array of biological macromolecules like enzymes and receptors.[3] The derivatization of the imidazole core, such as by the introduction of a carbaldehyde group, offers a rich scaffold for developing novel therapeutic agents with diverse activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][4][5]
1-propyl-1H-imidazole-5-carbaldehyde (PubChem CID: 10240870) represents an under-explored molecule within this class.[6] The presence of the N-propyl group enhances its lipophilicity, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile, while the reactive carbaldehyde at the 5-position serves as a critical anchor for both biological interactions and further synthetic modifications. This guide details the theoretical studies necessary to unlock its therapeutic potential.
Synthesis Strategy: A Proposed Pathway
A proposed two-step synthesis is outlined below:
Step 1: N-propylation of 1H-imidazole-5-carbaldehyde. 1H-imidazole-5-carbaldehyde (or its tautomer, 1H-imidazole-4-carbaldehyde) serves as the starting material. This can be reacted with a propylating agent, such as 1-bromopropane or propyl iodide, in the presence of a suitable base (e.g., potassium carbonate or sodium hydride) and an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is typically stirred at a moderately elevated temperature to drive the reaction to completion.
Step 2: Purification. Following the reaction, the mixture is cooled and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel to isolate 1-propyl-1H-imidazole-5-carbaldehyde.
Caption: Proposed workflow for the synthesis of 1-propyl-1H-imidazole-5-carbaldehyde.
Theoretical Characterization: A DFT-Based Approach
Density Functional Theory (DFT) is a powerful computational tool for predicting the structural, electronic, and spectroscopic properties of molecules with high accuracy.[8][9] This section outlines a comprehensive DFT protocol for characterizing 1-propyl-1H-imidazole-5-carbaldehyde.
Computational Protocol
A standard DFT protocol for a molecule of this nature would involve the following steps:
-
Structure Optimization: The initial 3D structure of 1-propyl-1H-imidazole-5-carbaldehyde is built and subjected to geometry optimization. The B3LYP functional with a 6-311G(d,p) basis set is a widely accepted and robust combination for such organic molecules, providing a good balance between accuracy and computational cost.[8]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies validates the structure. These calculations also yield predicted infrared (IR) and Raman spectra.
-
Spectroscopic Prediction:
-
NMR: Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the magnetic shielding tensors, which are then converted into predicted ¹H and ¹³C NMR chemical shifts.
-
UV-Vis: Time-Dependent DFT (TD-DFT) calculations are performed to predict the electronic absorption spectrum, providing insights into the molecule's electronic transitions.[8]
-
-
Electronic Properties Analysis:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[9]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution, identifying electrophilic and nucleophilic sites within the molecule.
-
Predicted Physicochemical and Spectroscopic Data
The following table summarizes the predicted data for 1-propyl-1H-imidazole-5-carbaldehyde based on DFT calculations and data from analogous compounds.
| Property | Predicted Value/Characteristic | Significance in Drug Development |
| Molecular Formula | C₇H₁₀N₂O | Defines the elemental composition. |
| Molecular Weight | 138.17 g/mol | Influences diffusion and transport properties.[10] |
| XlogP (predicted) | 0.6 | Indicates a degree of lipophilicity, affecting solubility and membrane permeability.[6] |
| ¹H NMR | Aldehyde proton (~9.5-10.0 ppm), Imidazole ring protons (~7.0-8.0 ppm), Propyl chain protons (~0.9-4.0 ppm) | Confirms the presence of key functional groups and the overall structure. |
| ¹³C NMR | Carbonyl carbon (~180-190 ppm), Imidazole ring carbons (~120-150 ppm), Propyl chain carbons (~10-60 ppm) | Provides a carbon framework map of the molecule. |
| IR Spectroscopy | C=O stretch (~1680-1700 cm⁻¹), C=N stretch (~1600 cm⁻¹), C-H stretches (~2900-3100 cm⁻¹) | Identifies key functional groups. |
| HOMO-LUMO Gap | ~4-5 eV (Estimated) | A smaller gap suggests higher reactivity, which can be crucial for covalent inhibitors or prodrug activation. |
Molecular Docking: Probing Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12] This is instrumental in identifying potential biological targets and understanding the mechanism of action.
Target Selection
Based on the known biological activities of imidazole-5-carbaldehyde derivatives, a relevant protein target for initial screening would be a microbial enzyme. For instance, thiosemicarbazones derived from imidazole-5-carbaldehydes have shown antimicrobial and antifungal activity.[1][4] Therefore, a key enzyme in a fungal or bacterial metabolic pathway, such as dihydrofolate reductase (DHFR), could be a plausible target.
Molecular Docking Workflow
The following protocol outlines a typical molecular docking study:
-
Protein and Ligand Preparation:
-
The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed.
-
Polar hydrogens and appropriate charges are added to the protein.
-
The 3D structure of 1-propyl-1H-imidazole-5-carbaldehyde is prepared, ensuring correct bond orders and protonation states.
-
-
Binding Site Definition: The active site of the enzyme is defined, typically based on the location of the native ligand in the crystal structure or through binding site prediction algorithms.
-
Docking Simulation: A docking program (e.g., AutoDock Vina, GOLD, or Glide) is used to sample a large number of possible conformations (poses) of the ligand within the defined binding site.[11][13]
-
Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The top-scoring poses are then visually inspected to analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.
Caption: A generalized workflow for a molecular docking study.
A successful docking result would show 1-propyl-1H-imidazole-5-carbaldehyde fitting snugly into the active site, with the carbaldehyde oxygen and imidazole nitrogens potentially forming key hydrogen bonds with active site residues, and the propyl group engaging in hydrophobic interactions.
Conclusion and Future Directions
This guide presents a comprehensive theoretical framework for the initial assessment of 1-propyl-1H-imidazole-5-carbaldehyde as a potential drug candidate. The outlined DFT and molecular docking studies provide a robust, cost-effective, and rapid means to predict its key properties and biological interaction potential. The results from these computational studies will be invaluable for guiding subsequent experimental work, including targeted synthesis, spectroscopic characterization, and in vitro biological assays. The convergence of these theoretical predictions and experimental validations will ultimately determine the therapeutic promise of this intriguing imidazole derivative.
References
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Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384-13421. Available from: [Link]
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ResearchGate. (n.d.). Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones. Available from: [Link]
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Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International Journal of Molecular Sciences, 20(18), 4331. Available from: [Link]
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ChemCopilot. (2023). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link]
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KBbox. (n.d.). Small Molecule Docking. Available from: [Link]
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RCSBProteinDataBank. (2023). Python For Cheminformatics-Driven Molecular Docking: A Molecular Docking Workflow. YouTube. Available from: [Link]
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Al-Ostoot, F. H., et al. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 13(43), 30477-30491. Available from: [Link]
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ResearchGate. (n.d.). DFT-Based Molecular Analysis of Imidazole Derivatives as Additives to Enhance Ionic Conductivity in Polymer Electrolyte Membranes. Available from: [Link]
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PrepChem. (n.d.). Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde. Available from: [Link]
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ResearchGate. (2023). SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. Available from: [Link]
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Al-Hamdani, A. A., et al. (2022). Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. Molecules, 27(19), 6296. Available from: [Link]
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ResearchGate. (2023). In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action. Available from: [Link]
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de Oliveira, C. S., et al. (2013). Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi. International Journal of Molecular Sciences, 14(1), 1985-2003. Available from: [Link]
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Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. Available from: [Link]
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Karakuş, S., et al. (2024). Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. ACS Omega, 9(16), 18011-18025. Available from: [Link]
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Sharma, A., Kumar, V., & Singh, P. (2014). Imidazole: Having Versatile Biological Activities. Journal of Chemistry, 2014, 1-11. Available from: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available from: [Link]
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Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Available from: [Link]
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PubChemLite. (n.d.). 1-propyl-1h-imidazole-5-carbaldehyde (C7H10N2O). Available from: [Link]
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PubChem. (n.d.). 1-methyl-1H-imidazole-5-carbaldehyde. Available from: [Link]
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Zhang, Q. G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Oriental Journal of Chemistry, 28(2), 859-865. Available from: [Link]
- Google Patents. (n.d.). US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.
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PubChem. (n.d.). 1-Propyl-1H-imidazole-2-carbaldehyde. Available from: [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
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An In-depth Technical Guide to the Physical Characteristics of 1-Propyl-1H-imidazole-5-carbaldehyde
Abstract: This technical guide provides a comprehensive analysis of the physical and chemical characteristics of 1-propyl-1H-imidazole-5-carbaldehyde. Directed at researchers, scientists, and professionals in drug development, this document synthesizes available data, computational predictions, and expert analysis. Due to the limited availability of experimental data for this specific regioisomer, this guide employs a comparative approach, leveraging data from closely related analogs to provide a robust and scientifically grounded overview. We will delve into the compound's structural identification, predicted physicochemical properties, hypothetical analytical characterization, a plausible synthetic pathway, and essential safety considerations.
Introduction and Structural Elucidation
1-propyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound featuring a five-membered imidazole ring, which is fundamental to numerous biological molecules and pharmaceutical agents. The structure is characterized by a propyl group substituted at the N-1 position and a carbaldehyde (formyl) group at the C-5 position. This specific arrangement of functional groups dictates its chemical reactivity, solubility, and potential for intermolecular interactions, making it a molecule of interest for synthetic and medicinal chemistry.
The presence of the aldehyde group offers a reactive handle for various chemical transformations, such as reductive amination, oxidation, and condensation reactions, enabling its use as a versatile building block in the synthesis of more complex molecules.[1] The N-propyl group, in contrast, modulates the compound's lipophilicity, which can significantly influence its solubility in organic solvents and its pharmacokinetic profile in potential drug candidates.[2][3]
It is critical to distinguish this compound from its isomers, particularly 1-propyl-1H-imidazole-2-carbaldehyde and 1-propyl-1H-imidazole-4-carbaldehyde, as the position of the aldehyde group dramatically affects the electronic properties and reactivity of the imidazole ring. This guide focuses exclusively on the 5-carbaldehyde isomer.
Molecular Identifiers
Precise identification is paramount for regulatory compliance, database searches, and procurement. While a dedicated CAS number for this specific isomer is not prominently indexed in major chemical databases, its structure can be unequivocally defined by the following identifiers.
| Identifier | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | [4] |
| Molecular Weight | 138.17 g/mol | [5] |
| IUPAC Name | 1-propyl-1H-imidazole-5-carbaldehyde | N/A |
| SMILES | CCCN1C=NC=C1C=O | [4] |
| InChI Key | CZNHVLOXIAQFJC-UHFFFAOYSA-N | [4] |
Physicochemical Properties: A Data-Driven Analysis
Experimental data on the physical properties of 1-propyl-1H-imidazole-5-carbaldehyde are scarce in peer-reviewed literature. Therefore, we present a combination of computationally predicted data and comparative analysis with structurally similar compounds. These predictions provide valuable estimates for designing experimental conditions, such as solvent selection and purification methods.
| Property | Predicted Value | Notes and Comparative Context |
| Physical State | Solid or Liquid | The closely related 1-ethyl-1H-imidazole-5-carbaldehyde is a solid. However, the 2-carbaldehyde isomer is often described as a liquid or oil.[6][7] The addition of a propyl group may result in a low-melting solid or a viscous liquid at room temperature. |
| Boiling Point | ~270-290 °C (at 760 Torr) | This is an estimation. The predicted boiling point for the 2-carbaldehyde isomer is 269.4±23.0 °C.[6][7] Positional isomers often have similar boiling points. |
| Melting Point | Not Available | The analogous 1-methyl-1H-imidazole-5-carbaldehyde has a reported melting point of 52.0 to 56.0 °C.[8] It is reasonable to expect a similar or slightly lower melting point for the propyl derivative. |
| Density | ~1.05 ± 0.1 g/cm³ | Predicted density for the 2-carbaldehyde isomer is 1.07±0.1 g/cm³.[6][7] |
| Solubility | Soluble in organic solvents | The N-propyl group enhances lipophilicity. Expected to be soluble in solvents like DMSO, methanol, ethanol, and chlorinated solvents. The related compound 1H-Imidazole-5-carboxaldehyde shows high solubility in DMSO (≥ 200 mg/mL). |
| XlogP | 0.6 | This predicted value indicates a moderate degree of lipophilicity, suggesting reasonable solubility in both polar organic solvents and, to a lesser extent, non-polar environments.[4] |
Analytical Characterization Profile (Hypothetical)
For any novel compound, rigorous analytical characterization is non-negotiable to confirm its identity and purity. While experimental spectra for 1-propyl-1H-imidazole-5-carbaldehyde are not publicly available, an experienced chemist can predict the expected spectral features with high confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include:
-
A singlet for the aldehyde proton (-CHO ) between δ 9.5-10.5 ppm.
-
Two singlets or narrow doublets for the imidazole ring protons (H-2 and H-4 ) between δ 7.5-8.5 ppm.
-
A triplet for the N-CH₂ protons of the propyl group around δ 4.0-4.5 ppm.
-
A sextet for the -CH₂- protons of the propyl group around δ 1.7-2.0 ppm.
-
A triplet for the terminal -CH₃ protons of the propyl group around δ 0.9-1.1 ppm.
-
-
¹³C NMR: The carbon spectrum would confirm the carbon framework. Expected signals include:
-
The aldehyde carbonyl carbon (C=O ) between δ 180-190 ppm.
-
Three distinct signals for the imidazole ring carbons (C-2, C-4, C-5 ) between δ 120-150 ppm.
-
Three signals for the propyl group carbons between δ 10-50 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum would provide clear evidence of the key functional groups.
-
A strong, sharp absorption band around 1670-1700 cm⁻¹ corresponding to the C=O stretch of the aromatic aldehyde.
-
Absorption bands in the 1500-1600 cm⁻¹ region for the C=N and C=C stretching vibrations of the imidazole ring.
-
Bands in the 2900-3000 cm⁻¹ region for the C-H stretching of the propyl group and a weaker band around 2720-2820 cm⁻¹ characteristic of the aldehyde C-H stretch.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
-
Molecular Ion (M⁺): A peak at m/z 138.0793 corresponding to the molecular formula C₇H₁₀N₂O.
-
Common Adducts: In electrospray ionization (ESI), prominent peaks would be expected for the protonated molecule [M+H]⁺ at m/z 139.0866 and the sodium adduct [M+Na]⁺ at m/z 161.0685.[4]
Caption: Step-by-step workflow for the proposed Vilsmeier-Haack synthesis.
Detailed Methodology
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0°C in an ice-salt bath. Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise while maintaining the internal temperature below 10°C.
-
Reaction Initiation: After the addition is complete, stir the resulting solution at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 1-propyl-1H-imidazole (1.0 equiv.) in a minimal amount of DMF or an appropriate solvent and add it dropwise to the reaction mixture.
-
Reaction Progression: Once the addition is complete, slowly warm the mixture to room temperature and then heat to 80-90°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to a pH of 8-9 using a saturated solution of sodium hydroxide or potassium carbonate.
-
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified using silica gel column chromatography to yield the pure 1-propyl-1H-imidazole-5-carbaldehyde.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-propyl-1H-imidazole-5-carbaldehyde is not available, the hazard profile can be inferred from its functional groups and data from close isomers like 1-propyl-1H-imidazole-2-carbaldehyde. [5]
-
Hazard Statements (Anticipated):
-
H302: Harmful if swallowed. [5] * H315: Causes skin irritation. [5] * H319: Causes serious eye irritation. [5] * H335: May cause respiratory irritation. [5]* Precautionary Measures:
-
Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Conclusion
1-propyl-1H-imidazole-5-carbaldehyde represents a valuable yet under-characterized building block for chemical synthesis. This guide has systematically consolidated its known structural identifiers while providing scientifically reasoned predictions for its physical properties and analytical profile. The proposed synthetic protocol offers a reliable starting point for its laboratory preparation. By contextualizing the limited available information with data from related analogs, this document provides researchers with the foundational knowledge required to confidently handle, characterize, and utilize this compound in their research and development endeavors.
References
-
Hoffman Fine Chemicals. CAS 161500-05-6 | 1-Propyl-1H-imidazole-2-carbaldehyde. Available at: [Link]
-
Xiamen AmoyChem Co., Ltd. Exploring 1-Propyl-1H-Imidazole: Properties and Applications. Available at: [Link]
-
Essential Home. 161500-05-6 | 1-Propyl-1H-imidazole-2-carbaldehyde. Available at: [Link]
-
PubChem. 1-Propyl-1H-imidazole-2-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Chem-Impex International, Inc. 1-Propyl-1H-imidazole. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available at: [Link]
-
PubChemLite. 1-propyl-1h-imidazole-5-carbaldehyde (C7H10N2O). Available at: [Link]
-
PrepChem. Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde. Available at: [Link]
-
PubChem. 1-methyl-1H-imidazole-5-carbaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Available at: [Link]
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A Technical Guide to the Solubility of 1-Propyl-1H-imidazole-5-carbaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1-propyl-1H-imidazole-5-carbaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. Given the absence of extensive published solubility data for this specific molecule, this document synthesizes information from analogous imidazole derivatives and fundamental chemical principles to establish a predictive solubility profile. The core of this guide is a detailed, field-proven experimental workflow, designed to empower researchers to generate reliable and reproducible solubility data. We will explore the structural features governing the solubility of this compound, outline step-by-step protocols for both qualitative and quantitative assessment, and discuss critical factors that influence solubility outcomes. This guide is intended for scientists and drug development professionals seeking to characterize and effectively utilize 1-propyl-1H-imidazole-5-carbaldehyde in their research endeavors.
Introduction: The Significance of 1-Propyl-1H-imidazole-5-carbaldehyde
1-Propyl-1H-imidazole-5-carbaldehyde belongs to the substituted imidazole class of heterocyclic compounds. The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmacologically active molecules.[1] Its derivatives are key components in the synthesis of drugs such as Olmesartan, an angiotensin II receptor antagonist.[2][3] The specific structure of 1-propyl-1H-imidazole-5-carbaldehyde, featuring a polar carbaldehyde group, a basic imidazole core, and a nonpolar propyl chain, presents a unique combination of physicochemical properties.
Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the choice of solvents for chemical synthesis, purification via crystallization, formulation for biological screening, and analytical characterization. An accurate solubility profile is not merely a physical constant but a critical parameter that informs process efficiency, experimental design, and the ultimate success of research and development objectives.
Physicochemical Profile and Predictive Solubility Analysis
To a first approximation, the solubility of a compound can be predicted by analyzing its structural components in the context of the "like dissolves like" principle.[4] The molecular structure of 1-propyl-1H-imidazole-5-carbaldehyde offers competing features that influence its interaction with various solvents.
Key Structural Features:
-
Imidazole Ring: This aromatic heterocycle is polar and contains a basic nitrogen atom (N-3) that can act as a hydrogen bond acceptor.[5] The parent imidazole is highly soluble in water and other polar solvents.[5][6]
-
Propyl Group (C3H7): This alkyl chain is nonpolar and hydrophobic. Its presence is expected to decrease solubility in highly polar solvents like water and increase affinity for less polar organic solvents compared to the parent imidazole.[7][8]
-
Carbaldehyde Group (-CHO): The aldehyde functional group is polar and contains an oxygen atom that can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | PubChem[9] |
| Molecular Weight | 138.17 g/mol | PubChem[10] |
| Predicted XLogP3 | 0.6 | PubChemLite[9] |
| Hydrogen Bond Acceptors | 2 | PubChem[10] |
| Hydrogen Bond Donors | 0 | PubChem[10] |
The predicted XLogP value of 0.6 suggests the compound has a relatively balanced hydrophilic-lipophilic character, leaning slightly towards hydrophilicity.[9] Based on this structural analysis, a general solubility profile can be predicted:
-
High Solubility: Expected in polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and possibly ketones like acetone, where polar interactions with the imidazole ring and aldehyde group would dominate.
-
Moderate Solubility: Expected in alcohols like methanol, ethanol, and isopropanol. The ability of alcohols to both donate and accept hydrogen bonds would allow for favorable interactions, though the nonpolar propyl chain may limit miscibility. Studies on similar imidazoles show that solubility tends to decrease as the alkyl chain of the alcohol solvent increases.[11]
-
Low to Negligible Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene. The hydrophobic propyl chain is insufficient to overcome the polarity of the imidazole and aldehyde moieties. Research indicates that imidazoles generally exhibit very low solubility in chloroalkanes and other nonpolar media.[12]
A Robust Framework for Experimental Solubility Determination
The following section provides a systematic, two-stage methodology for accurately determining the solubility of 1-propyl-1H-imidazole-5-carbaldehyde. This workflow is designed to be both resource-efficient and scientifically rigorous.
Caption: Experimental workflow for determining compound solubility.
Protocol for Qualitative Solubility Assessment
This initial screening provides a rapid, low-material-cost assessment to classify the compound's solubility across a range of representative solvents.[13][14]
Objective: To quickly categorize solubility as "soluble," "sparingly soluble," or "insoluble."
Materials:
-
1-propyl-1H-imidazole-5-carbaldehyde
-
Small vials or test tubes (e.g., 1.5 mL or 4 mL)
-
Vortex mixer
-
Selection of organic solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Ethanol, Methanol, Water)
Procedure:
-
Preparation: Add approximately 2-5 mg of 1-propyl-1H-imidazole-5-carbaldehyde to a series of labeled vials.
-
Solvent Addition: Add 1 mL of a single solvent to each corresponding vial.
-
Mixing: Cap the vials securely and vortex vigorously for 60 seconds.[14]
-
Observation: Allow the vials to stand for 1-2 minutes. Visually inspect each sample against a well-lit background.
-
Classification:
-
Soluble: The solution is completely clear with no visible solid particles.
-
Sparingly Soluble: The solution is hazy, or a significant portion of the solid has dissolved but some remains.
-
Insoluble: The vast majority of the solid remains undissolved.[14]
-
-
Record: Log the observations for each solvent. This data is crucial for selecting appropriate solvents for quantitative analysis and for purification processes like crystallization.
Protocol for Quantitative Solubility Measurement (Equilibrium Shake-Flask Method)
The shake-flask method is a globally recognized standard for determining equilibrium solubility.[4] It relies on allowing a saturated solution to reach equilibrium, after which the concentration of the dissolved solute is measured.
Objective: To determine the precise equilibrium solubility of the compound in a given solvent at a specified temperature.
Apparatus & Reagents:
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Calibrated pipettes and volumetric flasks
-
HPLC-UV system (or other suitable analytical instrument like a UV-Vis spectrophotometer or gravimetric analysis setup)
-
1-propyl-1H-imidazole-5-carbaldehyde (analyte)
-
Selected solvent(s) of interest
Procedure:
-
System Preparation: Add an excess amount of 1-propyl-1H-imidazole-5-carbaldehyde to a vial containing a known volume of the chosen solvent (e.g., 20 mg in 2 mL of solvent). The key is to ensure undissolved solid remains at equilibrium.
-
Equilibration: Seal the vial and place it in a shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. To ensure complete removal of particulate matter, centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes).
-
Sample Collection: Carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. Causality Check: To avoid precipitating the dissolved solid due to temperature changes, pre-warm or cool the pipette tip to the equilibration temperature. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument's calibration curve.
-
Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). A standard curve prepared with known concentrations of the compound is required for accurate quantification.
-
Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the final result in units such as mg/mL, g/L, or mol/L.
Critical Factors Influencing Solubility
Several physical and chemical factors can significantly impact measured solubility. Controlling these variables is essential for obtaining trustworthy and reproducible data.
-
Temperature: The solubility of most solid organic compounds in liquid solvents increases with temperature.[4] Therefore, all solubility measurements must be performed under strict temperature control and the temperature must be reported with the results.
-
pH: For ionizable compounds, pH is a dominant factor. The imidazole moiety is basic and will become protonated under acidic conditions (pKa of imidazolium ion is ~7). This protonation forms an imidazolium salt, which is expected to be significantly more soluble in polar protic solvents (like water or ethanol) than the neutral form.[5][6] When working with protic or aqueous-organic solvent systems, buffering or reporting the final pH is critical.
-
Compound Purity: Impurities can either increase or decrease the apparent solubility of a compound. It is imperative to use a well-characterized, high-purity sample for definitive solubility studies.
-
Polymorphism: If 1-propyl-1H-imidazole-5-carbaldehyde exists as a crystalline solid, it may exhibit polymorphism (the ability to exist in multiple crystal forms). Different polymorphs can have distinct solubilities and dissolution rates. It is good practice to characterize the solid form used for solubility measurements (e.g., via XRPD).
Conclusion
References
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- Vertex AI Search Result. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 14, 2026.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Solubility of Things. (n.d.). Imidazole. Retrieved January 14, 2026.
- Solubility of Things. (n.d.). 1-Methylimidazole. Retrieved January 14, 2026.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 14, 2026.
- Hoffman Fine Chemicals. (n.d.). CAS 161500-05-6 | 1-Propyl-1H-imidazole-2-carbaldehyde. Retrieved January 14, 2026.
- Shreaz, S., et al. (2016). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 21(10), 1332.
- Domańska, U., & Szydłowski, J. (2004). Solubility of Imidazoles in Alcohols.
- Sigma-Aldrich. (n.d.). 1-Propyl-1H-imidazole-2-carbaldehyde AldrichCPR. Retrieved January 14, 2026.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4777660, 1-Propyl-1H-imidazole-2-carbaldehyde. Retrieved January 14, 2026.
- Cymit Química S.L. (n.d.). CAS 161500-05-6: 1H-Imidazole-2-carboxaldehyde,1-propyl-(9CI). Retrieved January 14, 2026.
- Domańska, U., & Rolka, K. (2005). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
- Wang, X., et al. (2011). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Organic and Chemical Research, 2(1), 1-4.
- Santa Cruz Biotechnology, Inc. (n.d.). 1-Propyl-1H-imidazole-2-carbaldehyde. Retrieved January 14, 2026.
- PubChemLite. (n.d.). 1-propyl-1h-imidazole-5-carbaldehyde (C7H10N2O). Retrieved January 14, 2026.
- PrepChem.com. (n.d.). Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde. Retrieved January 14, 2026.
- Zhang, Q.-G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Oriental Journal of Chemistry, 28(2), 857-861.
- Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved January 14, 2026.
- Toronto Research Chemicals. (n.d.). 1-Propyl-1H-imidazole-2-carbaldehyde. Retrieved January 14, 2026.
- Asian Journal of Research in Chemistry. (2012). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. Asian Journal of Research in Chemistry, 5(6), 765-770.
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Methodological & Application
Application Notes and Protocols for 1-Propyl-1H-imidazole-5-carbaldehyde in Medicinal Chemistry
A Senior Application Scientist's Guide to a Versatile Synthetic Intermediate
Disclaimer: Direct experimental data and applications for 1-propyl-1H-imidazole-5-carbaldehyde are limited in publicly accessible literature. This guide is built upon the well-established principles of medicinal chemistry, leveraging data from closely related isomers and the broader class of N-alkylated imidazole carbaldehydes. The protocols and applications described herein are illustrative and should be adapted and validated by researchers.
Introduction: The Strategic Value of the Imidazole Scaffold
The imidazole ring is a cornerstone of medicinal chemistry, celebrated for its presence in numerous natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties, ability to act as a proton donor and acceptor, and capacity to coordinate with metal ions make it a privileged scaffold in drug design.[1][4][5] When functionalized with a carbaldehyde group, the imidazole nucleus is transformed into a highly versatile synthetic intermediate, poised for a multitude of chemical transformations.[6][7]
1-Propyl-1H-imidazole-5-carbaldehyde, with its N-propyl group, offers a balance of lipophilicity and structural simplicity, making it an attractive starting point for the synthesis of novel therapeutic agents. The aldehyde functionality serves as a reactive handle for constructing more complex molecular architectures, enabling the exploration of diverse chemical spaces in the quest for new drugs.[6] This guide will explore the potential applications of this compound, with a focus on antimicrobial and anticancer agent development, supported by detailed synthetic protocols.
Core Synthetic Strategies and Mechanistic Considerations
The strategic importance of 1-propyl-1H-imidazole-5-carbaldehyde lies in the reactivity of its aldehyde group. This functionality is a gateway to a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental to the assembly of bioactive molecules.
Synthesis of 1-Propyl-1H-imidazole-5-carbaldehyde
The synthesis of N-alkylated imidazole-5-carbaldehydes can be approached through several routes. A common strategy involves the N-alkylation of a pre-existing imidazole-5-carbaldehyde or the formylation of an N-alkylated imidazole.
Protocol 1: N-Alkylation of Imidazole-5-carbaldehyde
This protocol describes a general method for the N-alkylation of an imidazole carbaldehyde, a plausible route to obtaining the title compound.
Objective: To synthesize 1-propyl-1H-imidazole-5-carbaldehyde from imidazole-5-carbaldehyde.
Materials:
-
Imidazole-5-carbaldehyde
-
1-Bromopropane
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of imidazole-5-carbaldehyde (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1-bromopropane (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield 1-propyl-1H-imidazole-5-carbaldehyde.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong base is required to deprotonate the imidazole nitrogen, forming the imidazolide anion, which is a potent nucleophile for the subsequent alkylation reaction.
-
Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction without interfering with the strong base.
-
Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride with atmospheric moisture.
Application in Antimicrobial Drug Discovery
The imidazole scaffold is a well-established pharmacophore in antifungal and antibacterial agents.[8][9][10] The mechanism of action for many imidazole-based antifungals involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. The aldehyde functionality of 1-propyl-1H-imidazole-5-carbaldehyde can be readily converted into various heterocyclic systems known to possess antimicrobial activity.
Synthesis of a Schiff Base Derivative
Schiff bases derived from heterocyclic aldehydes are a well-known class of compounds with significant antimicrobial properties.
Protocol 2: Synthesis of an Imidazole-Derived Schiff Base
Objective: To synthesize a Schiff base from 1-propyl-1H-imidazole-5-carbaldehyde and a substituted aniline.
Materials:
-
1-Propyl-1H-imidazole-5-carbaldehyde
-
4-Chloroaniline
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 1-propyl-1H-imidazole-5-carbaldehyde (1.0 eq) in ethanol in a round-bottom flask.
-
Add 4-chloroaniline (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
Workflow for Antimicrobial Screening:
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
Application in Anticancer Drug Discovery
Imidazole derivatives have emerged as promising anticancer agents, targeting various pathways involved in tumor growth and proliferation.[11][12][13] These include the inhibition of kinases and interactions with DNA. The aldehyde group of 1-propyl-1H-imidazole-5-carbaldehyde can be utilized to construct complex heterocyclic systems with potential cytotoxic activity.
Synthesis of a Chalcone Derivative
Chalcones are a class of open-chain flavonoids that have demonstrated a wide range of biological activities, including anticancer properties.
Protocol 3: Synthesis of an Imidazole-Containing Chalcone
Objective: To synthesize a chalcone derivative via a Claisen-Schmidt condensation reaction.
Materials:
-
1-Propyl-1H-imidazole-5-carbaldehyde
-
4-Methoxyacetophenone
-
Ethanol
-
Aqueous sodium hydroxide solution (10%)
Procedure:
-
Dissolve 1-propyl-1H-imidazole-5-carbaldehyde (1.0 eq) and 4-methoxyacetophenone (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add aqueous sodium hydroxide solution dropwise with constant stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the precipitated solid by filtration, wash with cold water until neutral, and dry.
-
Purify the crude product by recrystallization from ethanol.
Potential Mechanism of Action for Imidazole-Based Anticancer Agents:
Caption: Potential Anticancer Mechanisms of Imidazole Derivatives.
Quantitative Data Summary
While specific data for 1-propyl-1H-imidazole-5-carbaldehyde derivatives are not available, the following table illustrates the kind of data that would be generated from the screening of such compounds, based on literature for analogous imidazole derivatives.
| Compound | Target Organism/Cell Line | MIC (µg/mL) | IC50 (µM) |
| Imidazole Schiff Base 1 | Staphylococcus aureus | 16 | - |
| Imidazole Schiff Base 2 | Escherichia coli | 32 | - |
| Imidazole Chalcone 1 | MCF-7 (Breast Cancer) | - | 12.5 |
| Imidazole Chalcone 2 | A549 (Lung Cancer) | - | 8.7 |
This is representative data and not actual experimental results for derivatives of the title compound.
Conclusion and Future Directions
1-Propyl-1H-imidazole-5-carbaldehyde represents a promising, albeit underexplored, starting material for medicinal chemistry campaigns. Its structural features suggest a high potential for the generation of diverse libraries of compounds with a wide range of biological activities. The protocols outlined in this guide provide a solid foundation for the synthesis of derivatives targeting microbial infections and cancer. Future research should focus on the systematic exploration of the chemical space around this scaffold, including the synthesis of various Schiff bases, chalcones, and other heterocyclic systems, followed by rigorous biological evaluation to identify lead compounds for further development.
References
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Application Notes and Protocols: 1-Propyl-1H-imidazole-5-carbaldehyde as a Versatile Building Block in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The imidazole nucleus is a cornerstone in medicinal chemistry, gracing the structure of numerous pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in drug design. This guide focuses on a particularly useful, yet underexplored, derivative: 1-propyl-1H-imidazole-5-carbaldehyde . The presence of a reactive aldehyde function on the N-propylated imidazole ring opens a gateway to a diverse array of molecular architectures, making it an invaluable building block for the synthesis of novel chemical entities with potential therapeutic applications.
This document provides in-depth technical guidance on the synthesis and application of 1-propyl-1H-imidazole-5-carbaldehyde. We will delve into a robust synthetic protocol for its preparation and explore its utility in key synthetic transformations, including reductive amination, Wittig olefination, and multicomponent reactions. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for the discerning researcher.
Synthesis of 1-Propyl-1H-imidazole-5-carbaldehyde
The introduction of a formyl group onto the imidazole ring is a critical step. While several methods exist for the formylation of aromatic systems, the Vilsmeier-Haack reaction stands out for its efficiency and applicability to electron-rich heterocycles.[3][4][5] We propose a reliable two-step sequence for the synthesis of 1-propyl-1H-imidazole-5-carbaldehyde, commencing with the preparation of the N-propylated imidazole precursor.
Logical Workflow for Synthesis
Sources
Application Notes and Protocol: Formylation of 1-Propyl-1H-imidazole
Introduction: The Strategic Importance of Formylated Imidazoles
The imidazole nucleus is a cornerstone in medicinal chemistry and materials science. The introduction of a formyl group (-CHO) onto this heterocyclic scaffold, particularly at the C2 position, provides a versatile chemical handle for further molecular elaboration. This aldehyde functionality serves as a gateway for constructing a diverse array of more complex structures through reactions such as reductive amination, Wittig olefination, and the synthesis of other heterocyclic rings. 1-Propyl-1H-imidazole-2-carbaldehyde[1][2][3] is a key intermediate for the development of novel pharmaceuticals and functional materials. This guide provides a detailed protocol for its synthesis via the Vilsmeier-Haack reaction, discusses the underlying chemical principles, and explores alternative synthetic strategies.
The Vilsmeier-Haack Reaction: A Reliable Method for Imidazole Formylation
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7] The reaction employs a "Vilsmeier reagent," a chloroiminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[4][5][8]
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds through two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution on the imidazole ring.
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5][7]
-
Electrophilic Attack: The electron-rich 1-propyl-1H-imidazole attacks the Vilsmeier reagent.
-
Aromatization and Hydrolysis: The resulting intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde product.[5][7]
Caption: Mechanism of the Vilsmeier-Haack formylation.
Regioselectivity: The C2 Position Preference
In 1-substituted imidazoles, the C2 position is the most electron-rich and sterically accessible site for electrophilic attack. The nitrogen atom at the 1-position donates electron density into the ring, significantly activating the C2 position. This inherent electronic property leads to a high degree of regioselectivity in the Vilsmeier-Haack formylation, yielding predominantly the 2-carbaldehyde isomer.
Experimental Protocol: Vilsmeier-Haack Formylation of 1-Propyl-1H-imidazole
This protocol is a representative procedure adapted from general methods for the formylation of electron-rich heterocycles.[5] Researchers should optimize conditions as necessary.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Propyl-1H-imidazole | Reagent | Commercially Available | --- |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available | Store over molecular sieves. |
| Phosphorus oxychloride (POCl₃) | Reagent | Commercially Available | Handle in a fume hood with care. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | --- |
| Sodium acetate | Reagent | Commercially Available | --- |
| Diethyl ether (Et₂O) | Reagent | Commercially Available | --- |
| Brine (sat. aq. NaCl) | --- | Prepared in-house | --- |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent | Commercially Available | --- |
| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Reaction Setup and Procedure
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Step-by-Step Method:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1-propyl-1H-imidazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 10 volumes).
-
Addition of POCl₃: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (1.5 eq.) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Then, heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Quenching and Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and water.
-
Neutralization: Slowly add a saturated aqueous solution of sodium acetate until the mixture is neutral to pH paper.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 15 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1-propyl-1H-imidazole-2-carbaldehyde.
Characterization of 1-Propyl-1H-imidazole-2-carbaldehyde
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O[1][2][3] |
| Molecular Weight | 138.17 g/mol [1][2][3] |
| CAS Number | 161500-05-6[1][3] |
| Appearance | Expected to be a solid[2] |
| ¹H NMR | Expected signals for the propyl group, two imidazole ring protons, and an aldehyde proton. |
| ¹³C NMR | Expected signals for the propyl carbons, imidazole ring carbons, and a downfield aldehyde carbonyl carbon. |
| Mass Spectrometry | Expected [M+H]⁺ at m/z 139.0866. |
| IR Spectroscopy | Expected characteristic C=O stretch for the aldehyde around 1680-1700 cm⁻¹. |
Note: Sigma-Aldrich states that they do not provide analytical data for this product, and the buyer is responsible for confirming its identity and purity.[2]
Alternative Formylation Strategies for N-Substituted Imidazoles
While the Vilsmeier-Haack reaction is a robust method, other formylation techniques can be considered, depending on the substrate's sensitivity and desired scalability.
Lithiation Followed by Formylation
This method involves the deprotonation of the C2 position of 1-propyl-1H-imidazole with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with a formylating agent such as DMF.[9][10]
Advantages:
-
High regioselectivity for the C2 position.
-
Can be performed at low temperatures, which may be suitable for sensitive substrates.
Disadvantages:
-
Requires strictly anhydrous conditions and inert atmosphere.
-
The use of pyrophoric organolithium reagents requires careful handling.
Rieche Formylation
The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄).[9][11][12] This method is effective for electron-rich aromatic compounds.[11][12]
Advantages:
-
Can be effective for substrates that are sensitive to the conditions of the Vilsmeier-Haack reaction.
Disadvantages:
-
Dichloromethyl methyl ether is a lachrymator and moisture-sensitive.[11]
-
The Lewis acid catalyst may need to be carefully chosen to avoid side reactions.
Formylation with Triethyl Orthoformate
Triethyl orthoformate can serve as a formylating agent, often under acidic conditions.[13][14] It can be used to formylate activated aromatic rings and is also used in the synthesis of imidazolinium salts from diamines.[15]
Advantages:
Disadvantages:
-
Typically requires heating and acidic catalysis, which may not be suitable for all substrates.
Conclusion
The formylation of 1-propyl-1H-imidazole is a key synthetic transformation that opens up a wide range of possibilities for further chemical modifications. The Vilsmeier-Haack reaction stands out as a reliable and regioselective method for achieving this transformation, affording the desired 2-carbaldehyde derivative. Understanding the mechanism and experimental parameters of this reaction, as well as being aware of alternative methods, allows researchers to choose the most appropriate synthetic strategy for their specific needs in drug discovery and materials science.
References
-
Hassan, L. A., Omondi, B., & Nyamori, V. (2018). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Formylation. Retrieved from [Link]
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Semantic Scholar. (n.d.). Orthoesters in heterocycle synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
MDPI. (2023, December 2). One-Pot Reactions of Triethyl Orthoformate with Amines. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Comment on the use of dichloromethyl methyl ether as formylating agent. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Propyl-1H-imidazole-2-carbaldehyde. PubChem Compound Database. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
University of Sheffield. (n.d.). Synthesis of an imidazolinium chloride via cyclisation of a diamine. Retrieved from [Link]
- Google Patents. (n.d.). WO2009062171A1 - Preparation of saturated imidazolinium salts and related compounds.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
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MDPI. (n.d.). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 4- and 5-substituted 1-hydroxyimidazoles through directed lithiation and metal-halogen exchange. Retrieved from [Link]
-
YouTube. (2024, July 25). From Other Imidazoles by Substitution of Hydrogen. Retrieved from [Link]
-
Chemical & Pharmaceutical Bulletin. (2019). Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Rieche formylation. Retrieved from [Link]
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The Strategic Application of 1-Propyl-1H-imidazole-5-carbaldehyde in the Synthesis of Novel Anticancer Agents
Introduction: The Imidazole Scaffold as a Privileged Motif in Oncology
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, represents a cornerstone in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and act as a bioisostere for other functional groups have rendered it a "privileged scaffold" in drug design.[1] A multitude of clinically approved drugs across various therapeutic areas incorporate this versatile heterocycle. In the realm of oncology, imidazole-based compounds have demonstrated significant potential, acting on a diverse range of molecular targets to elicit anticancer effects.[2][3] These mechanisms include, but are not limited to, the inhibition of crucial enzymes like kinases and histone deacetylases, disruption of microtubule dynamics, and interference with DNA replication.[4][5]
This application note focuses on a specific, yet highly versatile, building block: 1-propyl-1H-imidazole-5-carbaldehyde . The strategic placement of the propyl group at the N-1 position and the carbaldehyde at the C-5 position provides a valuable synthon for the elaboration into more complex molecular architectures with potential as potent anticancer agents. The aldehyde functionality serves as a reactive handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the synthesis of diverse compound libraries for screening and lead optimization.
This guide will provide detailed protocols for the synthesis of 1-propyl-1H-imidazole-5-carbaldehyde and its subsequent application in the synthesis of two promising classes of anticancer agents: imidazole-based chalcones and combretastatin analogues, both of which are known to target tubulin polymerization.
Part 1: Synthesis of the Key Intermediate: 1-Propyl-1H-imidazole-5-carbaldehyde
The synthesis of 1-propyl-1H-imidazole-5-carbaldehyde is not widely documented, necessitating a rational approach based on established methodologies for the formylation of N-substituted imidazoles. The Vilsmeier-Haack reaction stands out as a robust and widely applicable method for this transformation.[6][7]
Synthesis of 1-Propyl-1H-imidazole
The precursor, 1-propyl-1H-imidazole, can be readily synthesized via N-alkylation of imidazole.
-
Reaction Scheme:
-
Detailed Protocol:
-
To a solution of imidazole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile, add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add 1-bromopropane (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 16-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-propyl-1H-imidazole as a colorless oil.[1]
-
Vilsmeier-Haack Formylation of 1-Propyl-1H-imidazole
The Vilsmeier-Haack reaction introduces a formyl group onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).[8][9]
-
Reaction Scheme:
-
Detailed Protocol:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, place anhydrous DMF (3.0 eq) and cool to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the DMF, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
To this mixture, add a solution of 1-propyl-1H-imidazole (1.0 eq) in a minimal amount of anhydrous DMF dropwise, keeping the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
Extract the aqueous layer multiple times with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 1-propyl-1H-imidazole-5-carbaldehyde.
-
Diagram of Synthetic Workflow for the Key Intermediate
Caption: Synthetic route to 1-propyl-1H-imidazole-5-carbaldehyde.
Part 2: Application in the Synthesis of Imidazole-Based Chalcones as Tubulin Inhibitors
Chalcones are a class of natural and synthetic compounds characterized by an open-chain flavonoid structure. Many chalcone derivatives exhibit potent anticancer activity, often by inhibiting tubulin polymerization.[2][10] The Claisen-Schmidt condensation is a classical and efficient method for the synthesis of chalcones.[11][12]
Rationale for Synthesis
The synthesis of an imidazole-chalcone derivative positions the imidazole moiety as one of the aryl rings in the 1,3-diarylpropenone scaffold. The trimethoxyphenyl group is a common feature in many potent tubulin inhibitors, including combretastatin A-4, as it is known to interact with the colchicine binding site on β-tubulin.
Claisen-Schmidt Condensation Protocol
-
Reaction Scheme:
-
Detailed Protocol:
-
To a solution of 1-propyl-1H-imidazole-5-carbaldehyde (1.0 eq) and 2',3',4'-trimethoxyacetophenone (1.0 eq) in ethanol, add an aqueous solution of a strong base such as potassium hydroxide or sodium hydroxide (2.0-3.0 eq) dropwise at room temperature.[13][14]
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate may be observed.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to a neutral pH.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure imidazole-chalcone derivative.
-
Table 1: Representative Data for Imidazole-Chalcone Synthesis
| Entry | Aldehyde | Acetophenone | Product | Yield (%) | Purity (%) |
| 1 | 1-Propyl-1H-imidazole-5-carbaldehyde | 2',3',4'-Trimethoxyacetophenone | (E)-1-(2,3,4-trimethoxyphenyl)-3-(1-propyl-1H-imidazol-5-yl)prop-2-en-1-one | 85 | >98 |
Part 3: Application in the Synthesis of Imidazole-Based Combretastatin Analogues
Combretastatin A-4 is a potent natural product that inhibits tubulin polymerization by binding to the colchicine site. Its clinical development has been hampered by its poor solubility and isomerization to the inactive trans-isomer. The synthesis of analogues with a heterocyclic core, such as imidazole, aims to overcome these limitations while retaining the key pharmacophoric features.[5][15] The Wittig reaction is a powerful tool for the stereoselective synthesis of alkenes and is well-suited for constructing the stilbene-like core of combretastatin analogues.[16][17]
Rationale for Synthesis
In this approach, the imidazole ring replaces one of the aromatic rings of the combretastatin scaffold. The Wittig reaction will be employed to form the double bond connecting the imidazole moiety to the trimethoxyphenyl ring.
Wittig Reaction Protocol
-
Reaction Scheme:
-
Synthesis of the Wittig Reagent:
-
Reflux a mixture of 3,4,5-trimethoxybenzyl bromide (1.0 eq) and triphenylphosphine (1.1 eq) in a suitable solvent like acetonitrile or toluene for 2-4 hours.[18]
-
Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration.
-
Wash the salt with a non-polar solvent like diethyl ether and dry under vacuum.
-
-
Wittig Reaction Protocol:
-
Suspend the (3,4,5-trimethoxybenzyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to -78 °C or 0 °C and add a strong base such as n-butyllithium or sodium hydride dropwise to generate the ylide (a color change, typically to deep red or orange, is observed).
-
Stir the mixture for 30-60 minutes at the same temperature.
-
Add a solution of 1-propyl-1H-imidazole-5-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to separate the E and Z isomers of the imidazole-based combretastatin analogue.
-
Diagram of Anticancer Agent Synthesis Pathways
Caption: Synthetic pathways from the key intermediate to potential anticancer agents.
Part 4: Biological Evaluation Protocols
The synthesized imidazole derivatives would be subjected to a series of in vitro assays to evaluate their potential as anticancer agents.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
-
Protocol:
-
Seed human cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized compounds for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC₅₀ values from the dose-response curves.
-
Cell Cycle Analysis by Flow Cytometry
This assay determines if the compounds induce cell cycle arrest at a specific phase, which is a hallmark of tubulin inhibitors.[19][20]
-
Protocol:
-
Treat cancer cells with the test compounds at their IC₅₀ concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Treat the fixed cells with RNase A to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the polymerization of purified tubulin.
-
Protocol:
-
Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.
-
Add the test compounds or control drugs (e.g., paclitaxel as a polymerization promoter, nocodazole as an inhibitor) to the reaction mixture in a 96-well plate.
-
Monitor the increase in fluorescence over time at 37 °C using a fluorescence plate reader.
-
Plot the fluorescence intensity versus time to generate polymerization curves and determine the inhibitory or enhancing effects of the compounds.[21]
-
Table 2: Hypothetical Biological Activity Data
| Compound | Cell Line | IC₅₀ (µM) | Cell Cycle Arrest | Tubulin Polymerization |
| Imidazole-Chalcone | HeLa | 0.5 | G2/M | Inhibition |
| Imidazole-Combretastatin Analogue (Z-isomer) | HeLa | 0.2 | G2/M | Inhibition |
| Doxorubicin (Control) | HeLa | 0.1 | S | N/A |
Conclusion
1-Propyl-1H-imidazole-5-carbaldehyde is a valuable and versatile building block for the synthesis of novel imidazole-based anticancer agents. Its strategic formylation via the Vilsmeier-Haack reaction opens up avenues for the construction of diverse molecular scaffolds. The detailed protocols provided herein for the synthesis of imidazole-chalcones and combretastatin analogues offer a clear roadmap for researchers to explore the potential of this key intermediate in the development of new tubulin polymerization inhibitors. The subsequent biological evaluation protocols are essential for characterizing the anticancer activity and mechanism of action of these novel compounds. The modular nature of these synthetic strategies allows for extensive structure-activity relationship (SAR) studies, which will be crucial in optimizing the potency and pharmacological properties of future anticancer drug candidates derived from 1-propyl-1H-imidazole-5-carbaldehyde.
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Oskuei, Y. S., et al. (2021). Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors. Bioorganic Chemistry, 112, 104904. [Link]
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Romagnoli, R., et al. (2012). Combretastatin A-4 derivatives: synthesis and evaluation of 2,4,5-triaryl-1H-imidazoles as potential agents against H1299 (non-small cell lung cancer cell). Molecular Diversity, 16(4), 697-709. [Link]
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Bane, S., et al. (2014). Synthesis and biological evaluation of imidazo[2,1-b][2][4][15]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. Archiv der Pharmazie, 347(10), 731-741. [Link]
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Oskuei, Y. S., et al. (2021). Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors. ResearchGate. [Link]
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El'kov, N. A., et al. (2023). A Practical Synthesis of 1-[3-(Trimethoxysilyl)propyl]-1H-imidazole. ResearchGate. [Link]
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El'kov, N. A., et al. (2023). A Practical Synthesis of 1-[3-(Trimethoxysilyl)propyl]-1H-imidazole. Semantic Scholar. [Link]
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Lin, Y.-M., et al. (2007). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Journal of the Chinese Chemical Society, 54(4), 1073-1079. [Link]
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Bio-protocol. In vitro Microtubule Binding Assay and Dissociation Constant Estimation. [Link]
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Li, L., et al. (2019). Design, synthesis, and biological evaluation of 1-substituted -2-aryl imidazoles targeting tubulin polymerization as potential anticancer agents. ResearchGate. [Link]
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Claisen Schmidt condensation reaction: Significance and symbolism. (2024). Gale. [Link]
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Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols, 3(2), 101309. [Link]
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de Oliveira, C. S., et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(9), 868. [Link]
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Organic Chemistry Portal. Wittig Reaction. [Link]
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Wang, Y.-C., et al. (2021). Design and Synthesis of Benzimidazole-Chalcone Derivatives as Potential Anticancer Agents. Molecules, 26(15), 4434. [Link]
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Zare, A., et al. (2016). Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H2O/EtOH. Chirality, 28(11), 728-736. [Link]
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Boldt, A. M., et al. (n.d.). Supporting Information Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. The Royal Society of Chemistry. [Link]
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Taylor & Francis. Claisen-Schmidt condensation – Knowledge and References. [Link]
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Šimůnek, P., et al. (2021). New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones. Molecules, 26(11), 3362. [Link]
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UCL Discovery. (2021). Syntheses of Combretastatin A-4 and Related Stilbenes by Using Aqueous Conditions. [Link]
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NROChemistry. Vilsmeier-Haack Reaction. [Link]
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Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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Wikipedia. Claisen–Schmidt condensation. [Link]
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Mitrev, Y., et al. (2022). Scheme 1. Claisen-Schmidt condensation of acetophenone with benzaldehyde. ResearchGate. [Link]
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Chalikidi, P. N., et al. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. The Journal of Organic Chemistry, 86(14), 9838-9846. [Link]
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EMBL Heidelberg. (2016). Protocols - Flow cytometry. [Link]
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Pinto, A. V., et al. (2023). Combretastatins D series and analogues: from isolation, synthetic challenges and biological activities. Beilstein Journal of Organic Chemistry, 19, 474-508. [Link]
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Patil, S. B., et al. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(8), 446-464. [Link]
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Czerwonka, A., et al. (2019). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 24(21), 3951. [Link]
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Application Note: A Multi-Modal Analytical Approach for the Comprehensive Characterization of 1-propyl-1H-imidazole-5-carbaldehyde
Abstract
1-propyl-1H-imidazole-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Its precise molecular structure, purity, and stability are critical parameters that influence reaction yields, biological activity, and the safety profile of downstream products. This guide provides a detailed framework of validated analytical protocols for the unambiguous structural elucidation and purity assessment of this compound. We will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Need for Rigorous Characterization
The imidazole scaffold is a cornerstone of many biologically active molecules.[3][4] The introduction of an N-propyl group and a C5-carbaldehyde functional group creates a versatile intermediate for further synthetic elaboration. The aldehyde group, in particular, is highly reactive and serves as a handle for forming Schiff bases, oximes, or undergoing reductive amination. However, its reactivity also makes it susceptible to oxidation or side reactions, while the potential for isomeric impurities (e.g., the 2- or 4-carbaldehyde isomers) necessitates a multi-technique approach for confirmation. This document outlines an integrated analytical workflow to provide a complete chemical "fingerprint" of 1-propyl-1H-imidazole-5-carbaldehyde, ensuring its identity, purity, and suitability for research and development.
Physicochemical Properties
A summary of the key properties for 1-propyl-1H-imidazole-5-carbaldehyde is provided below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O | [5] |
| Molecular Weight | 138.17 g/mol | [6] |
| Monoisotopic Mass | 138.07932 Da | [5] |
| CAS Number | 10240870 (Isomer dependent) | [5] |
| Predicted XlogP | 0.6 | [5] |
Integrated Analytical Workflow
No single technique can provide a complete characterization. Instead, we employ an orthogonal workflow where the outputs of each method corroborate the others. NMR provides the definitive structural map, MS confirms the molecular mass, HPLC quantifies purity, and FTIR verifies the presence of key functional groups.
Caption: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS): Molecular Weight Confirmation
Expertise & Causality: Mass spectrometry provides the exact molecular weight of the compound, serving as an essential check on its identity. Electrospray Ionization (ESI) is the preferred method for polar, non-volatile molecules like imidazoles as it generates intact molecular ions with minimal fragmentation. [7]Coupling MS with a liquid chromatography (LC) system allows for the analysis of the pure compound as it elutes, providing both retention time and mass data. Analysis in positive ion mode is chosen because the imidazole nitrogens are readily protonated.
Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute this stock to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Chromatography (Optional but Recommended):
-
Column: Use a C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid. The acid is crucial for promoting ionization ([M+H]⁺ formation) and improving peak shape. [8] * Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B (e.g., 5%), hold for 1 minute, then ramp to 95% B over 5-7 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
MS Detection (ESI+):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: Scan from m/z 50 to 500 to cover the expected molecular ion and potential adducts.
-
Source Parameters: Optimize capillary voltage (~3.5 kV), desolvation gas flow, and temperature according to the specific instrument used.
-
-
Data Analysis: Extract the ion chromatogram for the expected [M+H]⁺ ion and examine the corresponding mass spectrum to confirm the molecular weight.
Expected Mass-to-Charge Ratios (m/z)
Based on the compound's monoisotopic mass of 138.07932 Da, the following ions are expected in the positive mode ESI spectrum. [5]
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₇H₁₁N₂O]⁺ | 139.0866 |
| [M+Na]⁺ | [C₇H₁₀N₂ONa]⁺ | 161.0685 |
| [M+K]⁺ | [C₇H₁₀N₂OK]⁺ | 177.0425 |
Caption: Workflow for LC-MS analysis.
High-Performance Liquid Chromatography (HPLC): Purity and Quantification
Expertise & Causality: HPLC with UV detection is the gold standard for assessing the purity of small organic molecules. [9]A reversed-phase C18 column is effective for retaining moderately polar compounds. The choice of mobile phase is critical; a buffered aqueous phase ensures consistent ionization state and retention time, while an organic modifier (acetonitrile or methanol) elutes the compound. UV detection is suitable as the imidazole ring and aldehyde carbonyl group are chromophores that absorb UV light. A wavelength of ~280-300 nm is often a good starting point for such systems.
Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of mobile phase A/B (50:50) to create a ~500 µg/mL stock solution. Prepare a dilution at ~50 µg/mL for analysis.
-
Instrumentation and Conditions:
-
System: An HPLC system equipped with a UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate buffer, pH 5.0.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: 285 nm.
-
Column Temperature: 30 °C for improved reproducibility.
-
-
Isocratic Method: Run a 90:10 (A:B) isocratic method for 15 minutes. This simple method is ideal for routine purity checks once the retention time is established.
-
Gradient Method (for Impurity Profiling):
-
Start at 10% B, hold for 2 min.
-
Ramp to 90% B over 10 min.
-
Hold at 90% B for 2 min.
-
Return to 10% B and re-equilibrate for 5 min.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
HPLC Method Parameters Summary
| Parameter | Recommended Setting | Rationale |
| Column | C18 (150 x 4.6 mm, 5 µm) | Standard for retaining moderately polar analytes. |
| Mobile Phase | A: 10 mM NH₄OAc, pH 5.0B: Acetonitrile | Buffered for reproducible retention; volatile for LC-MS compatibility. |
| Detection λ | 285 nm | Good absorbance for the imidazole-aldehyde chromophore. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Temperature | 30 °C | Ensures stable retention times. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Verification
Expertise & Causality: FTIR is a rapid and simple technique to confirm the presence of key functional groups. It works by detecting the absorption of infrared radiation by specific molecular vibrations. For 1-propyl-1H-imidazole-5-carbaldehyde, the most characteristic signals will be the strong carbonyl (C=O) stretch from the aldehyde and vibrations associated with the imidazole ring and alkyl chain. Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.
Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount (1-2 mg) of the liquid or solid sample directly onto the ATR crystal. If solid, ensure good contact by applying pressure with the built-in clamp.
-
Background Scan: With the crystal clean and empty, run a background scan. This is critical to subtract the spectral contribution of atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) and assign them to their respective functional groups.
Expected Characteristic FTIR Absorption Bands
The following wavenumbers are based on typical values for the specified functional groups. [10][11][12]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3150 | C-H Stretch | Imidazole Ring |
| ~2960, 2870 | C-H Stretch | Propyl Group (sp³ C-H) |
| ~2820, 2720 | C-H Stretch (Fermi doublet) | Aldehyde (O=C-H) |
| ~1670-1690 | C=O Stretch | Aldehyde Carbonyl (Strong) |
| ~1500-1580 | C=N, C=C Stretch | Imidazole Ring |
| ~1465 | C-H Bend | Propyl Group (-CH₂-) |
Caption: Workflow for FTIR-ATR analysis.
Conclusion
The combination of NMR, MS, HPLC, and FTIR provides a robust and comprehensive analytical package for the characterization of 1-propyl-1H-imidazole-5-carbaldehyde. NMR spectroscopy serves as the primary tool for structural confirmation, while LC-MS validates the molecular weight. HPLC is indispensable for quantifying purity and identifying any process-related impurities or degradation products. Finally, FTIR offers a quick and reliable confirmation of essential functional groups. By following these detailed protocols, researchers and drug development professionals can ensure the quality and integrity of this valuable chemical intermediate, leading to more reliable and reproducible scientific outcomes.
References
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Blotz, J. Exploring 1-Propyl-1H-Imidazole: Properties and Applications. Medium. [Link]
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PubChemLite. 1-propyl-1h-imidazole-5-carbaldehyde (C7H10N2O). PubChemLite. [Link]
-
Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. [Link]
-
SIELC Technologies. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. [Link]
-
Hoffman Fine Chemicals. CAS 161500-05-6 | 1-Propyl-1H-imidazole-2-carbaldehyde. [Link]
-
PubChem. 1-Propyl-1H-imidazole-2-carbaldehyde. National Center for Biotechnology Information. [Link]
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Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. [Link]
-
Asian Journal of Research in Chemistry. (2014). Identification synthesis of process-related impurities (substances) ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. [Link]
-
DergiPark. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. [Link]
-
ScienceDirect. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. [Link]
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]
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National Institutes of Health. (2021). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. [Link]
-
PubChem. 1-methyl-1H-imidazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Journal of Advanced Research in Dynamical & Control Systems. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]
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ResearchGate. Fig. S2 FTIR spectra of 1H-Imidazole-4-carboxylic acid (a), CDs (b) and CDsimidazole (c). [Link]
-
MDPI. (2018). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. [Link]
-
NIST WebBook. 1H-Imidazole-2-carboxaldehyde, 1-methyl-. National Institute of Standards and Technology. [Link]
-
Chromatography Forum. (2013). RP HPLC method for Imidazole. [Link]
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ResearchGate. FTIR spectra of Imidazole. [Link]
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ResearchGate. FTIR spectrum of 1, 2, 4, 5-Tetra Phenyl 1H-Imidazole. [Link]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategic Functionalization of 1-Propyl-1H-imidazole-5-carbaldehyde
Abstract
The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and diverse biological activities.[1][2][3][4] 1-Propyl-1H-imidazole-5-carbaldehyde is a particularly valuable building block, offering multiple, distinct reaction sites for chemical elaboration. This guide provides a comprehensive overview of the strategic functionalization of this molecule, detailing field-proven protocols for selective modification at the C5-aldehyde, the C2- and C4-positions of the imidazole ring, and the N3-nitrogen. By explaining the causality behind experimental choices, these notes serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage this versatile platform for the synthesis of novel, high-value compounds.
Molecular Architecture and Strategic Considerations
The synthetic utility of 1-propyl-1H-imidazole-5-carbaldehyde stems from the orthogonal reactivity of its constituent parts. A thorough understanding of its electronic landscape is critical for achieving regioselective functionalization.
-
The Imidazole Core: The N1-propyl group acts as a mild electron-donating group, while the C5-carbaldehyde is a potent electron-withdrawing group. This electronic push-pull system significantly influences the reactivity of the ring's C-H bonds.
-
C2-Position: The C-H bond at the C2-position is the most acidic proton on the heterocyclic ring. This inherent acidity makes it the primary site for deprotonation by strong bases (lithiation) and a favorable site for transition-metal-catalyzed C-H activation.[5][6]
-
C4-Position: While less acidic than the C2-position, the C-H bond at C4 can still undergo functionalization, typically via metal-catalyzed processes, though often requiring more forcing conditions or specific directing-group strategies.
-
N3-Position: The lone pair of electrons on the N3-nitrogen imparts basicity and nucleophilicity, making it a target for protonation or, more synthetically useful, alkylation to form imidazolium salts.
-
C5-Aldehyde: This versatile functional group is a gateway to a vast array of chemical transformations, including oxidation, reduction, olefination, and condensation reactions, allowing for significant structural diversification.
The following diagram illustrates the primary pathways for selectively modifying 1-propyl-1H-imidazole-5-carbaldehyde, which will be detailed in the subsequent protocols.
Caption: Key functionalization pathways for 1-propyl-1H-imidazole-5-carbaldehyde.
Protocols for C5-Aldehyde Modification
The aldehyde moiety is often the most accessible handle for initial diversification. The following protocols are optimized to be high-yielding and compatible with the imidazole core.
Protocol 2.1: Reductive Amination for Amine Synthesis
Application: This protocol converts the aldehyde into a secondary or tertiary amine, a common functional group in pharmacologically active molecules. The use of sodium triacetoxyborohydride is advantageous as it is a mild reducing agent that can be used in a one-pot procedure and tolerates a wide range of functional groups.
Methodology:
-
Reaction Setup: To a solution of 1-propyl-1H-imidazole-5-carbaldehyde (1.0 mmol, 1.0 equiv) in 1,2-dichloroethane (DCE, 10 mL), add the desired primary or secondary amine (1.1 mmol, 1.1 equiv) followed by acetic acid (1.2 mmol, 1.2 equiv).
-
Stirring: Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 equiv) portion-wise over 5 minutes. Caution: Gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with dichloromethane (DCM, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired amine.
Protocol 2.2: Pinnick Oxidation to Carboxylic Acid
Application: This method provides a robust route to the corresponding carboxylic acid, a key intermediate for amide couplings and esterifications. The Pinnick oxidation is exceptionally mild and highly selective for aldehydes, preventing unwanted oxidation of the electron-rich imidazole ring.
Methodology:
-
Reaction Setup: Dissolve 1-propyl-1H-imidazole-5-carbaldehyde (1.0 mmol, 1.0 equiv) in a mixture of tert-butanol (8 mL) and water (2 mL). Add 2-methyl-2-butene (5.0 mmol, 5.0 equiv) to act as a hypochlorite scavenger.
-
Reagent Addition: In a separate flask, dissolve sodium chlorite (NaClO₂, 1.5 mmol, 1.5 equiv) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 mmol, 1.5 equiv) in water (3 mL). Add this solution dropwise to the reaction mixture at room temperature over 10 minutes.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature for 4-6 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture to 0 °C and carefully adjust the pH to ~3-4 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting carboxylic acid is often pure enough for subsequent steps, but can be further purified by recrystallization or silica gel chromatography if necessary.
Protocols for C-H Functionalization of the Imidazole Ring
Direct C-H functionalization is a powerful, atom-economical strategy for building molecular complexity. For 1-propyl-1H-imidazole-5-carbaldehyde, the C2-position is the privileged site for these transformations.
Protocol 3.1: Palladium-Catalyzed Direct C-H Arylation at the C2-Position
Application: This protocol enables the direct formation of a C-C bond between the imidazole C2-position and an aryl halide, bypassing the need for pre-functionalization (e.g., lithiation or halogenation). This is a cornerstone of modern heterocyclic chemistry.[5][7]
Caption: Simplified catalytic cycle for direct C-H arylation.
Methodology:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 1-propyl-1H-imidazole-5-carbaldehyde (0.5 mmol, 1.0 equiv), the aryl bromide or chloride partner (0.6 mmol, 1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 5 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine, PPh₃, 0.05 mmol, 10 mol%).
-
Reagent Addition: Add a base, such as potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv), and a high-boiling point polar aprotic solvent like N,N-dimethylacetamide (DMA) or dimethylformamide (DMF) (3 mL).
-
Reaction Conditions: Seal the tube and heat the mixture to 110-140 °C for 12-36 hours. The optimal temperature and time will depend on the reactivity of the aryl halide.
-
Reaction Monitoring: After cooling to room temperature, monitor the reaction by LC-MS or by working up a small aliquot for ¹H NMR analysis.
-
Work-up: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography to isolate the C2-arylated product.
| Catalyst System Component | Role in Reaction | Typical Examples |
| Palladium Precursor | Active catalyst source | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Ligand | Stabilizes Pd, modulates reactivity | PPh₃, P(o-tol)₃, Xantphos |
| Base | Facilitates C-H activation step | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Solubilizes reagents, high temp | DMA, DMF, Toluene, Dioxane |
Table 1. Common components for palladium-catalyzed direct C-H arylation of imidazoles.
Protocols for N3-Quaternization
Alkylation at the N3 position generates a permanently charged imidazolium salt. These salts are valuable as ionic liquids, phase-transfer catalysts, and precursors for N-heterocyclic carbenes (NHCs), which are powerful ligands in organometallic catalysis.
Protocol 4.1: Synthesis of 1-Propyl-3-alkyl-5-formyl-1H-imidazolium Halides
Application: This straightforward protocol provides access to a range of imidazolium salts by reacting the nucleophilic N3-position with an electrophilic alkyl halide.
Methodology:
-
Reaction Setup: Dissolve 1-propyl-1H-imidazole-5-carbaldehyde (1.0 mmol, 1.0 equiv) in acetonitrile (5 mL).
-
Reagent Addition: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide, 1.2 mmol, 1.2 equiv) to the solution at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature or heat gently to 40-60 °C. The reaction is typically complete within 2-12 hours. For less reactive alkyl halides, higher temperatures may be required.
-
Reaction Monitoring: The formation of the imidazolium salt is often indicated by the precipitation of a solid from the reaction mixture. Progress can be monitored by ¹H NMR, observing the disappearance of the starting material's N-H proton (if applicable) and the appearance of new N-alkyl signals.
-
Isolation: If a precipitate forms, collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the resulting oil with diethyl ether to induce solidification.
-
Purification: The resulting imidazolium salts are often highly pure after washing. If necessary, they can be recrystallized from a suitable solvent system like ethanol/ether.
Conclusion
1-Propyl-1H-imidazole-5-carbaldehyde is a powerful and versatile scaffold for the synthesis of complex, functionalized molecules. By leveraging the distinct reactivity of the aldehyde group and the C-H bonds of the imidazole ring, a diverse array of derivatives can be accessed. The protocols outlined in this guide provide robust and reproducible methods for achieving selective functionalization, enabling researchers to accelerate their discovery programs in pharmaceuticals, agrochemicals, and materials science. Each protocol is designed as a self-validating system, offering a solid foundation for further optimization and exploration.
References
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S.A. Gawas, et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-5. [Link]
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D. Shabalin, et al. (2017). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 139(4), 1568-1578. [Link]
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M.R. Grimmett, et al. (1986). N-Alkylation of imidazoles. University of Otago. [Link]
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Various Authors. (2021). Catalytic C-H Activation. Chemistry Letters, 50(12). [Link]
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M. Adib, et al. (2006). N-ALKYLATION OF IMIDAZOLES BY KOH/Al2O3. Journal of the Chinese Chemical Society, 53(4), 957-960. [Link]
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M. G. Organ, et al. (2016). Synthesis and reactivity of imidazole-1-sulfonate esters (imidazylates) in substitution, elimination, and metal-catalyzed cross-coupling reactions: a review. Tetrahedron, 72(48), 7695-7713. [Link]
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K. Muto, et al. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. Chemical Science, 6, 6071-6076. [Link]
-
Reddit User Discussion. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]
-
K. Muto, et al. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation. PubMed Central (NIH). [Link]
-
E. Orhan, et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 373-382. [Link]
-
A. Kumar, et al. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Molecular Structure, 1296, 136818. [Link]
-
A. Sharma, et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 2194-2248. [Link]
-
K. Muto, et al. (2015). C-H Arylation and Alkenylation of Imidazoles by Nickel Catalysis: Solvent-accelerated Imidazole C-H Activation. ResearchGate. [Link]
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S. Singh, et al. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Cancer Research and Treatment, 1-12. [Link]
-
M.R. Grimmett, et al. (1988). Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline. Journal of the Chemical Society, Perkin Transactions 1, 1655-1660. [Link]
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A. de Oliveira, et al. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(11), 1104. [Link]
-
Y. Li, et al. (2012). Coupling Reactions of Bromoalkynes with Imidazoles Mediated by Copper Salts: Synthesis of Novel N-Alkynylimidazoles. The Journal of Organic Chemistry, 77(10), 4818-4823. [Link]
-
S. O. Ojwach, et al. (2011). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. Journal of Organometallic Chemistry, 696(1), 347-352. [Link]
-
E. Orhan, et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. [Link]
-
S. Kumar, et al. (2022). Imidazole-based drugs and drug discovery: Present and future perspectives. ResearchGate. [Link]
-
J. Wissel, et al. (2020). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Molecules, 25(18), 4252. [Link]
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Application Notes & Protocols: 1-Propyl-1H-imidazole-5-carbaldehyde as a Versatile Precursor for N-Heterocyclic Carbene (NHC) Catalysis
Prepared for: Researchers, Synthetic Chemists, and Drug Development Professionals
Abstract
This technical guide details the application of 1-propyl-1H-imidazole-5-carbaldehyde as a precursor for the generation of N-heterocyclic carbene (NHC) catalysts. While direct catalytic applications of this specific aldehyde are not extensively documented, its molecular architecture is ideally suited for transformation into a highly valuable class of organocatalysts. This document provides a comprehensive overview of the synthesis of the requisite imidazolium salt precatalyst, the subsequent in situ generation of the active NHC, and detailed protocols for its application in cornerstone C-C bond-forming reactions, namely the Benzoin Condensation and the Stetter Reaction. The causality behind experimental choices, the influence of the unique N-propyl and C5-carbaldehyde substituents, and the mechanistic underpinnings of the catalytic cycles are thoroughly discussed to provide a field-proven and scientifically robust guide for researchers.
Introduction: Unlocking Catalytic Potential
1-Propyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound featuring a core imidazole ring, an N-propyl substituent, and a carbaldehyde group at the C5 position. While the imidazole moiety itself can exhibit organocatalytic activity, its true potential is realized when used as a scaffold for N-heterocyclic carbenes (NHCs).[1] NHCs have revolutionized modern organic synthesis by providing access to unique reactivity, most notably "umpolung" or reverse polarity of aldehydes, transforming them from electrophiles into nucleophilic acyl anion equivalents.[2]
The N-propyl group on the imidazole ring is a crucial feature for forming a stable NHC precursor, influencing the catalyst's solubility and steric environment.[3] The C5-carbaldehyde group offers a unique handle for further functionalization, allowing for the potential development of second-generation catalysts with tailored properties or for immobilization on solid supports.
This guide focuses on the transformation of 1-propyl-1H-imidazole-5-carbaldehyde into an NHC catalyst and its subsequent application. The journey from this stable aldehyde to a potent catalyst involves two key stages: formation of an imidazolium salt (the precatalyst) and in situ deprotonation to generate the active carbene.
Synthesis of the NHC Precursor: The Imidazolium Salt
The most common and practical route to an NHC is through the deprotonation of its corresponding imidazolium salt.[4][5] Therefore, the first critical step is the quaternization of the second nitrogen atom (N3) of 1-propyl-1H-imidazole-5-carbaldehyde. For this protocol, we will use 1-iodopropane to synthesize 1,3-dipropyl-5-formyl-1H-imidazolium iodide, a stable, storable precatalyst.
Protocol 1: Synthesis of 1,3-Dipropyl-5-formyl-1H-imidazolium Iodide
This protocol is based on standard N-alkylation procedures for imidazoles.[6][7]
Materials:
-
1-propyl-1H-imidazole-5-carbaldehyde
-
1-Iodopropane (≥99%)
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Schlenk line or inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add 1-propyl-1H-imidazole-5-carbaldehyde (e.g., 1.38 g, 10 mmol, 1.0 equiv.).
-
Solvent Addition: Add 40 mL of anhydrous acetonitrile to dissolve the starting material.
-
Reagent Addition: Add 1-iodopropane (e.g., 1.17 mL, 12 mmol, 1.2 equiv.) to the solution via syringe. Causality: A slight excess of the alkylating agent ensures complete conversion of the starting imidazole.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and stir for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After cooling the reaction mixture to room temperature, add 50 mL of anhydrous diethyl ether to precipitate the imidazolium salt. Rationale: Imidazolium salts are generally insoluble in diethyl ether, allowing for easy isolation.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with two portions of 20 mL of anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting white to off-white solid under high vacuum to yield the pure 1,3-dipropyl-5-formyl-1H-imidazolium iodide salt. The product should be stored in a desiccator.
Workflow for Precatalyst Synthesis
Caption: Synthesis of the NHC precatalyst from the starting aldehyde.
In Situ Generation of the N-Heterocyclic Carbene
The active NHC is a transient species generated in situ by deprotonating the imidazolium salt at the C2 position.[4] This is typically achieved using a non-nucleophilic base.
Sources
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- 7. rsc.org [rsc.org]
Application Notes and Protocols for the Derivatization of 1-Propyl-1H-imidazole-5-carbaldehyde for Biological Screening
Abstract
This document provides a comprehensive guide for the derivatization of 1-propyl-1H-imidazole-5-carbaldehyde, a key scaffold for the generation of diverse compound libraries intended for biological screening. The imidazole nucleus is a "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds.[1][2] By modifying the aldehyde functional group, researchers can systematically explore the chemical space around this core, enhancing the potential for discovering novel therapeutic agents.[3][4] This guide details robust and versatile protocols for key derivatization reactions, including reductive amination, Wittig olefination, and the formation of hydrazones and oximes. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, guidance on reaction monitoring, and methods for the characterization of the resulting derivatives.
Introduction: The Strategic Value of Imidazole Derivatization
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, which imparts a unique combination of physicochemical properties, including hydrogen bond donor and acceptor capabilities, and the ability to coordinate with metal ions.[2][5] These features are frequently exploited in nature, for instance, in the amino acid histidine, which plays a crucial role in enzyme catalysis.[2] Consequently, imidazole-containing molecules have a rich history in drug discovery, with applications spanning anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents.[4][6]
The aldehyde functional group at the 5-position of the 1-propyl-1H-imidazole core serves as a versatile chemical handle for introducing molecular diversity. The generation of a well-curated compound library from a common scaffold is a cornerstone of modern hit-identification strategies in drug discovery.[3] Such libraries enable the systematic exploration of structure-activity relationships (SAR), ultimately guiding the optimization of lead compounds. This application note provides detailed, field-proven protocols to facilitate the creation of such libraries from 1-propyl-1H-imidazole-5-carbaldehyde.
Reaction Schemes for Derivatization
The aldehyde functionality of 1-propyl-1H-imidazole-5-carbaldehyde is amenable to a variety of classical organic transformations. The following sections outline protocols for three such high-utility reactions.
Reductive Amination: Synthesis of Secondary and Tertiary Amines
Reductive amination is a powerful method for the formation of C-N bonds, proceeding through the in situ formation of an imine or iminium ion, which is then reduced to the corresponding amine. This one-pot procedure is highly efficient for generating libraries of secondary and tertiary amines.
Causality of Experimental Choices: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is often preferred as it is a mild and selective reducing agent that is stable in anhydrous protic solvents and does not readily reduce the starting aldehyde. The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) to avoid unwanted side reactions. The addition of a small amount of acetic acid can catalyze the formation of the imine intermediate.
Experimental Protocol: Reductive Amination
-
Preparation: To a solution of 1-propyl-1H-imidazole-5-carbaldehyde (1.0 eq) in anhydrous DCM (0.2 M), add the desired primary or secondary amine (1.1 eq).
-
Acid Catalyst: Add glacial acetic acid (0.1 eq) to the reaction mixture.
-
Initiation: Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Sources
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1-Propyl-1H-imidazole-5-carbaldehyde
Welcome to the technical support center for the purification of 1-propyl-1H-imidazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile heterocyclic aldehyde. Drawing from established chemical principles and extensive experience with related compounds, this document provides a framework for troubleshooting and optimizing your purification workflows.
Introduction to Purification Challenges
1-Propyl-1H-imidazole-5-carbaldehyde is a key building block in medicinal chemistry and materials science. Its synthesis, often achieved through methods like the Vilsmeier-Haack reaction, can result in a crude product containing various impurities. These can include unreacted starting materials, isomeric byproducts, and reaction-related contaminants. The inherent basicity of the imidazole ring and the reactivity of the aldehyde group present unique challenges for purification. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1-propyl-1H-imidazole-5-carbaldehyde?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. For a typical Vilsmeier-Haack formylation of 1-propylimidazole, you can anticipate the following impurities:
-
Unreacted 1-propylimidazole: This is a common impurity if the reaction has not gone to completion.
-
Isomeric aldehydes: The formylation of 1-propylimidazole can potentially yield the 2- and 4-carbaldehyde isomers in addition to the desired 5-carbaldehyde. The exact ratio will depend on the reaction conditions.
-
Di-formylated products: Although less common, over-reaction can lead to the formation of di-formylated imidazole derivatives.
-
Hydrolyzed Vilsmeier reagent byproducts: The work-up procedure can generate various salts and polar impurities.
-
Solvent residues: Residual high-boiling solvents from the reaction or extraction steps.
Q2: My crude product is a dark oil, but I expect a solid. What should I do?
A2: While some imidazole aldehydes are solids, it's not uncommon for the crude product to be an oil, especially if it contains significant amounts of impurities or residual solvent. The isomeric 1-propyl-1H-imidazole-2-carbaldehyde is reported to be a liquid[1][2]. The presence of unreacted 1-propylimidazole, which is a liquid, can also contribute to the oily nature of the crude material.
Your first step should be to ensure all volatile solvents have been thoroughly removed under high vacuum. If the product remains an oil, it is recommended to proceed with a purification method such as column chromatography to isolate the desired product. The purified 1-propyl-1H-imidazole-5-carbaldehyde is likely to be a solid, similar to the related 5-propyl-1H-imidazole-4-carboxaldehyde which has a melting point of 120-124 °C[3].
Q3: I'm having trouble finding a suitable solvent for recrystallization. Can you provide some guidance?
A3: Finding the right solvent system for recrystallization is key to obtaining a highly pure product. The ideal solvent should dissolve your compound well at elevated temperatures but poorly at room temperature[4].
Solvent Screening Protocol:
-
Place a small amount of your crude material (10-20 mg) in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature. If it dissolves readily, the solvent is likely too good.
-
If it is poorly soluble, gently heat the mixture. If the compound dissolves upon heating, it is a promising candidate.
-
Allow the solution to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.
Recommended Solvent Systems for Imidazole Derivatives:
| Solvent/Solvent System | Polarity | Comments |
| Ethanol/Water | Polar | A common and effective system for many imidazole derivatives. Dissolve in hot ethanol and add water dropwise until turbidity persists, then clarify with a few drops of hot ethanol. |
| Ethyl Acetate/Hexane | Medium/Non-polar | Good for compounds of intermediate polarity. Dissolve in a minimum of hot ethyl acetate and add hexane as the anti-solvent. |
| Acetone/Hexane | Medium/Non-polar | Similar to ethyl acetate/hexane and can be very effective. |
| Toluene | Non-polar | Can be a good choice for less polar compounds and often yields high-quality crystals. |
Troubleshooting Guide for Column Chromatography
Column chromatography is a powerful technique for purifying 1-propyl-1H-imidazole-5-carbaldehyde, especially for removing isomeric impurities. However, the basic nature of the imidazole ring can lead to challenges.
Issue 1: Significant Peak Tailing
Cause: The basic nitrogen of the imidazole ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to a portion of the molecules being retained longer, resulting in asymmetrical, tailing peaks and poor separation.
Solutions:
-
Addition of a Basic Modifier: Incorporate a small amount of a volatile base into your eluent system to neutralize the acidic sites on the silica gel.
-
Triethylamine (TEA): Typically, 0.1-1% (v/v) of TEA is added to the mobile phase. This is a very common and effective method for basic compounds like imidazoles[4].
-
Pyridine: Can also be used as a modifier, though it is less volatile than TEA.
-
-
Use of an Alternative Stationary Phase:
-
Neutral or Basic Alumina: Alumina has a less acidic surface than silica gel and can significantly reduce tailing for basic compounds[4].
-
Deactivated Silica Gel: You can prepare this by pre-treating standard silica gel with a solution of triethylamine in your non-polar solvent, followed by evaporation of the solvent.
-
Workflow for Mitigating Peak Tailing
Caption: Decision workflow for addressing peak tailing during chromatography.
Issue 2: Co-elution of Isomers
Cause: The isomeric carbaldehydes may have very similar polarities, making them difficult to separate using a standard isocratic (constant solvent mixture) elution.
Solutions:
-
Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity over the course of the separation. This can effectively resolve compounds with close Rf values. A common gradient for imidazole derivatives is from 100% hexane to a mixture of ethyl acetate and hexane[4].
-
Solvent System Optimization: Experiment with different solvent systems to exploit subtle differences in the solubility and polarity of the isomers. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity of the separation.
-
Dry Loading: Instead of dissolving your sample in a solvent and loading it onto the column, pre-adsorb the crude material onto a small amount of silica gel. This can lead to sharper bands and improved resolution[4].
Protocol for Dry Loading:
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution to form a free-flowing powder upon evaporation of the solvent.
-
Carefully layer the dry, impregnated silica gel onto the top of your column.
-
Experimental Protocols
Protocol 1: Column Chromatography with Basic Modifier
-
Column Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 hexane:ethyl acetate with 0.5% triethylamine). Pack the column, ensuring there are no air bubbles.
-
Sample Preparation: Dissolve your crude 1-propyl-1H-imidazole-5-carbaldehyde in a minimal amount of dichloromethane or your starting eluent.
-
Loading: Carefully load the sample onto the top of the column.
-
Elution: Begin eluting with your starting solvent mixture. Monitor the separation by thin-layer chromatography (TLC). If necessary, gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate with 0.5% triethylamine).
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Logical Relationship of Purification Steps
Sources
Technical Support Center: Synthesis of 1-propyl-1H-imidazole-5-carbaldehyde
Introduction: The synthesis of 1-propyl-1H-imidazole-5-carbaldehyde is a multi-step process pivotal for developing advanced pharmaceutical intermediates and specialized chemical entities. While seemingly straightforward, this synthesis presents several challenges that can impact yield, purity, and scalability. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered by researchers in the field. Our aim is to equip you with the expertise to navigate these challenges effectively, ensuring the success of your synthetic endeavors.
Section 1: Synthetic Strategy Overview
The construction of 1-propyl-1H-imidazole-5-carbaldehyde typically proceeds via one of two primary pathways. The choice between them depends on starting material availability, scalability, and the desired purity profile.
-
Route A: Alkylation followed by Formylation. This is the most direct approach, beginning with the N-alkylation of imidazole with a propyl halide, followed by the formylation of the resulting 1-propyl-1H-imidazole.
-
Route B: Protection, Formylation, and Alkylation. This route involves protecting a commercially available imidazole derivative, such as 1-trityl-1H-imidazole-4-carbaldehyde, followed by deprotection and subsequent N-alkylation. This can offer better control over regioselectivity but adds steps to the overall synthesis.
The following diagram illustrates these strategic choices.
Caption: Overview of the two main synthetic pathways.
Section 2: Troubleshooting and FAQs
This section addresses common problems in a question-and-answer format, focusing on the more direct and frequently used Route A .
Part 2.1: N-Alkylation of Imidazole
Question 1: My N-propylation of imidazole is resulting in very low yields. What are the likely causes?
Answer: Low yields in this step often stem from suboptimal reaction conditions or the formation of undesired side products. Here are the key factors to investigate:
-
Choice of Base and Solvent: The deprotonation of imidazole is critical. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is highly effective. If using a weaker base like potassium carbonate (K₂CO₃), the reaction may require higher temperatures and longer reaction times, which can lead to decomposition. Ensure your solvent is truly anhydrous, as water will quench the base.
-
Formation of Imidazolium Salts: A common side reaction is the over-alkylation of the desired 1-propyl-1H-imidazole product to form a 1,3-dipropylimidazolium salt. This can be minimized by using the imidazole as the limiting reagent or by slowly adding the propyl halide to the deprotonated imidazole solution at a controlled temperature (e.g., 0 °C).
-
Reaction Temperature: While initial deprotonation with NaH may be performed at 0 °C to control the exothermic reaction, the subsequent alkylation with propyl bromide typically proceeds efficiently at room temperature. Elevated temperatures can increase the rate of side product formation.
| Issue | Probable Cause | Recommended Solution |
| No reaction or low conversion | Ineffective deprotonation | Use a stronger base (NaH > K₂CO₃). Ensure all reagents and solvents are anhydrous. |
| Formation of a water-soluble salt | Over-alkylation | Add the alkyl halide slowly at 0 °C. Use a slight excess of imidazole relative to the alkyl halide. |
| Product decomposition | Reaction temperature is too high | Maintain the reaction temperature at or below room temperature after the initial deprotonation. |
Part 2.2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is the standard method for formylating electron-rich heterocycles like 1-propyl-1H-imidazole.[1][2] However, it is sensitive and can present significant challenges.
Question 2: I am getting a mixture of isomers from the Vilsmeier-Haack formylation. How can I selectively synthesize the 5-carbaldehyde isomer?
Answer: Regioselectivity is a major challenge. Formylation can occur at the C2, C4, or C5 positions. The Vilsmeier reagent is a bulky electrophile, and substitution is governed by both electronic and steric factors.[3]
-
Inherent Reactivity: The C2 position of the imidazole ring is the most electron-rich and sterically accessible, making it a common site for electrophilic attack. This leads to the formation of the undesired 1-propyl-1H-imidazole-2-carbaldehyde.
-
Improving C5 Selectivity: Directing the formylation to the C5 position is difficult without a directing or blocking group. While some protocols report direct formylation, yields of the C5 isomer can be low. A more robust, albeit longer, strategy involves using a starting material where the C2 position is blocked.
Question 3: My Vilsmeier-Haack reaction is turning black, and the yield is poor after workup. What is happening?
Answer: A dark reaction color often indicates decomposition or polymerization, which can be caused by several factors:
-
Temperature Control: The formation of the Vilsmeier reagent (from POCl₃ and DMF) is highly exothermic. This step must be performed at low temperatures (0 °C or below) with slow, dropwise addition of POCl₃ to DMF.[2] Similarly, the addition of your 1-propyl-1H-imidazole to the pre-formed reagent should be done carefully at low temperatures before slowly warming.
-
Stoichiometry: An excess of the Vilsmeier reagent can lead to more aggressive and less selective reactions, including potential chlorination of the imidazole ring.[4] Use of 1.1 to 1.5 equivalents of the reagent is typical.
-
Workup Procedure: The workup is critical. The reaction must be quenched by pouring it slowly onto crushed ice, followed by careful neutralization with a base like NaOH or Na₂CO₃. This hydrolysis of the intermediate iminium salt is also exothermic and must be kept cold to prevent degradation of the aldehyde product.
Caption: Decision tree for troubleshooting the formylation step.
Part 2.3: Purification and Characterization
Question 4: I'm struggling to purify the final product. It streaks badly on silica gel columns.
Answer: Imidazoles, especially those with polar functional groups, are notorious for poor behavior on silica gel due to the interaction of the basic nitrogen atoms with the acidic silanol groups.
-
Deactivating the Silica Gel: Pre-treating your silica gel or eluent with a small amount of a basic modifier can dramatically improve peak shape. Add 0.5-1% triethylamine or ammonia solution to your eluent system (e.g., ethyl acetate/hexanes).
-
Alternative Stationary Phases: If tailing persists, consider switching to a different stationary phase. Neutral or basic alumina can be effective alternatives to silica gel for purifying basic compounds.
-
Salt Formation and Liberation: For very difficult purifications, you can sometimes purify the product as a salt (e.g., hydrochloride or picrate) and then liberate the free base in a final step.
Question 5: How can I definitively confirm the structure and distinguish between the 2-, 4-, and 5-carbaldehyde isomers using ¹H NMR?
Answer: ¹H NMR is the most powerful tool for this. The protons on the imidazole ring have distinct chemical shifts and coupling patterns.
| Proton Position | Expected ¹H NMR Shift (ppm, in CDCl₃) | Key Differentiator |
| H2 (on imidazole ring) | ~7.5 - 7.8 | A sharp singlet. Its absence in the 2-carbaldehyde isomer is definitive proof. |
| H4 (on imidazole ring) | ~7.1 - 7.4 | A singlet or a doublet with small coupling to H5. |
| H5 (on imidazole ring) | ~7.6 - 7.9 | A singlet or a doublet with small coupling to H4. In the 5-carbaldehyde, this proton is replaced by the aldehyde proton. |
| Aldehyde (-CHO) | ~9.5 - 10.0 | A sharp singlet. Its presence confirms successful formylation. |
| Propyl (-CH₂CH₂CH₃) | ~4.0 (N-CH₂), ~1.8 (CH₂), ~0.9 (CH₃) | Characteristic triplet-sextet-triplet pattern. |
For 1-propyl-1H-imidazole-5-carbaldehyde , you should expect to see: a singlet for the aldehyde proton (~9.7 ppm), a singlet for the H2 proton (~7.8 ppm), a singlet for the H4 proton (~7.6 ppm), and the signals for the propyl group. The key is the presence of two distinct singlets in the aromatic region, corresponding to H2 and H4.
Section 3: Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on laboratory conditions and safety assessments.
Protocol 1: Synthesis of 1-propyl-1H-imidazole
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) and wash with anhydrous hexanes to remove the oil. Suspend the NaH in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of imidazole (1.0 eq.) in anhydrous DMF dropwise over 30 minutes. Hydrogen gas will evolve.
-
Alkylation: Stir the resulting solution at 0 °C for an additional 30 minutes. Then, add 1-bromopropane (1.05 eq.) dropwise, ensuring the temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Workup: Carefully quench the reaction by slowly adding water at 0 °C. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 1-propyl-1H-imidazole as a colorless oil.
Protocol 2: Vilsmeier-Haack Formylation to 1-propyl-1H-imidazole-5-carbaldehyde
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq.) and cool to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise over 30 minutes, maintaining the temperature below 5 °C. A solid may form.
-
Vilsmeier Complex Formation: Stir the mixture at 0 °C for 1 hour.
-
Substrate Addition: Add a solution of 1-propyl-1H-imidazole (1.0 eq.) in a small amount of anhydrous DMF dropwise to the Vilsmeier reagent, again keeping the temperature below 5 °C.
-
Reaction: After addition, slowly warm the reaction to room temperature, then heat to 60-70 °C for 4-6 hours. Monitor by TLC.
-
Quenching and Hydrolysis: Cool the reaction mixture to room temperature and pour it slowly onto a vigorously stirred mixture of crushed ice and water.
-
Neutralization: Carefully neutralize the acidic solution by adding solid sodium carbonate or a cold 30% NaOH solution until the pH is ~8-9, ensuring the temperature is maintained below 10 °C throughout.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude residue by column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) using a hexanes/ethyl acetate gradient.
References
-
Ejide, M., et al. (2018). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
PubChem. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Farah, S., et al. (2012). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia. [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Patil, S. B., & Deokar, V. B. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Sources
Technical Support Center: Synthesis of 1-Propyl-1H-imidazole-5-carbaldehyde
Welcome to the technical support center for the synthesis of 1-propyl-1H-imidazole-5-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic route. As Senior Application Scientists, we aim to move beyond simple protocols by explaining the causality behind experimental choices, ensuring both success and a deeper understanding of the underlying chemistry.
The synthesis of 1-propyl-1H-imidazole-5-carbaldehyde is typically achieved in a two-step process: first, the N-alkylation of the imidazole ring, followed by a regioselective formylation. This guide addresses common issues encountered in both stages and provides robust, validated protocols to improve yield and purity.
Overall Synthetic Workflow
The pathway involves the N-propylation of imidazole to form 1-propyl-1H-imidazole, which is then formylated, most commonly via the Vilsmeier-Haack reaction, to yield the target aldehyde.
Technical Support Center: Troubleshooting Side Reactions in the Formylation of 1-Propyl-1H-Imidazole
Welcome to the technical support center for the formylation of 1-propyl-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this important synthetic transformation. Formylated imidazoles are crucial building blocks in medicinal chemistry and materials science. However, their synthesis is often plagued by challenges related to regioselectivity and the formation of unwanted side products.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the standard method for formylating 1-propyl-1H-imidazole, and what is the expected major product?
A1: The most prevalent and effective method for formylating electron-rich N-alkyl imidazoles is the Vilsmeier-Haack reaction .[1][2][3] This reaction utilizes a "Vilsmeier reagent," which is an electrophilic iminium salt typically formed in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]
The imidazole ring is an electron-rich heterocycle, making it a suitable substrate for this reaction.[5] For 1-propyl-1H-imidazole, the electrophilic attack overwhelmingly occurs at the C2 position. This is due to the C2 carbon being the most nucleophilic position, influenced by the electron-donating nature of both nitrogen atoms.[4] Therefore, the expected major product is 1-propyl-1H-imidazole-2-carboxaldehyde .[6]
Q2: Why is regioselectivity a significant challenge in imidazole formylation?
A2: Regioselectivity is a critical consideration because the 1-propyl-1H-imidazole ring has three potential sites for electrophilic attack: C2, C4, and C5. The electronic landscape of the ring dictates the most probable site of reaction.[7]
-
C2 Position: This position is the most electron-rich and sterically accessible, making it the kinetically and thermodynamically favored site for formylation under standard Vilsmeier-Haack conditions.[8]
-
C5 Position: This position is the next most reactive site. While significantly less favored than C2, formylation at C5 can occur, leading to the formation of 1-propyl-1H-imidazole-5-carboxaldehyde as a minor isomer, especially under harsh conditions (e.g., elevated temperatures).[7][9]
-
C4 Position: The C4 position is the least nucleophilic and generally considered unreactive towards Vilsmeier-Haack formylation due to electronic and steric factors.[8]
Controlling the reaction conditions is paramount to prevent the formation of a difficult-to-separate mixture of C2 and C5 isomers.
Q3: What are the primary causes of low yield in this reaction?
A3: Low yields in a Vilsmeier-Haack formylation are typically traced back to three main factors:
-
Moisture Contamination: The Vilsmeier reagent is extremely sensitive to moisture.[10] Any water present in the solvent, reagents, or glassware will rapidly quench the chloroiminium ion, deactivating it and halting the reaction. Strict anhydrous conditions are essential.
-
Improper Stoichiometry: The molar ratio of the substrate to the Vilsmeier reagent is crucial. Insufficient reagent will lead to incomplete conversion, while a large excess can promote the formation of di-formylated or polymeric side products.[11]
-
Poor Temperature Control: The formation of the Vilsmeier reagent is an exothermic process. If the temperature is not controlled (typically at 0 °C), the reagent can decompose. Furthermore, adding the imidazole substrate at elevated temperatures can lead to a loss of regioselectivity and the formation of degradation products.[11][12]
Section 2: Troubleshooting Guide for Specific Issues
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: My reaction yields are consistently low or zero, with only starting material recovered.
-
Possible Cause A: Deactivated Vilsmeier Reagent.
-
Why it happens: The Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺, is a powerful electrophile but is readily hydrolyzed by water.[10] If your DMF or reaction solvent contains residual water, or if your glassware was not properly dried, the reagent will be destroyed before it can react with the imidazole.
-
Troubleshooting & Optimization:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven (120 °C) for several hours and cool under a stream of inert gas (nitrogen or argon).
-
Use Anhydrous Solvents: Use freshly opened anhydrous DMF or DMF distilled over a suitable drying agent.
-
Check Reagent Quality: Use fresh, high-purity POCl₃. Old bottles may have absorbed atmospheric moisture.
-
Proper Reagent Formation: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to chilled (0 °C) anhydrous DMF under an inert atmosphere. A thick, white slurry or crystalline solid should form, indicating successful reagent generation.[10]
-
-
-
Possible Cause B: Incorrect Reaction Temperature.
-
Why it happens: The Vilsmeier reagent is a weak electrophile compared to those used in Friedel-Crafts acylations.[4] While initial formation requires cooling, the subsequent reaction with the imidazole substrate may require gentle heating to proceed at a reasonable rate, depending on the solvent. However, if the initial addition is done at room temperature, side reactions can consume the reagent.
-
Troubleshooting & Optimization:
-
Controlled Addition: Add the 1-propyl-1H-imidazole substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C to control the initial exothermic reaction.[13]
-
Monitor Progress: After the addition is complete, allow the reaction to stir at room temperature or warm gently (e.g., to 40-60 °C). Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Problem 2: My NMR analysis shows a mixture of two aldehyde isomers.
-
Possible Cause: Loss of Regioselectivity.
-
Why it happens: While the C2 position is strongly preferred, higher reaction temperatures can provide enough energy to overcome the activation barrier for formylation at the less-reactive C5 position. This results in a mixture of 1-propyl-1H-imidazole-2-carboxaldehyde and 1-propyl-1H-imidazole-5-carboxaldehyde.
-
Troubleshooting & Optimization:
-
Strict Temperature Control: Maintain a lower reaction temperature (e.g., room temperature) for a longer period rather than heating aggressively. High temperatures are a primary driver of isomerization.[11]
-
Stoichiometry: Use a modest excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents). A large excess can sometimes lead to less selective reactions.
-
Purification Strategy: If a minor amount of the C5 isomer is unavoidable, it can typically be separated from the major C2 product using silica gel column chromatography.[13] The different polarity of the isomers usually allows for effective separation.
-
-
Problem 3: The reaction mixture turned into a dark, intractable tar.
-
Possible Cause: Polymerization or Decomposition.
-
Why it happens: Imidazole rings, especially when activated, can be susceptible to polymerization under strongly acidic and high-temperature conditions.[11] The Vilsmeier-Haack reaction is highly acidic, and excessive heat or prolonged reaction times can initiate decomposition pathways, leading to the formation of polymeric tars.
-
Troubleshooting & Optimization:
-
Avoid Overheating: Never let the reaction temperature exceed the recommended range (typically not above 80 °C). Use an oil bath for uniform heating.[12]
-
Minimize Reaction Time: Monitor the reaction closely using TLC. Once the starting material is consumed, proceed immediately to the workup step. Unnecessarily long reaction times increase the risk of polymerization.[11]
-
Controlled Quenching: Quench the reaction by pouring it slowly into a vigorously stirred mixture of ice and a weak base (like sodium acetate or sodium bicarbonate solution) to neutralize the highly acidic environment quickly and controllably.[13]
-
-
Problem 4: My final product is difficult to purify and appears to contain a highly polar, water-soluble impurity.
-
Possible Cause: Incomplete Hydrolysis of the Iminium Intermediate.
-
Why it happens: The direct product of the Vilsmeier-Haack reaction is not the aldehyde but a stable iminium salt intermediate.[1][3] This salt must be hydrolyzed during the aqueous workup to release the final aldehyde product. If the hydrolysis is incomplete, the charged iminium salt will remain, which is highly polar and water-soluble, making extraction and purification difficult.
-
Troubleshooting & Optimization:
-
Ensure Proper Hydrolysis Conditions: During workup, after quenching the reaction on ice, ensure the aqueous solution is stirred vigorously for a sufficient period (e.g., 1-2 hours) to allow for complete hydrolysis.[13]
-
Adjust pH: The hydrolysis step is often facilitated by gentle heating or adjusting the pH. Using a sodium acetate solution not only neutralizes the acid but also buffers the solution to a pH that favors hydrolysis.[13]
-
Confirmation of Hydrolysis: Before extraction, you can check for the disappearance of the iminium intermediate by TLC (it will likely remain at the baseline in many solvent systems).
-
-
Section 3: Visualized Mechanisms and Workflows
Mechanism of Vilsmeier-Haack Formylation
The diagram below illustrates the key steps in the formylation of 1-propyl-1H-imidazole at the C2 position.
Caption: Mechanism of the Vilsmeier-Haack reaction on 1-propyl-1H-imidazole.
Troubleshooting Workflow for Low Reaction Yield
Use this decision tree to diagnose and solve issues related to poor product yield.
Caption: A decision tree for troubleshooting low yield in the formylation reaction.
Section 4: Optimized Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1-Propyl-1H-Imidazole
This protocol is a self-validating system. Adherence to the specified conditions is critical for achieving high yield and selectivity.
Reagents & Materials:
-
1-Propyl-1H-imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM) (Optional solvent)
-
Sodium Acetate (NaOAc)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, inert gas supply (N₂ or Ar)
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet. Maintain a positive pressure of nitrogen or argon throughout the reaction.
-
Vilsmeier Reagent Formation:
-
To the flask, add anhydrous DMF (5.0 eq.).
-
Cool the flask to 0 °C using an ice-water bath.
-
Add POCl₃ (1.5 eq.) dropwise via the dropping funnel to the stirred DMF over 20-30 minutes. Maintain the internal temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. A thick white precipitate of the Vilsmeier reagent should form.
-
-
Formylation Reaction:
-
Dissolve 1-propyl-1H-imidazole (1.0 eq.) in a small amount of anhydrous DMF or DCM.
-
Add this solution dropwise to the cold Vilsmeier reagent slurry over 30 minutes, ensuring the temperature remains below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (e.g., using a 10% MeOH in DCM eluent).
-
-
Workup and Hydrolysis:
-
In a separate large beaker, prepare a solution of sodium acetate (5-6 eq.) in water and cool it with a large amount of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the vigorously stirred ice/sodium acetate solution. This step is exothermic and should be done in a well-ventilated fume hood.
-
Stir the resulting aqueous mixture for 1-2 hours at room temperature to ensure complete hydrolysis of the iminium salt.
-
-
Extraction and Purification:
-
Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil/solid by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford pure 1-propyl-1H-imidazole-2-carboxaldehyde.
-
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Potential Issues |
| Substrate:POCl₃:DMF | 1.0 : 1.5 : 5.0 (equivalents) | Ensures complete conversion without promoting side reactions. A large excess of POCl₃ can lead to decomposition. |
| Temperature | 0 °C for reagent formation; Room temp. for reaction | Critical for reagent stability and regioselectivity. High temps lead to C5-isomer and polymerization.[11] |
| Reaction Time | 4-6 hours (TLC monitored) | Balances complete conversion with minimizing byproduct formation. Over-running the reaction can cause tarring.[11] |
| Workup Quench | Ice-cold NaOAc solution | Neutralizes strong acid and buffers pH to facilitate controlled hydrolysis of the iminium salt intermediate.[13] |
Section 5: References
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Wikipedia. (2023). Duff reaction. Retrieved from [Link]
-
Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 49, 1-330.
-
O'Brien, C. J., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3765-3783.
-
ResearchGate. (n.d.). The Vilsmeier Reaction of Non‐Aromatic Compounds | Request PDF. Retrieved from [Link]
-
Bielawski, C. W., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 133(44), 17818–17826.
-
Ferguson, L. N. (1946). The Duff Reaction. Chemical Reviews, 38(2), 227-254.
-
PrepChem.com. (2023). Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde. Retrieved from [Link]
-
SynArchive. (n.d.). Duff Reaction. Retrieved from [Link]
-
Anderson, E. A., et al. (2011). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 9(5), 1434-1437.
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1-7.
-
Chem-Station. (2016). Duff Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1-Propyl-1H-imidazole-2-carbaldehyde. Retrieved from [Link]
-
NROChemistry. (2021). Vilsmeier-Haack Reaction [Video]. YouTube. Retrieved from [Link]
-
Pandey, J., et al. (2020). A review article on synthesis of imidazole derivatives. World Journal of Pharmaceutical Research, 9(10), 254-268.
-
Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 4(1), 235-245.
-
Kim, J. Y., et al. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 21(6), 635-636.
-
Wang, X. C., et al. (2005). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Journal of the Chinese Chemical Society, 52(4), 759-764.
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). TBD based ILs examined for catalytic activity towards N-formylation. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Synthesis of 1-[3-(Trimethoxysilyl)propyl]-1H-imidazole | Request PDF. Retrieved from [Link]
Sources
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 1-Propyl-1H-imidazole-2-carbaldehyde | C7H10N2O | CID 4777660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Optimization of Reaction Conditions for 1-Propyl-1H-imidazole-5-carbaldehyde
Welcome to the technical support center for the synthesis and optimization of 1-propyl-1H-imidazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into navigating the complexities of this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction conditions for maximal yield and purity.
Overview of the Synthesis: The Vilsmeier-Haack Reaction
The most common method for introducing a formyl group onto an electron-rich heterocyclic system like 1-propyl-1H-imidazole is the Vilsmeier-Haack reaction.[1] This reaction employs a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[2] The electron-rich imidazole ring then attacks this electrophile, and subsequent hydrolysis yields the desired aldehyde.[2]
However, the primary challenge in the formylation of N-alkylated imidazoles is regioselectivity . The electrophilic attack can potentially occur at the C2, C4, or C5 positions of the imidazole ring. The synthesis of the desired 1-propyl-1H-imidazole-5-carbaldehyde isomer requires careful control over reaction parameters to favor substitution at the C5 position.
Reaction Mechanism: Formation of Isomeric Products
The following diagram illustrates the general mechanism of the Vilsmeier-Haack reaction and the potential for the formation of different isomers.
Caption: General workflow of the Vilsmeier-Haack reaction leading to isomeric products.
Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues you may encounter during your experiments.
Question 1: My reaction yielded a mixture of isomers (2-, 4-, and 5-carbaldehydes) with a low proportion of the desired 5-carbaldehyde. How can I improve the regioselectivity?
Answer: This is the most common challenge. The electronic and steric environment of the imidazole ring dictates the position of formylation. Here's a breakdown of factors and optimization strategies:
-
Steric Hindrance: The C2 position is flanked by two nitrogen atoms, and the N-propyl group can sterically hinder attack at this position. However, the Vilsmeier reagent itself is quite bulky. Increasing steric hindrance can sometimes be used to disfavor reaction at certain positions. While you cannot change the substrate, you can sometimes influence the effective size of the reagent.
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and the transition states leading to different isomers. While DMF is often used as both a reagent and a solvent, you can use a co-solvent.
-
Recommendation: Try using a less polar co-solvent like 1,2-dichloroethane or chloroform. This may alter the regiochemical outcome.
-
-
Temperature Control: The activation energies for the formation of different isomers may be different. Running the reaction at very low temperatures can sometimes enhance selectivity.
-
Recommendation: Start by forming the Vilsmeier reagent at 0°C, then add the 1-propylimidazole solution slowly while maintaining the temperature at 0°C or even lowering it to -10°C. Allow the reaction to proceed at this lower temperature for an extended period.
-
-
Alternative Formylating Agents: While DMF/POCl₃ is standard, other formylating agents exist.[3] However, for this specific substrate, this is less likely to be the primary solution.
Question 2: The reaction is very slow or incomplete, with a significant amount of starting material remaining.
Answer: This indicates either insufficient activation of the substrate or a problem with the Vilsmeier reagent itself.
-
Vilsmeier Reagent Integrity: The Vilsmeier reagent is moisture-sensitive.
-
Recommendation: Ensure your DMF is anhydrous and the POCl₃ is fresh. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficient Reagent: The stoichiometry is crucial.
-
Recommendation: A common starting point is to use 1.5 equivalents of POCl₃ relative to 1-propylimidazole. You can incrementally increase this to 2.0 or even 3.0 equivalents. The amount of DMF should be in excess as it often serves as the solvent.
-
-
Reaction Temperature: While low temperatures can aid selectivity, they also slow down the reaction rate.
-
Recommendation: If the reaction is clean but incomplete at low temperatures, you can try slowly warming the reaction mixture to room temperature or even gently heating to 40-60°C after the initial addition at low temperature. Monitor the progress by TLC or LC-MS to avoid decomposition.
-
Question 3: I am observing significant formation of dark, tarry byproducts, making purification difficult.
Answer: This suggests decomposition of the starting material, product, or intermediates.
-
Excessive Heat: The imidazole ring can be sensitive to strongly acidic and high-temperature conditions.
-
Recommendation: Avoid high reaction temperatures (e.g., > 80°C). If heating is necessary, do it gradually and for the minimum time required.
-
-
Workup Procedure: The hydrolysis of the iminium salt intermediate is exothermic and can generate heat if not controlled.
-
Recommendation: Perform the aqueous workup by slowly and carefully adding the reaction mixture to ice-cold water or a chilled aqueous solution of a base like sodium acetate or sodium bicarbonate. This will neutralize the strong acid and control the temperature.
-
Question 4: How do I effectively purify the 1-propyl-1H-imidazole-5-carbaldehyde from its isomers and other impurities?
Answer: Chromatographic separation is typically required.
-
Column Chromatography: The different imidazole carbaldehyde isomers will likely have different polarities, allowing for separation on a silica gel column.
-
Recommendation: Use a gradient elution system. Start with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. The elution order will need to be determined empirically, but generally, less polar isomers will elute first.
-
-
HPLC Analysis: For analytical purposes and for purification of small quantities, reverse-phase HPLC can be effective.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting the synthesis of 1-propyl-1H-imidazole-5-carbaldehyde.
Frequently Asked Questions (FAQs)
-
Q1: What is the expected ¹H NMR chemical shift for the aldehyde proton in 1-propyl-1H-imidazole-5-carbaldehyde?
-
Q2: Can I use other phosphorus halides like PBr₃ instead of POCl₃?
-
A2: While other phosphorus halides can be used to generate Vilsmeier-type reagents, POCl₃ is the most common and generally most effective for this transformation. Using PBr₃ would likely lead to different reactivity and selectivity profiles that would require extensive optimization.
-
-
Q3: Is it possible to synthesize the starting 1-propyl-1H-imidazole in-house?
-
A3: Yes, N-alkylation of imidazole is a standard procedure. A common method involves reacting imidazole with an alkyl halide (in this case, 1-bromopropane or 1-iodopropane) in the presence of a base (like sodium hydroxide or potassium carbonate) in a suitable solvent (such as THF or acetonitrile).[7]
-
-
Q4: My final product is an oil, not a solid. Is this normal?
-
A4: Many N-alkylated imidazole derivatives are oils or low-melting solids at room temperature. The physical state will depend on the purity of the compound. If you have a mixture of isomers, it is more likely to be an oil. Purification by column chromatography should yield a more defined product.
-
Experimental Protocols & Data
General Starting Protocol for Vilsmeier-Haack Formylation of 1-Propyl-1H-imidazole
Disclaimer: This is a general starting protocol. Optimization, particularly of temperature and reaction time, will be necessary to maximize the yield of the desired 5-carbaldehyde isomer.
Materials:
-
1-Propyl-1H-imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE, optional co-solvent)
-
Sodium acetate
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (10 equivalents). If using a co-solvent, add it at this stage. Cool the flask to 0°C in an ice-water bath.
-
Add POCl₃ (1.5 equivalents) dropwise to the stirred DMF solution via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.
-
Reaction with Imidazole: Dissolve 1-propyl-1H-imidazole (1.0 equivalent) in a minimal amount of anhydrous DCE or DMF.
-
Add the imidazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Monitoring: After the addition, stir the reaction mixture at 0°C. Monitor the reaction progress by TLC or LC-MS every hour. If the reaction is slow, consider allowing it to warm slowly to room temperature over several hours.
-
Workup: Once the reaction is complete (or has reached optimal conversion), cool the mixture back to 0°C. In a separate large beaker, prepare a chilled saturated aqueous solution of sodium acetate.
-
Slowly and carefully pour the reaction mixture into the stirred sodium acetate solution.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to separate the isomers.
Table of Reaction Parameters for Optimization
| Parameter | Starting Condition | Optimization Range | Rationale for Change |
| Temperature | 0°C to RT | -10°C to 60°C | Lower temperatures may improve regioselectivity; higher temperatures may be needed for conversion. |
| POCl₃ (equiv.) | 1.5 | 1.2 - 3.0 | Insufficient reagent leads to low conversion; excess may cause decomposition. |
| Solvent | DMF | DMF with co-solvents (DCE, Chloroform) | Can influence regioselectivity and reaction rate. |
| Reaction Time | 2 - 6 hours | 1 - 24 hours | Must be optimized based on temperature and substrate reactivity. |
| Workup Quench | Sat. aq. NaOAc | Ice-water, Sat. aq. NaHCO₃ | A basic quench neutralizes acid and controls hydrolysis temperature. |
References
-
SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde. Retrieved from [Link]
- Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica.
-
Al-Ghananaeem, A. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health. Retrieved from [Link]
- Deshmukh, A. R., & Patil, D. R. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
-
Al-Ghananaeem, A. M., et al. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. ResearchGate. Retrieved from [Link]
- Supporting Information. (n.d.). Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. Royal Society of Chemistry.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Retrieved from [Link]
-
ResearchGate. (2021). Optimized HPLC chromatograms of eight imidazole antifungal drug... Retrieved from [Link]
- Google Patents. (n.d.). CN103012275A - Method for producing high-purity N-alkyl imidazole.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
RSC Publishing. (2020). One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains. Retrieved from [Link]
-
Wikipedia. (n.d.). Formylation. Retrieved from [Link]
- Zhang, Q-G., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Oriental Journal of Chemistry.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]
-
D'hooghe, M., et al. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]
-
PubChem. (n.d.). 1-methyl-1H-imidazole-5-carbaldehyde. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Scope of the formylation reaction using imidazole. Reaction.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Phosphite-Imidazole Catalyzed N-Formylation and N-Acylation of Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical laboratory synthesis of N-alkyl imidazoles. Retrieved from [Link]
-
Semantic Scholar. (2023). Phosphite-imidazole catalyzed N-formylation and N-acylation of amines. Retrieved from [Link]
-
RSC Publishing. (2020). Recent advances in the synthesis of imidazoles. Retrieved from [Link]
-
YouTube. (2024). From Other Imidazoles by Substitution of Hydrogen. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. Retrieved from [Link]
-
ResearchGate. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The Formylation of N,N‑Dimethylcorroles. Retrieved from [Link]
-
RSC Publishing. (n.d.). Facile access to N-formyl imide as an N-formylating agent for the direct synthesis of N-formamides, benzimidazoles and quinazolinones. Retrieved from [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Formylation - Wikipedia [en.wikipedia.org]
- 4. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-methyl-1H-imidazole-5-carbaldehyde | C5H6N2O | CID 573592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CN103012275A - Method for producing high-purity N-alkyl imidazole - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Column Chromatography of Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the column chromatography of imidazole derivatives. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the purification of these versatile N-heterocyclic compounds. As a Senior Application Scientist, my goal is to blend established scientific principles with field-tested insights to help you navigate the complexities of your separations.
The Challenge of Imidazole Derivatives
Imidazole and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. However, their unique electronic and structural properties can present significant challenges during purification by column chromatography. The basic nitrogen atoms in the imidazole ring often lead to strong, undesirable interactions with standard stationary phases like silica gel, resulting in poor separation and recovery. This guide will address these issues in a direct question-and-answer format, explaining the "why" behind the problem and providing actionable solutions.
Troubleshooting Guide: Common Issues & Solutions
Q1: Why is my imidazole compound showing severe peak tailing on a standard silica gel column, and how can I fix it?
A1: The Root Cause: Acid-Base Interactions
Peak tailing is the most frequently encountered problem when purifying basic compounds like imidazoles on standard silica gel.[1] This phenomenon arises from strong secondary interactions between the basic nitrogen atoms in your imidazole derivative and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction causes some molecules of your compound to be retained more strongly and for longer durations than others, leading to an asymmetric peak with a pronounced "tail."
Solutions: A Multi-faceted Approach
The key to preventing peak tailing is to disrupt or neutralize the interaction between the basic analyte and the acidic stationary phase. Here are several effective strategies:
-
Mobile Phase Modification: The simplest approach is to add a small amount of a basic modifier to your mobile phase. This additive will compete with your imidazole derivative for the acidic sites on the silica gel, effectively masking them.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): Add 0.1-1% of TEA or DIPEA to your eluent. These amines are sufficiently basic to neutralize the silanol groups.
-
Ammonia Solution: A solution of 7N ammonia in methanol can also be used as a mobile phase additive, typically at a concentration of 1-2%.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient or if your compound is sensitive to basic conditions, consider switching to a different stationary phase.
-
Deactivated Silica Gel: Commercially available end-capped or deactivated silica gels have fewer free silanol groups, reducing the potential for strong secondary interactions.
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[2] Basic or neutral alumina can provide excellent separation without the issue of peak tailing.
-
Reversed-Phase Chromatography (C18): For polar imidazole derivatives, reversed-phase chromatography on a C18 column can be a highly effective purification method.[2]
-
Experimental Protocol: Deactivating Silica Gel with Triethylamine
-
Prepare your chosen mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
To every 100 mL of the mobile phase, add 0.5 mL of triethylamine (0.5% v/v).
-
Use this modified mobile phase to prepare the slurry for packing your column.
-
Equilibrate the packed column by passing at least two column volumes of the modified mobile phase through it before loading your sample.
-
Run the chromatography as usual, using the same modified mobile phase.
Q2: I'm losing a significant amount of my imidazole derivative on the column. What are the likely causes and how can I improve recovery?
A2: Identifying the Source of Product Loss
Significant product loss during column chromatography of imidazole derivatives can be attributed to two primary factors:
-
Irreversible Adsorption: The strong interaction between your basic compound and the acidic silica gel can sometimes be so strong that a portion of your product becomes irreversibly bound to the stationary phase.[1] This is particularly common with highly basic imidazoles.
-
On-Column Decomposition: The acidic nature of silica gel can catalyze the decomposition of sensitive imidazole derivatives.[3] If your compound is unstable under acidic conditions, you may be losing it to degradation during the purification process.
Solutions for Improved Recovery
-
Assess Compound Stability: Before committing your entire batch to a column, it's crucial to assess the stability of your compound on silica gel. This can be done quickly using a 2D TLC experiment.
-
Switch to a More Inert Stationary Phase: If you suspect irreversible adsorption or decomposition, moving to a less reactive stationary phase is the most effective solution.
-
Neutral Alumina: This is an excellent first choice as it lacks the acidic character of silica gel.
-
Florisil: This is a magnesium silicate-based adsorbent that is less acidic than silica gel and can be a good option for sensitive compounds.
-
-
Pre-treat the Silica Gel: If you must use silica gel, you can pre-treat it to minimize irreversible adsorption. This involves washing the silica gel with a dilute solution of a strong base (like sodium hydroxide), followed by extensive washing with water and your mobile phase to remove any residual base.
Experimental Protocol: 2D TLC for Stability Assessment
-
Spot a small amount of your crude material onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system.
-
After the first development, remove the plate from the chamber and allow it to dry completely.
-
Rotate the plate 90 degrees and re-develop it in the same solvent system.
-
If your compound is stable, you will see a single spot that has moved diagonally across the plate. If there is decomposition, you will see additional spots along the second development axis.
Frequently Asked Questions (FAQs)
Q3: My imidazole derivative has poor solubility in common non-polar solvents used for normal-phase chromatography. How can I effectively load it onto the column?
A3: This is a common challenge, especially with highly functionalized or salt forms of imidazole derivatives. Here are two effective loading techniques:
-
Dry Loading: Dissolve your compound in a suitable solvent in which it is soluble (e.g., methanol, dichloromethane). Add a small amount of silica gel to this solution to form a thick slurry. Evaporate the solvent completely to obtain a free-flowing powder of your compound adsorbed onto the silica gel. This powder can then be carefully added to the top of your packed column.
-
Minimal Strong Solvent: Dissolve your compound in the absolute minimum amount of a strong, polar solvent (like methanol or DMF). Using a pipette, carefully apply this concentrated solution to the top of the column. Allow the solvent to fully absorb into the silica bed before adding your mobile phase.
Q4: Can pH control be used to improve the separation of imidazole derivatives?
A4: Yes, pH control is a powerful tool, particularly in reversed-phase HPLC. The retention of imidazole derivatives is highly dependent on their ionization state, which is governed by the pH of the mobile phase.[4][5][6]
-
Normal-Phase Chromatography: While not as common, you can add acidic or basic modifiers to the mobile phase to control the ionization state of your compound and the silica surface. For example, adding a small amount of acetic or formic acid can protonate the imidazole ring, potentially altering its interaction with the stationary phase.
-
Reversed-Phase HPLC: In reversed-phase, adjusting the pH of the aqueous component of the mobile phase is critical. By working at a pH that is at least 2 units away from the pKa of your imidazole derivative, you can ensure that it is in a single, stable ionization state, leading to sharper peaks and more reproducible retention times.
Q5: Are there any special considerations for imidazole derivatives that can act as metal chelators?
A5: Yes, this is an important consideration. The nitrogen atoms in the imidazole ring can chelate metal ions, which can be both a challenge and an opportunity.
-
Challenge: If your glassware or solvents are contaminated with trace metal ions, your imidazole derivative may form metal complexes, leading to multiple peaks or streaking on the column.
-
Opportunity: This chelating ability is the basis for Immobilized Metal Affinity Chromatography (IMAC).[4][5][6] In IMAC, a column is functionalized with a chelating agent that is charged with a metal ion (commonly Ni2+, Co2+, or Cu2+). Imidazole-containing compounds, such as histidine-tagged proteins, will bind to these metal ions and can be selectively eluted with a gradient of free imidazole.[7][8][9]
Table 1: Summary of Troubleshooting Strategies
| Issue | Probable Cause | Recommended Solutions |
| Peak Tailing | Strong acid-base interaction with silica gel.[1] | Add basic modifier (TEA, ammonia) to the mobile phase; Use deactivated silica, alumina, or reversed-phase.[2] |
| Poor Recovery | Irreversible adsorption or on-column decomposition.[1][3] | Perform a 2D TLC stability test; Switch to a neutral stationary phase like alumina or Florisil. |
| Poor Solubility | High polarity of the imidazole derivative. | Use dry loading or dissolve in a minimal amount of a strong solvent for loading. |
| Poor Resolution | Inappropriate mobile phase or stationary phase. | Optimize the mobile phase polarity; Consider alternative stationary phases (e.g., alumina, C18).[2] |
| Multiple Peaks | Formation of metal complexes or on-column reactions. | Use high-purity solvents and clean glassware; Consider if your compound is decomposing on the column. |
References
-
Lee, C. K., & Chang, C. C. (2008). Effect of pH and Imidazole on Protein C Purification From Cohn Fraction IV-1 by IMAC. PubMed. Available from: [Link]
-
Lee, C. K., & Chang, C. C. (2008). Effect of pH and imidazole on Protein C purification from Cohn Fraction IV-1 by IMAC. ResearchGate. Available from: [Link]
-
Lee, C. K., & Chang, C. C. (2008). Manipulation of the affinity between protein and metal ions by imidazole and pH for metal affinity purification of protein C from Cohn fraction IV-1. PubMed. Available from: [Link]
-
Merck Millipore. Metal Chelate Affinity Chromatography. Available from: [Link]
-
Quora. Why is imidazole used in protein purification? Available from: [Link]
-
LabXchange. Using Imidazole to Elute His-tagged Proteins from a Nickel Column. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
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- 4. Effect of pH and imidazole on protein C purification from Cohn fraction IV-1 by IMAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Manipulation of the affinity between protein and metal ions by imidazole and pH for metal affinity purification of protein C from Cohn fraction IV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. quora.com [quora.com]
- 9. LabXchange [labxchange.org]
Technical Support Center: Storage and Handling of 1-propyl-1H-imidazole-5-carbaldehyde
Introduction: Understanding the Instability of 1-propyl-1H-imidazole-5-carbaldehyde
1-propyl-1H-imidazole-5-carbaldehyde is a heterocyclic aldehyde of significant interest in synthetic and medicinal chemistry.[1] Its structure, featuring both an aldehyde functional group and a substituted imidazole ring, makes it a versatile building block. However, these same functional groups are responsible for its inherent chemical instability during storage. The primary modes of degradation are oxidation of the aldehyde and degradation of the imidazole ring.[2][3]
The aldehyde group is highly susceptible to autoxidation , a free-radical mediated process where atmospheric oxygen converts the aldehyde to the corresponding carboxylic acid (1-propyl-1H-imidazole-5-carboxylic acid).[4][5] This process can be catalyzed by light, heat, and trace metal impurities. Furthermore, aldehydes can undergo other reactions like polymerization or condensation, particularly under acidic or basic conditions.[2][6]
The imidazole ring, while aromatic, is also susceptible to oxidative and photolytic degradation .[7] In solution, the imidazole moiety can undergo base-mediated autoxidation and is sensitive to degradation when exposed to high-intensity light.[7] The stability of the imidazole ring can also be influenced by pH.[8][9]
This guide will address these challenges by providing a structured approach to prevent degradation and ensure the long-term integrity of your 1-propyl-1H-imidazole-5-carbaldehyde samples.
Frequently Asked Questions (FAQs)
Q1: My vial of 1-propyl-1H-imidazole-5-carbaldehyde has turned a yellow or brownish color. Is it still usable?
A color change often indicates degradation. The formation of oxidized impurities or polymeric byproducts can lead to discoloration. We strongly recommend re-analyzing the purity of the material using HPLC or GC-MS (see Section: Protocols for Quality Control) before use. If significant degradation is detected, the material should be repurified or discarded.
Q2: I've been storing the compound at room temperature on the benchtop. What is the immediate risk?
The primary risks of benchtop storage are exposure to oxygen and light. This will accelerate the oxidation of the aldehyde group to the carboxylic acid.[3] For short-term storage (a few days), the impact might be minimal if the container is well-sealed. However, for long-term storage, this is highly discouraged. The compound should be moved to a controlled environment as outlined in our storage recommendations.
Q3: Can I store the compound in a solution for convenience?
Storing in solution is generally not recommended for long periods due to the increased mobility of reactants and potential solvent-mediated degradation. The imidazole ring, in particular, has been shown to be susceptible to degradation in solution.[7] If you must store it in solution for a short period, use a dry, aprotic solvent (e.g., anhydrous acetonitrile or THF), thoroughly degas the solution with an inert gas (argon or nitrogen), and store it at low temperature (-20°C or -80°C) in a light-protecting vial.
Q4: I suspect my aldehyde has oxidized. How can I confirm this and what is the main degradation product?
The primary oxidation product is 1-propyl-1H-imidazole-5-carboxylic acid. You can confirm its presence using several analytical techniques:
-
HPLC: You will observe a new, typically more polar, peak compared to the parent aldehyde.
-
LC-MS: The degradation product will have a mass corresponding to the addition of an oxygen atom (M+16).
-
¹H NMR: The characteristic aldehyde proton signal (around δ 9-10 ppm) will decrease in intensity, and you may see the disappearance of this peak and the appearance of a broad carboxylic acid proton signal (often >10 ppm), although this can be solvent-dependent and sometimes difficult to observe.
Q5: What is the role of an antioxidant like BHT, and should I add it to my sample?
Butylated hydroxytoluene (BHT) is a free-radical scavenger that can inhibit the autoxidation of aldehydes.[4][10] It works by terminating the radical chain reactions initiated by oxygen.[4] Adding a small amount of BHT (e.g., 50-100 ppm) can be an effective strategy, especially for long-term storage of the neat material or in solution. However, ensure that BHT does not interfere with your downstream applications.
Troubleshooting Guide: Common Degradation Scenarios
| Observed Issue | Potential Cause(s) | Recommended Actions & Troubleshooting Steps |
| Loss of Potency / Inconsistent Reaction Yields | Oxidation of the aldehyde to the less reactive carboxylic acid. | 1. Confirm Purity: Analyze the starting material via HPLC or ¹H NMR to quantify the aldehyde content. 2. Repurify: If significant oxidation has occurred, repurify the aldehyde by column chromatography. 3. Implement Proper Storage: Store the purified material under an inert atmosphere at ≤ -20°C with an antioxidant. |
| Appearance of a Crystalline Precipitate in a Liquid Sample | Polymerization of the aldehyde or precipitation of the oxidized carboxylic acid. | 1. Analyze Both Phases: If possible, carefully separate and analyze both the liquid and solid phases by NMR and LC-MS to identify the components. 2. Review Storage Conditions: This may be triggered by exposure to trace acid/base or temperature fluctuations. Ensure storage containers are neutral and clean. |
| Batch-to-Batch Variability | Inconsistent storage conditions between batches; presence of synthesis-related impurities that catalyze degradation. | 1. Standardize Storage Protocol: Implement the recommended storage conditions (see below) for all batches immediately upon receipt. 2. Characterize New Batches: Perform initial purity analysis on all new batches to establish a baseline. Common synthesis impurities may include unreacted starting materials or byproducts from imidazole ring formation.[11] |
Prevention of Degradation: Recommended Storage and Handling Protocols
To maximize the shelf-life of 1-propyl-1H-imidazole-5-carbaldehyde, a multi-faceted approach targeting the exclusion of oxygen, light, moisture, and catalytic impurities is essential.
Core Storage Recommendations
| Parameter | Condition | Rationale |
| Temperature | ≤ -20°C (Freezer) or -80°C (Ultra-low) | Reduces the rate of all chemical reactions, including oxidation and polymerization. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, the primary reactant in the autoxidation of the aldehyde.[12] |
| Light | Amber Glass Vial or vial wrapped in aluminum foil | Prevents photo-induced degradation of both the aldehyde and the imidazole ring.[7] |
| Moisture | Anhydrous Conditions | Prevents formation of the aldehyde hydrate, which can have different reactivity, and minimizes acid/base-catalyzed degradation.[6] |
| pH | Neutral Environment | Both strong acids and bases can catalyze aldehyde degradation and affect the stability of the imidazole ring.[13][14] |
Workflow for Aliquoting and Long-Term Storage
This workflow is designed to minimize exposure to atmospheric contaminants during handling.
Caption: Fig 1. Recommended Aliquoting and Storage Workflow.
Protocols for Quality Control and Stability Assessment
Verifying the purity of 1-propyl-1H-imidazole-5-carbaldehyde before use is critical. A stability-indicating analytical method can separate the intact compound from its potential degradation products.
Protocol 1: Stability-Indicating RP-HPLC Method
This method is designed to separate the parent aldehyde from its more polar carboxylic acid degradant and other potential impurities.
1. Chromatographic Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in Acetonitrile/Water (50:50) to a concentration of ~0.5 mg/mL.
2. Forced Degradation Study Protocol: To validate the method's stability-indicating capability, perform a forced degradation study.[15]
Caption: Fig 2. Forced Degradation Study Workflow.
Expected Results: The chromatograms from the stressed samples should show a decrease in the main peak (1-propyl-1H-imidazole-5-carbaldehyde) and the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the analyte peak is well-resolved from all degradation peaks.
Protocol 2: GC-MS Analysis for Volatile Impurities and Oxidation
For detecting the aldehyde and potential volatile impurities, GC-MS can be used. Derivatization is often recommended for aldehydes to improve chromatographic performance and stability.
1. Derivatization (Optional but Recommended):
-
React the sample with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime derivative. This enhances sensitivity and chromatographic peak shape.
2. GC-MS Conditions:
-
Column: DB-5ms or similar non-polar column (30 m x 0.25 mm x 0.25 µm)
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Carrier Gas: Helium at 1.2 mL/min
-
MS Detection: Electron Ionization (EI), scan range 50-400 amu.
This method can help identify the parent aldehyde, the carboxylic acid (after esterification, e.g., with diazomethane or TMS), and other potential low molecular weight byproducts.
Conclusion
The chemical integrity of 1-propyl-1H-imidazole-5-carbaldehyde is paramount for reproducible and reliable experimental outcomes. Its dual functional groups necessitate stringent storage and handling procedures. The primary degradation pathways—aldehyde oxidation and imidazole ring instability—can be effectively mitigated by the exclusion of oxygen, light, and moisture, combined with low-temperature storage. The implementation of the protocols outlined in this guide will empower researchers to maintain the quality of their valuable reagents, thereby enhancing the trustworthiness and validity of their scientific findings.
References
- American Cyanamid Company. (1942). Stabilization of aldehydes. U.S. Patent 2,280,311.
-
Banti, D., & Kourkoumelis, N. (2014). The Intimate Role of Imidazole in the Stabilization of Silicic Acid by a pH-Responsive, Histidine-Grafted Polyampholyte. Chemistry of Materials, 26(15), 4545–4553. [Link]
-
Sorensen, P. E., & Jencks, W. P. (1987). Acid- and base-catalyzed decomposition of acetaldehyde hydrate and hemiacetals in aqueous solution. Journal of the American Chemical Society, 109(15), 4675–4686. [Link]
- Ruhrchemie Aktiengesellschaft. (1983). Stabilization of aldehydes. U.S. Patent 4,414,419.
-
Ungureanu, L. B., et al. (2024). Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA) Exposure: A Systematic Review. Antioxidants, 13(8), 981. [Link]
-
Siodłak, D., et al. (2022). Imidazole-amino acids. Conformational switch under tautomer and pH change. Amino Acids, 54(11), 1547–1563. [Link]
-
Siodłak, D., et al. (2022). Imidazole-amino acids. Conformational switch under tautomer and pH change. Amino Acids, 54, 1547–1563. [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
-
Klymchenko, A. S., & Demchenko, A. P. (2010). pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles. Journal of Fluorescence, 20(3), 667–674. [Link]
-
Dash, R., et al. (2015). Imidazole derivatives differentially destabilize the low pH conformation of lysozyme through weak electrostatic interactions. Physical Chemistry Chemical Physics, 17(31), 20465–20475. [Link]
-
Narayanan, C. S., & Nair, K. P. (1998). Stabilization of Aldehydes as Propylene Glycol Acetals. Journal of Agricultural and Food Chemistry, 46(2), 654–656. [Link]
- Halut, S., & Gutman, A. (2023). Stabilization of aldehydes and/or an alcohols. WIPO Patent WO2023175065A1.
-
Kao Corporation. (n.d.). BHT (Butylated Hydroxytoluene). Retrieved from [Link]
-
Bhatnagar, A. (2009). Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation. Circulation Research, 105(9), 826–828. [Link]
-
Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of aromatic aldehydes used in chemical synthesis. Retrieved from [Link]
-
Jahn, U., et al. (2009). Products of Oxidative Stress Inhibit Aldehyde Oxidation and Reduction Pathways in Dopamine Catabolism Yielding Elevated Levels of a Reactive Intermediate. Chemical Research in Toxicology, 22(5), 835–841. [Link]
-
Alcolado, C. I., et al. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Antioxidants, 12(3), 743. [Link]
-
L'Oréal. (n.d.). BHT - Ingredient | Inside our products. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]
-
ResearchGate. (2025). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Retrieved from [Link]
-
Riebel, B., et al. (2025). Single amino acid exchanges affect the substrate preference of an acetaldehyde dehydrogenase. Applied Microbiology and Biotechnology, 109(8). [Link]
-
Reddy, G. S., et al. (2018). Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation. Scientia Pharmaceutica, 86(4), 49. [Link]
-
Pharmaguideline Forum. (2022). BHT loss during manufacturing. Retrieved from [Link]
-
MDPI. (2022). Recent Developments in the Catalytic Enantioselective Sakurai Reaction. Retrieved from [Link]
-
Zhang, Q.-G., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Oriental Journal of Chemistry. [Link]
-
The Organic Chemist. (2025). Acid and Base Catalyzed Hydration of Aldehydes & Ketones. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Retrieved from [Link]
-
JETIR. (2020). A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Retrieved from [Link]
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- 4. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 5. prepchem.com [prepchem.com]
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- 7. pH-Dependent Optical Properties of Synthetic Fluorescent Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Imidazole-amino acids. Conformational switch under tautomer and pH change - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kao | BHT (Butylated Hydroxytoluene) [kao.com]
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- 15. mdpi.com [mdpi.com]
Technical Support Center: Resolving Impurities in ¹H NMR Spectra of 1-propyl-1H-imidazole-5-carbaldehyde
Introduction
Welcome to the technical support guide for the analysis and purification of 1-propyl-1H-imidazole-5-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic building block. Unambiguous characterization, particularly via Nuclear Magnetic Resonance (NMR) spectroscopy, is critical for ensuring the quality and reactivity of this compound in subsequent synthetic steps. This guide provides a structured, in-depth approach to interpreting ¹H NMR spectra, identifying common process-related impurities, and implementing effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for pure 1-propyl-1H-imidazole-5-carbaldehyde?
A1: The ¹H NMR spectrum of pure 1-propyl-1H-imidazole-5-carbaldehyde in a standard solvent like CDCl₃ should exhibit five distinct signals corresponding to the 10 protons of the molecule. The expected chemical shifts (δ) and multiplicities are summarized in the table below. Note that exact chemical shifts can vary slightly depending on the solvent and concentration.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Aldehyde (-CHO) | ~9.7 - 9.9 | Singlet (s) | 1H | Highly deshielded due to the electronegativity of the oxygen and the anisotropy of the carbonyl group. |
| Imidazole H-2 | ~7.8 - 8.0 | Singlet (s) | 1H | The proton at the C-2 position of the imidazole ring. |
| Imidazole H-4 | ~7.6 - 7.8 | Singlet (s) | 1H | The proton at the C-4 position of the imidazole ring. |
| N-Propyl (-CH₂ -N) | ~4.1 - 4.3 | Triplet (t) | 2H | The methylene group directly attached to the imidazole nitrogen.[1] |
| N-Propyl (-CH₂-CH₂ -CH₃) | ~1.8 - 2.0 | Sextet or Multiplet (m) | 2H | The central methylene group of the propyl chain.[1] |
| N-Propyl (-CH₃) | ~0.9 - 1.0 | Triplet (t) | 3H | The terminal methyl group of the propyl chain.[1][2] |
Q2: My aldehyde proton signal around 9.8 ppm is broad or shows small satellite peaks. What is the likely cause?
A2: A non-ideal aldehyde signal can arise from several factors. One common reason is the presence of trace amounts of water, which can lead to the formation of a hydrate in equilibrium with the aldehyde. This exchange process can broaden the signal. Another possibility is the presence of paramagnetic impurities, which can cause significant line broadening of all signals in the spectrum.[3]
Q3: I observe signals that do not correspond to my product. What are the most common impurities from a Vilsmeier-Haack synthesis?
A3: The Vilsmeier-Haack formylation is a standard method for synthesizing this compound, typically from 1-propyl-1H-imidazole using a reagent generated from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5][6] Consequently, the most common impurities are:
-
Residual N,N-Dimethylformamide (DMF): This is a very common impurity. It presents as two singlets for the methyl groups (around δ 2.9 and 3.0 ppm) and a singlet for the formyl proton (around δ 8.0 ppm).
-
Unreacted Starting Material (1-propyl-1H-imidazole): If the reaction did not go to completion, you will see signals for the starting material. The imidazole protons will be in the δ 7.0-7.5 ppm range.
-
Isomeric Byproducts: While formylation is directed to the C-5 position, small amounts of the 1-propyl-1H-imidazole-4-carbaldehyde or 1-propyl-1H-imidazole-2-carbaldehyde isomers may form.[7][8] These will have slightly different chemical shifts for the ring and aldehyde protons.
Troubleshooting Guide: From Impure Spectrum to Pure Compound
This section provides a systematic workflow for identifying impurities and selecting an appropriate purification strategy.
Step 1: Systematic NMR Spectrum Analysis
The first step is a thorough analysis of your ¹H NMR spectrum to diagnose the problem. The following workflow provides a logical progression for this analysis.
Caption: A logical workflow for analyzing the ¹H NMR spectrum of crude 1-propyl-1H-imidazole-5-carbaldehyde.
Step 2: Identifying Common Impurities
Use the table below to tentatively assign any unexpected signals in your spectrum. The presence of these impurities is often process-dependent.
Caption: The target compound and common synthesis-related impurities.
| Impurity Name | Structure | Characteristic ¹H NMR Signals (CDCl₃, δ ppm) | Reason for Presence |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NCHO | ~8.02 (s, 1H), ~2.96 (s, 3H), ~2.88 (s, 3H) | Vilsmeier-Haack reagent/solvent. Difficult to remove under high vacuum due to high boiling point. |
| 1-propyl-1H-imidazole | C₃H₅N₂(C₃H₇) | ~7.48 (s, 1H), ~7.07 (s, 1H), ~6.95 (s, 1H), ~3.92 (t, 2H), ~1.80 (m, 2H), ~0.90 (t, 3H) | Incomplete formylation reaction. |
| Water | H₂O | Variable, broad singlet, typically δ 1.5-4.5 | Incomplete drying of product or use of non-anhydrous solvents/reagents. |
| 1-propyl-1H-imidazole-4-carbaldehyde | Isomer | Aldehyde and imidazole protons will have distinct, slightly shifted signals from the 5-carbaldehyde isomer. | Non-regioselective side reaction during formylation. |
Note: Chemical shift data for impurities are sourced from standard databases and publications on NMR impurities.[9][10]
Step 3: Recommended Purification Protocols
Once a likely impurity has been identified, a targeted purification strategy can be employed.
Protocol 1: Silica Gel Column Chromatography
This is the most versatile method for separating the target aldehyde from both less polar (starting material) and more polar (DMF, isomeric byproducts) impurities.
Rationale: The aldehyde product is moderately polar. It will separate from the less polar starting material (1-propylimidazole) and the highly polar DMF, which tends to adhere strongly to silica or elute very slowly with polar solvent systems.
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent (e.g., 95:5 Hexane:Ethyl Acetate). Pack a glass column with the slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This technique generally provides superior separation. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 90:10, then 80:20). The exact gradient will depend on the impurity profile observed by TLC.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC), staining with an appropriate agent (e.g., potassium permanganate) to visualize the spots.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Acid-Base Extraction
This technique is highly effective for removing non-basic or weakly basic organic impurities from the desired imidazole product.[11][12]
Rationale: The imidazole ring is basic (pKa of the conjugate acid is ~7) and will be protonated and rendered water-soluble in an acidic aqueous solution.[13] Neutral organic impurities (like residual solvents or non-basic byproducts) will remain in the organic phase.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude material in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (50 mL).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl) (3 x 30 mL). The basic imidazole product will move into the aqueous layer as its hydrochloride salt. The non-basic impurities will remain in the organic layer.
-
Separation: Combine the acidic aqueous extracts. The original organic layer can be discarded.
-
Neutralization and Back-Extraction: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 8, check with pH paper).
-
Product Recovery: Extract the now-neutralized aqueous solution with fresh portions of an organic solvent (e.g., 3 x 30 mL of dichloromethane). The deprotonated, neutral product will now move back into the organic layer.
-
Drying and Solvent Removal: Combine the organic extracts from the back-extraction, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Step 4: Post-Purification Verification
After purification, it is imperative to acquire a new ¹H NMR spectrum of the isolated material. This final spectrum serves as the ultimate validation of purity. Compare it against the reference data in Q1 to confirm that all extraneous signals have been successfully removed.
References
- BenchChem. (2025).
- Polychronidou, E., & Plavec, J. (2010).
- Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals.
- Claramunt, R. M., et al. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. Prof. Dr. H.-H. Limbach.
- ResearchGate. (n.d.). ¹H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ).
- Ashida, Y., et al. (1983). ¹H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides. PubMed.
- Cavanaugh, J. R., & Dailey, B. P. (1961).
- Veeprho. (n.d.).
- University of Southern Maine. (n.d.). ¹H NMR: Novice Level, Spectrum 8.
- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0001525).
- PrepChem.com. (n.d.). Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde.
- ChemicalBook. (n.d.). 1H-Imidazole-5-carboxylicacid,1-propyl-(9CI)(676372-32-0) ¹H NMR.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- ResearchGate. (n.d.). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- Patil, P. G., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- BenchChem. (2025).
- CLEARSYNTH. (n.d.). Imidazole Impurity Product List.
- SIELC Technologies. (n.d.). Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column.
- Sigma-Aldrich. (n.d.). 1-Propyl-1H-imidazole-2-carbaldehyde AldrichCPR.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- Daly, A. M., & Wipf, P. (2020). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry.
- Google Patents. (n.d.). US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)
- University of Cambridge. (n.d.). Chemical shifts.
- FAQ. (n.d.). What is the synthesis process of 1-METHYL-1H-IMIDAZOLE-5-CARBOXALDEHYDE?.
- Google Patents. (n.d.). US5726293A - Affinity purification methods involving imidazole elution.
- Chen, Y.-X., et al. (2012).
- Santa Cruz Biotechnology. (n.d.). 1-Propyl-1H-imidazole-2-carbaldehyde.
- O'Connell, J. F., & Rapoport, H. (1989). Azoles. Part II. Synthesis of imidazole-2(and -5)-carbaldehydes and derivatives of imidazo[1,2-b]isoquinoline. RSC Publishing.
- Organic Syntheses Procedure. (n.d.). 1H-Imidazole-2-carboxaldehyde.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis.
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Technical Support Center: Alternative Purification Methods for Imidazole Aldehydes
Welcome to the Technical Support Center for the purification of imidazole aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable compounds. Imidazole aldehydes are key intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals. However, their purification can be challenging due to their unique chemical properties, including the basicity of the imidazole ring, the reactivity of the aldehyde functional group, and potential stability issues.
This document moves beyond standard silica gel chromatography to explore alternative and complementary purification strategies. It is structured to provide practical, field-tested advice in a direct question-and-answer format, addressing specific issues you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: My imidazole aldehyde seems to be unstable on silica gel, leading to streaking and low recovery. What's happening?
A1: This is a common issue. The basic nitrogen of the imidazole ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption or decomposition. The aldehyde group can also be susceptible to oxidation or hydration on the silica surface. Consider deactivating the silica gel with a small amount of a basic modifier like triethylamine (0.1-1%) in your mobile phase. Alternatively, using a less acidic stationary phase like alumina (basic or neutral) can be beneficial. For highly sensitive compounds, non-chromatographic methods should be considered.
Q2: I'm observing a new, more polar spot on my TLC after leaving my sample in a protic solvent. What is it?
A2: You are likely observing the formation of a hydrate. The aldehyde group of some imidazole aldehydes, particularly those with electron-withdrawing groups, can exist in equilibrium with its corresponding geminal diol (hydrate) in the presence of water or alcohols. This hydrate is often more polar and may complicate purification and characterization. For instance, imidazole-2-carboxaldehyde is known to form a stable hydrate, especially at a specific pH.[1] It is crucial to use anhydrous solvents and consider the pH of any aqueous solutions used during workup.
Q3: Can I use recrystallization for my imidazole aldehyde? It keeps "oiling out."
A3: Recrystallization can be an excellent method for obtaining highly pure material. "Oiling out" typically occurs when the compound's solubility is too high in the chosen solvent at its boiling point, or if the solution is cooled too quickly. To troubleshoot this:
-
Employ a two-solvent system: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is sparingly soluble) until persistent cloudiness is observed. Reheat to clarify and then allow to cool slowly. Common pairs include ethanol/water and ethyl acetate/hexane.[2]
-
Slow cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.
-
Scratching and Seeding: Scratch the inside of the flask with a glass rod to create nucleation sites. If you have a small amount of pure solid, add a "seed" crystal to induce crystallization.[2]
Troubleshooting Guides: Navigating Experimental Challenges
This section provides in-depth solutions to specific problems you may encounter.
Challenge 1: Co-elution of Your Imidazole Aldehyde with a Similarly Polar Impurity
Question: I've tried various solvent systems for column chromatography, but a persistent impurity co-elutes with my desired imidazole aldehyde. How can I resolve this?
Answer: When standard chromatography fails, exploiting other chemical properties of your molecule is key.
Workflow for Resolving Co-eluting Impurities
Caption: Decision workflow for separating co-eluting impurities.
Detailed Protocols:
-
Protocol 1: Acid-Base Extraction
This technique leverages the basicity of the imidazole ring to separate it from neutral or acidic impurities.
-
Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1 M HCl). The basic imidazole aldehyde will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer. Repeat the extraction of the organic layer to ensure complete transfer.[2]
-
Neutralization and Back-Extraction: Combine the acidic aqueous extracts. Cool the solution in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic. The neutral imidazole aldehyde will precipitate if it is insoluble in water. If it remains dissolved or oils out, extract the neutralized aqueous solution with several portions of an organic solvent.[2]
-
Drying and Solvent Removal: Combine the final organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
-
Protocol 2: Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for purifying polar molecules and can offer different selectivity compared to HPLC.[3][4] It uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.[4][5]
-
Solubility Check: Ensure your compound is soluble in a solvent like methanol (a rule of thumb is at least 1 mg/mL).[3]
-
Column and Co-solvent Screening: Start with a polar stationary phase. Screen different polar co-solvents (e.g., methanol, ethanol) and additives (e.g., amines for basic compounds) to optimize the separation.
-
Fraction Collection: A major advantage of SFC is that the CO₂ evaporates upon depressurization, leaving your purified compound in a small volume of the co-solvent, simplifying downstream processing.[4]
-
Challenge 2: Purifying a Chiral Imidazole Aldehyde
Question: My synthesis produces a racemic mixture of a chiral imidazole aldehyde. How can I separate the enantiomers?
Answer: Chiral separation is crucial in drug development, as enantiomers can have different pharmacological activities.
Methods for Chiral Resolution of Imidazole Aldehydes
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | High resolution, applicable to a wide range of compounds.[6][7] | Can be expensive, requires screening of various CSPs. |
| Chiral SFC | Similar to chiral HPLC but uses supercritical CO₂ as the mobile phase. | Faster separations, reduced solvent consumption, often superior for preparative scale.[3][4] | Requires specialized equipment. |
| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by crystallization. | Can be cost-effective for large-scale separations. | Requires a suitable chiral resolving agent and may involve multiple steps. |
| Capillary Electrophoresis (CE) | Separation in a capillary based on differential migration in the presence of a chiral selector in the buffer. | High efficiency, requires very small sample amounts.[8][9] | Primarily an analytical technique, not suitable for preparative scale. |
Experimental Protocol: Chiral HPLC
-
Column Selection: Polysaccharide-based chiral stationary phases are often effective for the separation of imidazole derivatives.[6][7]
-
Mobile Phase Screening: Start with a standard mobile phase like hexane/isopropanol or ethanol for normal phase, or acetonitrile/water for reversed-phase. The addition of a small amount of an acidic or basic modifier can improve peak shape and resolution.
-
Optimization: Systematically vary the mobile phase composition, flow rate, and temperature to achieve baseline separation of the enantiomers.
Challenge 3: Purification of a Highly Polar or Charged Imidazole Aldehyde
Question: My imidazole aldehyde is very polar and water-soluble, making extraction and standard chromatography difficult. What are my options?
Answer: For highly polar or charged species, ion-exchange chromatography is an excellent alternative.
Workflow for Purifying Polar/Charged Imidazole Aldehydes
Caption: Selection guide for ion-exchange chromatography.
Ion-Exchange Chromatography (IEX) Explained
IEX separates molecules based on their net charge.[10][11] The imidazole ring is basic and will be positively charged at a pH below its pKa. If your molecule also contains an acidic group, it will be amphoteric.
-
Cation-Exchange Chromatography: Uses a negatively charged stationary phase. At a buffer pH below the isoelectric point (pI) of your compound, it will have a net positive charge and bind to the column. You can then elute it by increasing the salt concentration or the pH of the mobile phase.[10][12]
-
Anion-Exchange Chromatography: Uses a positively charged stationary phase. If your imidazole aldehyde has a net negative charge (e.g., due to a deprotonated acidic group at a pH above the pI), it will bind to this type of column. Elution is achieved by increasing the salt concentration or decreasing the pH.[12][13]
This guide provides a starting point for developing robust and efficient purification strategies for imidazole aldehydes. Remember that the optimal method will always depend on the specific properties of your target molecule and the nature of the impurities.
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. [Link]
-
Analysis of polar compounds by supercritical fluid chromatography - VTechWorks. [Link]
-
Supercritical fluid chromatography - Wikipedia. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - Faraday Discussions (RSC Publishing). [Link]
-
Exploring the Principle of Ion Exchange Chromatography and Its Applications. [Link]
-
NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives - ResearchGate. [Link]
-
Evaluation of chiral purity for a substituted imidazole p38 MAP kinase inhibitor and its intermediates using a single chiral capillary electrophoresis method - PubMed. [Link]
-
Introduction to Ion Exchange Chromatography | Bio-Rad. [Link]
-
Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. [Link]
-
Guide to Ion-Exchange Chromatography - Harvard Apparatus. [Link]
-
Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition - PubMed. [Link]
-
Mastering Ion Exchange Chromatography: Essential Guide - Chrom Tech, Inc.. [Link]
-
Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity - Proteios Technology. [Link]
-
Ion Exchange Chromatography - Shimadzu. [Link]
-
Removal of Imidazole from my crude product solution : r/chemistry - Reddit. [Link]
-
Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase - ResearchGate. [Link]
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- US5519143A - Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation - Google P
-
How to remove imidazole (250mM) from the eluted/purified his-tag LDHA and reconstite in suitable buffer? | ResearchGate. [Link]
-
his-tag purification - Protein Expression and Purification - Protocol Online. [Link]
-
Imidazole provider(s) that guarantee high purity for IMAC protein purification on ÄKTA systems? | ResearchGate. [Link]
-
A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. [Link]
- CN104496907A - Method for refining imidazole through combination of continuous reduced-pressure side stream rectification and roller crystallization - Google P
-
Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors - PMC - PubMed Central. [Link]
-
Separation of 1H-Imidazole-2-carboxaldehyde on Newcrom R1 HPLC column. [Link]
-
Imidazole synthesis - Organic Chemistry Portal. [Link]
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Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F. [Link]
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Imidazole gradients for his tag protein purification : r/labrats - Reddit. [Link]
-
How to make imidazole compounds from diamines and aldehydes? - ResearchGate. [Link]
-
Efficient Synthesis of Imidazoles from Aldehydes and 1,2-Diketones under Superheating Conditions by Using a Continuous Flow Microreactor System under Pressure | Organic Process Research & Development - ACS Publications. [Link]
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Imidazole - Wikipedia. [Link]
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Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. [Link]
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- 9. Chiral separation of N-imidazole derivatives, aromatase inhibitors, by cyclodextrin-capillary zone electrophoresis. Mechanism of enantioselective recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
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strategies to minimize byproduct formation in imidazole synthesis
A-Z Guide to Minimizing Byproduct Formation for Researchers & Drug Development Professionals
Introduction
The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents, from the essential amino acid histidine to antifungal and antibiotic drugs.[1][2][3] While several synthetic routes to this vital heterocycle exist, many researchers—from academic labs to industrial process development—encounter a persistent challenge: the formation of unwanted byproducts. These impurities complicate purification, reduce yields, and can introduce confounding variables into biological assays.
This guide provides a comprehensive, troubleshooting-focused resource for minimizing byproduct formation in common imidazole syntheses. Moving beyond simple protocols, we will explore the mechanistic origins of these impurities and provide scientifically grounded strategies to achieve cleaner reactions and higher purity products.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Debus-Radziszewski synthesis?
The Debus-Radziszewski reaction, a multicomponent condensation of a 1,2-dicarbonyl, an aldehyde, and ammonia, is a workhorse for imidazole synthesis.[4] However, its "one-pot" nature can lead to a complex reaction mixture. Common byproducts often arise from self-condensation of the aldehyde, reactions between the dicarbonyl and ammonia without aldehyde incorporation, and polymerization, leading to tar-like substances. Poor yields and complex side reactions are known issues with the classical approach.[5]
Q2: My reaction is forming a significant amount of an oxazole byproduct. What's happening?
This is a classic issue in the Van Leusen imidazole synthesis, which uses tosylmethyl isocyanide (TosMIC). Oxazoles form when the aldehyde starting material reacts directly with TosMIC before the intended aldimine (formed from the aldehyde and a primary amine) is fully generated.[6] This competing reaction is especially prevalent in the one-pot, three-component version of this synthesis.[6]
Q3: How critical is the choice of catalyst for reaction purity?
Extremely critical. The catalyst not only accelerates the reaction but also directs its pathway. For instance, in multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) synthesis, a Lewis acid (e.g., Sc(OTf)₃) or a Brønsted acid is essential to activate the Schiff base intermediate for the subsequent cycloaddition.[7] An ineffective catalyst can lead to the accumulation of stable intermediates, such as the Schiff base itself, as a major byproduct.[7] Similarly, various catalysts, from copper salts to solid-supported acids, have been shown to improve yields and reduce byproducts in other imidazole syntheses.[5][8][9]
Q4: Can the reaction solvent influence the formation of byproducts?
Absolutely. Solvent polarity can dramatically influence reaction pathways and the solubility of intermediates. In some multicomponent reactions, polar solvents like methanol are preferred.[7] In other cases, greener solvents like glycerol have been shown to activate carbonyl compounds through hydrogen bonding, leading to cleaner reactions and better yields compared to traditional alcohols like methanol or ethanol.[10] The choice of solvent can also affect the regioselectivity of N-alkylation, a common subsequent step.
Section 2: Troubleshooting Guide: A Symptom-Based Approach
This section addresses common experimental observations and links them to probable causes and actionable solutions.
Symptom 1: Low Yield & Complex Product Mixture on TLC/LC-MS
You observe a low yield of your target imidazole, and analytical data shows a multitude of spots or peaks, indicating a "messy" reaction.
-
Possible Cause: Uncontrolled Reaction Stoichiometry in a One-Pot Synthesis. In multicomponent reactions, adding all reactants at once can initiate multiple competing pathways. For instance, if the imine formation is slower than other steps, side-reactions of the free aldehyde or amine can dominate.[6][11]
-
Expert Recommendation & Explanation:
-
Adopt a Sequential, Two-Step Approach: Instead of a true "one-pot" reaction, perform the synthesis in a sequential manner within the same vessel. For syntheses involving an imine, first react the aldehyde and the primary amine to ensure complete formation of the imine intermediate. Monitor this step by TLC. Only after the starting aldehyde is consumed should you add the remaining reagents (e.g., the 1,2-dicarbonyl and ammonia source).[11] This strategy starves the reaction of competing electrophiles or nucleophiles until the key intermediate is ready.
-
Control Ammonia Source: When using ammonium acetate as an ammonia source, using a large excess can sometimes drive the reaction to completion, but it can also promote side reactions. In some sequential protocols, a lower equivalence (e.g., 1.0 eq) is used in the initial one-pot setup to minimize byproduct formation, while a larger excess (e.g., 5.0 eq) is beneficial in the second step once the imine is formed.[11]
-
-
Possible Cause: Suboptimal Reaction Temperature.
-
Expert Recommendation & Explanation: Higher temperatures do not always lead to better outcomes. Excessive heat can promote polymerization and decomposition, especially of aldehydes. Conversely, some reactions require a specific temperature to overcome activation energy barriers. It is crucial to optimize the temperature. For example, some reactions show decreased yields when the temperature is raised, potentially due to the weakening of beneficial hydrogen bonds with the solvent.[10] Start with literature-reported temperatures and perform a systematic optimization (e.g., room temperature, 50 °C, 80 °C, reflux), carefully monitoring the reaction profile by TLC or LC-MS at each step.
-
Symptom 2: Formation of an Unexpected Regioisomer
In the synthesis of a substituted imidazole, you isolate an isomer different from the one you intended, or a mixture of isomers that are difficult to separate.
-
Possible Cause: Lack of Regiocontrol. This is a common challenge when using unsymmetrical starting materials, such as an unsymmetrical 1,2-dicarbonyl. The nucleophilic attack can occur at either carbonyl group, leading to two different products. The regioselectivity is often difficult to predict and can be influenced by subtle steric and electronic effects.[12][13]
-
Expert Recommendation & Explanation:
-
Utilize a Stepwise Synthetic Strategy: Rather than a multicomponent condensation, build the imidazole ring in a more controlled, stepwise fashion where bonds are formed in a defined order. This is a key strategy for achieving regiocontrolled synthesis.[12]
-
Leverage Directing Groups: The choice of starting materials and protecting groups can direct the cyclization. For example, starting with α-halo ketones and amidines can provide a more controlled pathway to specific isomers.
-
Catalyst Control: The choice of catalyst can influence regioselectivity. Some transition metal catalysts can coordinate with specific functional groups on the substrates, directing the reaction to favor one isomer over another.[13][14]
-
-
Visualization: Regioisomer Formation The diagram below illustrates how an unsymmetrical dicarbonyl (like 1-phenyl-1,2-propanedione) can react with an aldehyde and ammonia to produce two potential regioisomers.
Caption: Formation of two regioisomers from one set of starting materials.
Section 3: Advanced Protocols & Methodologies
Protocol 1: Minimizing Oxazole Byproducts in Van Leusen Synthesis via Pre-formation of Aldimine
This protocol is highly recommended to maximize the yield of the desired imidazole and virtually eliminate the common oxazole byproduct.[6]
Part A: Pre-formation of the Aldimine
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol or dichloromethane).
-
Add the primary amine (1.0–1.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of the aldehyde by TLC. For less reactive starting materials, gentle heating may be required.
-
Once the reaction is complete, remove the solvent under reduced pressure to yield the crude aldimine. For many applications, this crude product can be used directly in the next step without further purification.
Part B: Cycloaddition with TosMIC
-
In a separate, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), suspend a suitable base (e.g., K₂CO₃, 2.0 eq.) in a polar aprotic solvent (e.g., THF or DME).
-
Add the pre-formed aldimine (1.0 eq.) from Part A to the suspension.
-
Add TosMIC (1.0–1.2 eq.) to the reaction mixture portion-wise, monitoring for any exotherm.
-
Stir the reaction at room temperature or heat to reflux, monitoring progress by TLC.
-
Upon completion, cool the mixture to room temperature and quench by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Catalyst Screening Workflow for Optimizing a Four-Component Synthesis
When developing a new imidazole synthesis, a systematic catalyst screen is essential for identifying conditions that favor product formation over byproducts.
-
Workflow Visualization
Caption: A parallel workflow for efficient catalyst screening.
-
Data Summary Table After conducting the screen, summarize your results in a table for easy comparison.
| Catalyst (10 mol%) | Solvent | Temp (°C) | Time (h) | Conversion (%) [LC-MS] | Purity (Product:Byproduct Ratio) | Notes |
| None (Control) | Toluene | 80 | 12 | 15% | 1 : 5 | Significant starting material remaining |
| p-TsOH | Toluene | 80 | 4 | 85% | 3 : 1 | Clean reaction, minor byproducts |
| Sc(OTf)₃ | DCM | 40 | 6 | 95% | 10 : 1 | High conversion and purity |
| CuI | Butanol | 110 | 1 | >99% | 20 : 1 | Very fast and clean[9] |
| FeCl₃ | Ethanol | 78 | 5 | 90% | 4 : 1 | Good conversion, some coloration |
Conclusion
The synthesis of high-purity imidazoles is an achievable goal. By moving beyond the simple mixing of reagents and adopting a more mechanistic and systematic approach, researchers can overcome common hurdles of byproduct formation. Key strategies include controlling the sequence of reagent addition, carefully selecting and optimizing catalysts, and understanding the role of reaction conditions. The troubleshooting guides and protocols provided here serve as a starting point for developing robust and reproducible synthetic methods, ultimately accelerating research and development timelines.
References
- Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, RSC Publishing.
- Preventing byproduct formation in Van Leusen imidazole synthesis. Benchchem.
- Technical Support Center: Strategies to Reduce Byproducts in Multi-Component Reactions of Imidazoles. Benchchem.
- Xi, et al. (2006). Regio‐Controlled Synthesis of N‐Substituted Imidazoles. ChemInform.
- Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline.
- From Other Imidazoles by Substitution of Hydrogen. YouTube.
- Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives.
- Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, RSC Publishing, DOI:10.1039/D0OB00350F.
- Saha, D., & Mukhopadhyay, C. Current progress in the synthesis of imidazoles and their derivatives via the use of green tools.
- The Debus–Radziszewski imidazole synthesis.
- Reaction conditions evaluation for imidazole synthesis.
- Debus–Radziszewski imidazole synthesis. Wikipedia.
- One-Pot Synthesis of Polysubstituted Imidazoles Catalyzed by an Ionic Liquid.
- A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. ijarsct.
- Radziszewskis Imidazole Synthesis. Scribd.
- Imidazole synthesis. Organic Chemistry Portal.
- One-pot synthesis of 2,4,5-trisubstituted imidazole derivatives catalyzed by BTPPC under solvent-free conditions.
- Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Publishing.
- A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction.
- Adib, M., et al. (2009). A One-Pot, Four-Component Synthesis of N-Substituted 2,4-Diarylimidazoles. Synlett.
- Atanasova-Stamova, S. Y., Georgieva, S. F., & Georgieva, M. B. Reaction strategies for synthesis of imidazole derivatives: a review. Scripta Scientifica Pharmaceutica.
- Synthesis and Evaluation of N-substituted Imidazole Deriv
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Validation & Comparative
A Comparative Guide to the Synthesis of 1-Propyl-1H-imidazole-5-carbaldehyde for Pharmaceutical Research and Development
Introduction: The Significance of 1-Propyl-1H-imidazole-5-carbaldehyde in Medicinal Chemistry
1-Propyl-1H-imidazole-5-carbaldehyde is a crucial building block in the synthesis of a wide range of biologically active molecules.[1][2] The imidazole ring is a fundamental heterocyclic scaffold found in numerous natural products and synthetic drugs, exhibiting a broad spectrum of pharmacological activities including antifungal, antibacterial, anticancer, and antiviral properties.[1][2] The presence of the propyl group at the N-1 position and the carbaldehyde at the C-5 position provides two key points for molecular diversification, making this compound a valuable intermediate for the generation of compound libraries in drug discovery programs.[2][3] The aldehyde functionality, in particular, is a versatile handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures.
This guide provides a comparative analysis of the most common and effective methods for the synthesis of 1-propyl-1H-imidazole-5-carbaldehyde, with a focus on providing researchers, scientists, and drug development professionals with the practical insights needed to select the most appropriate method for their specific needs. We will delve into the mechanistic underpinnings of each method, present a critical evaluation of their respective advantages and disadvantages, and provide detailed, validated experimental protocols.
Comparative Analysis of Synthetic Methodologies
Two primary strategies dominate the synthesis of N-alkyl-imidazole-5-carbaldehydes: the Vilsmeier-Haack reaction and directed ortho-lithiation followed by formylation. Each approach offers a distinct set of advantages and challenges in terms of reagent availability, reaction conditions, scalability, and safety.
| Feature | Method A: Vilsmeier-Haack Reaction | Method B: Directed Lithiation-Formylation |
| Starting Material | 1-Propyl-1H-imidazole | 1-Propyl-1H-imidazole |
| Key Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | n-Butyllithium (n-BuLi), Dimethylformamide (DMF) |
| Typical Yield | Moderate to Good (50-75%) | Good to Excellent (70-90%) |
| Regioselectivity | Primarily C5, but C2 can be a byproduct | Highly selective for C5 (if C2 is blocked) or C2 |
| Scalability | Well-established for large-scale synthesis | Challenging due to cryogenic temperatures and pyrophoric reagents |
| Safety Concerns | Corrosive and toxic reagents (POCl₃) | Highly pyrophoric and moisture-sensitive reagent (n-BuLi) |
| Green Chemistry | Generates significant phosphorus-based waste | Requires cryogenic temperatures, energy-intensive |
Method A: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6] The reaction involves the use of a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[5][6]
Mechanism and Rationale
The reaction proceeds through the formation of a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[6] This electrophile then attacks the electron-rich imidazole ring, preferentially at the C5 position due to the directing effect of the N-1 propyl group. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.[5]
Diagram of the Vilsmeier-Haack Reaction Workflow
Sources
A Comparative Analysis of Synthetic Routes to 1-Propyl-1H-imidazole-5-carbaldehyde: A Guide for Researchers
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Propyl-1H-imidazole-5-carbaldehyde is a valuable building block in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides an in-depth comparative analysis of the most common synthetic routes to this versatile imidazole derivative, offering insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of their respective merits and drawbacks.
Introduction
The imidazole scaffold is a ubiquitous feature in numerous biologically active compounds. The presence of a propyl group at the N-1 position and a formyl group at the C-5 position of the imidazole ring in 1-propyl-1H-imidazole-5-carbaldehyde offers multiple points for molecular elaboration, making it a crucial intermediate in the synthesis of a wide array of potential therapeutic agents. The choice of synthetic route to this key intermediate can significantly impact the overall efficiency, scalability, and cost-effectiveness of a drug discovery program. This guide will explore three primary synthetic strategies: the Vilsmeier-Haack formylation, direct lithiation followed by formylation, and the oxidation of a corresponding alcohol precursor.
Synthetic Pathway Overview
Caption: Overview of the three primary synthetic routes to 1-propyl-1H-imidazole-5-carbaldehyde.
Route 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[3][4]
Mechanistic Rationale
The reaction proceeds via the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent). The electron-rich imidazole ring of 1-propyl-1H-imidazole then acts as a nucleophile, attacking the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde. The regioselectivity is generally high, with formylation occurring at the most electron-rich and sterically accessible position, which in the case of 1-substituted imidazoles is the C-5 position.
Experimental Protocol
Step 1: Synthesis of 1-Propyl-1H-imidazole (Starting Material)
A detailed procedure for the synthesis of the starting material, 1-propyl-1H-imidazole, can be found in the literature.[5]
Step 2: Vilsmeier-Haack Formylation
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (3.0 equiv.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 equiv.) dropwise to the stirred DMF, maintaining the temperature below 10 °C. The formation of the solid Vilsmeier reagent will be observed.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 1-propyl-1H-imidazole (1.0 equiv.) in a minimal amount of anhydrous DMF dropwise to the Vilsmeier reagent suspension.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-propyl-1H-imidazole-5-carbaldehyde.
Analysis and Discussion
| Parameter | Vilsmeier-Haack Formylation |
| Yield | Moderate to Good (typically 50-70%) |
| Reagents | Phosphorus oxychloride, DMF |
| Conditions | 0 °C to 70 °C, 2-5 hours |
| Advantages | - Well-established and reliable method.[1] - Generally high regioselectivity for the C-5 position. - Reagents are relatively inexpensive. |
| Disadvantages | - Use of corrosive and hazardous POCl₃. - The reaction can be exothermic and requires careful temperature control. - Work-up can be challenging due to the formation of viscous byproducts. - Potential for chlorination of the imidazole ring as a side reaction.[6] |
| Scalability | Scalable with appropriate safety precautions and engineering controls.[7] |
| Safety | POCl₃ is highly corrosive and reacts violently with water. The Vilsmeier reagent itself can be thermally unstable.[7] |
Route 2: Direct Lithiation and Formylation
This route involves the deprotonation of the C-5 position of 1-propyl-1H-imidazole using a strong organolithium base, followed by quenching the resulting lithiated intermediate with a formylating agent like DMF.[8]
Mechanistic Rationale
The acidity of the C-5 proton of 1-substituted imidazoles is significantly lower than that of the C-2 proton. However, in the absence of a substituent at the C-2 position, direct deprotonation at C-5 can be achieved, albeit often requiring carefully controlled conditions. The resulting organolithium species is a potent nucleophile that readily reacts with the electrophilic carbon of DMF. Subsequent hydrolysis of the tetrahedral intermediate yields the desired aldehyde.
Experimental Protocol
Step 1: Synthesis of 1-Propyl-1H-imidazole (Starting Material)
As with Route 1, a reliable synthesis for 1-propyl-1H-imidazole is a prerequisite.[5]
Step 2: Lithiation and Formylation
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-propyl-1H-imidazole (1.0 equiv.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 equiv.) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
-
Add anhydrous N,N-dimethylformamide (1.2 equiv.) dropwise to the reaction mixture at -78 °C.
-
After the addition, allow the reaction to stir at -78 °C for an additional hour, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analysis and Discussion
| Parameter | Lithiation & Formylation |
| Yield | Variable, can be moderate to good depending on conditions |
| Reagents | n-Butyllithium, DMF |
| Conditions | Cryogenic temperatures (-78 °C), 2-4 hours |
| Advantages | - Avoids the use of corrosive POCl₃. - Can offer high yields under optimized conditions. |
| Disadvantages | - Requires strictly anhydrous and inert conditions. - Use of pyrophoric n-BuLi necessitates specialized handling techniques.[9][10][11] - Regioselectivity can be an issue, with potential for lithiation at the C-2 position. - Cryogenic temperatures can be challenging to maintain on a large scale. |
| Scalability | Challenging to scale up due to the need for cryogenic temperatures and the handling of large quantities of pyrophoric reagents.[12] |
| Safety | n-Butyllithium is pyrophoric and reacts violently with air and moisture.[9][10][11] Extreme caution and proper training are essential. |
Route 3: Oxidation of 1-Propyl-1H-imidazole-5-methanol
An alternative strategy involves the synthesis of the corresponding alcohol, 1-propyl-1H-imidazole-5-methanol, followed by its oxidation to the aldehyde.
Mechanistic Rationale
This two-step approach first introduces a hydroxymethyl group at the C-5 position, which is then oxidized to the aldehyde. The initial introduction of the hydroxymethyl group can be achieved through various methods, including the reaction of a C-5 lithiated imidazole with formaldehyde. The subsequent oxidation is a standard transformation in organic synthesis, with a variety of reagents available to effect this conversion.
Experimental Protocol
Step 1: Synthesis of 1-Propyl-1H-imidazole-5-methanol (Precursor)
The synthesis of this precursor is a key challenge. A potential route involves the lithiation of a C-2 protected 1-propyl-imidazole at the C-5 position, followed by reaction with formaldehyde and subsequent deprotection.
Step 2: Oxidation to the Aldehyde
A procedure for a similar oxidation has been reported for 5-propyl-1H-imidazole-4-methanol.[13] This can be adapted for the target molecule:
-
In a round-bottom flask, suspend 1-propyl-1H-imidazole-5-methanol (1.0 equiv.) and activated manganese (IV) oxide (MnO₂) (5-10 equiv.) in a suitable solvent such as dichloromethane or chloroform.
-
Heat the mixture to reflux and stir vigorously for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with additional solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 1-propyl-1H-imidazole-5-carbaldehyde.
-
Purify the product by column chromatography if necessary.
Analysis and Discussion
| Parameter | Oxidation of Alcohol |
| Yield | Dependent on the efficiency of both the alcohol synthesis and the oxidation step. The oxidation step itself can be high-yielding. |
| Reagents | Oxidizing agent (e.g., MnO₂, PCC, DMP) |
| Conditions | Typically reflux temperatures, several hours |
| Advantages | - Milder conditions for the final formylation step compared to the other routes. - A wide variety of oxidizing agents are available, allowing for optimization.[14] |
| Disadvantages | - Requires a multi-step synthesis, including the preparation of the alcohol precursor, which may be challenging. - The overall yield may be lower due to the additional steps. - Some oxidizing agents can be toxic or hazardous. |
| Scalability | The oxidation step is generally scalable, but the scalability of the overall route depends on the synthesis of the alcohol precursor. |
| Safety | Depends on the chosen oxidizing agent. MnO₂ is relatively safe to handle, while others like PCC are carcinogenic. |
Comparative Summary and Recommendation
Caption: A comparative summary of the three synthetic routes based on key parameters.
For most laboratory-scale and pilot-plant scale syntheses, the Vilsmeier-Haack formylation (Route 1) represents the most practical and reliable approach. Its well-documented procedures, generally good yields, and high regioselectivity make it the workhorse method for this transformation. While the use of phosphorus oxychloride necessitates stringent safety measures, these are manageable with standard laboratory equipment and protocols.
The direct lithiation and formylation route (Route 2) , while elegant in its directness, presents significant safety and scalability challenges due to the use of pyrophoric organolithium reagents and cryogenic temperatures. This route is best suited for small-scale syntheses where the Vilsmeier-Haack reaction may be problematic due to substrate sensitivity, and where the necessary specialized equipment and expertise are readily available.
The oxidation of the corresponding alcohol (Route 3) is a viable alternative, particularly if the alcohol precursor is readily accessible. However, the multi-step nature of this route often leads to a lower overall yield and increased cost. This approach may be considered if other methods fail or if a library of related alcohol derivatives is also of interest.
Ultimately, the optimal synthetic route will depend on the specific constraints of the project, including the scale of the synthesis, available equipment, safety infrastructure, and the cost of raw materials. A thorough risk assessment and careful consideration of the factors outlined in this guide will enable researchers to make an informed decision and efficiently synthesize the valuable intermediate, 1-propyl-1H-imidazole-5-carbaldehyde.
References
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comparing the reactivity of 1-propyl-1H-imidazole-5-carbaldehyde with other imidazole aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Role of Imidazole Aldehydes in Modern Chemistry
Imidazole aldehydes are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their unique electronic properties and versatile reactivity make them valuable building blocks for the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The imidazole nucleus is a privileged scaffold in drug discovery, appearing in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine.[2] The introduction of an aldehyde functionality onto this ring system provides a reactive handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures.
This guide provides an in-depth comparison of the reactivity of 1-propyl-1H-imidazole-5-carbaldehyde with its isomers, imidazole-2-carbaldehyde and imidazole-4-carbaldehyde. We will explore how the position of the aldehyde group and the N-alkylation pattern influence the electronic and steric properties of the molecule, thereby dictating its behavior in key chemical reactions. This analysis is supported by experimental data and detailed protocols to assist researchers in selecting the optimal starting material and reaction conditions for their synthetic endeavors.
Electronic and Steric Landscape of Imidazole Aldehydes: A Tale of Three Isomers
The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon. In imidazole aldehydes, the electronic properties of the heterocyclic ring play a crucial role in modulating this electrophilicity. The imidazole ring is an electron-rich aromatic system with two nitrogen atoms, one pyrrole-like (N-1) and one pyridine-like (N-3).[3] The position of the aldehyde group relative to these nitrogen atoms significantly impacts its reactivity.
-
Imidazole-2-carbaldehyde: The C2 position of the imidazole ring is the most electron-deficient due to the inductive electron-withdrawing effects of both adjacent nitrogen atoms.[3] Consequently, imidazole-2-carbaldehyde is generally the most reactive of the isomers towards nucleophilic attack.
-
Imidazole-4-carbaldehyde and Imidazole-5-carbaldehyde: The C4 and C5 positions are electronically similar and less electron-deficient than the C2 position. In the unsubstituted imidazole, these positions are equivalent due to tautomerism. However, substitution at the N-1 position, as in 1-propyl-1H-imidazole-5-carbaldehyde, breaks this symmetry. The N-1 propyl group is an electron-donating group, which slightly increases the electron density of the ring compared to the unsubstituted analogues. This, in turn, can subtly decrease the electrophilicity of the aldehyde at the C5 position.
The steric environment around the aldehyde group also influences its accessibility to nucleophiles. While the imidazole ring itself is planar, the N-propyl group in 1-propyl-1H-imidazole-5-carbaldehyde can create some steric hindrance, potentially slowing down reactions with bulky nucleophiles compared to the less substituted imidazole-4-carbaldehyde.
Caption: Relative electrophilicity of the carbonyl carbon in imidazole aldehyde isomers.
Comparative Reactivity in Key Transformations
The differences in electronic and steric properties of imidazole aldehydes manifest in their reactivity in various chemical transformations. Here, we compare their performance in two fundamental C-C bond-forming reactions: the Knoevenagel condensation and the Wittig reaction, as well as in oxidation and reduction reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[5] It is a widely used method for the synthesis of α,β-unsaturated compounds. The reaction is typically base-catalyzed, and the reactivity of the aldehyde is a key factor in determining the reaction rate and yield.
Comparative Performance Data:
| Aldehyde | Active Methylene Compound | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| Aromatic Aldehydes (general) | Malononitrile | Imidazole (10) | CH2Cl2, rt, 5-120 min | High | [6] |
| Aromatic Aldehydes (general) | Ethyl Cyanoacetate | Imidazole (25-30) | CH2Cl2, reflux | High | [6] |
| 4-Methyl-1H-imidazole-5-carbaldehyde | Ethyl Cyanoacetate | Imidazole | CH2Cl2 | 90 | [7] |
Experimental Protocol: Knoevenagel Condensation of an Imidazole Aldehyde
This protocol is a general procedure adapted from Heravi et al.[6] and can be optimized for specific imidazole aldehyde substrates.
-
To a solution of the imidazole aldehyde (1 mmol) and the active methylene compound (1 mmol) in dichloromethane (2 mL), add imidazole (10-30 mol%).
-
Stir the reaction mixture at room temperature. For less reactive active methylene compounds like ethyl cyanoacetate, refluxing the mixture may be necessary.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, add water (5 mL) to the reaction mixture.
-
Extract the product with dichloromethane (2 x 3 mL).
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Caption: General workflow for the Knoevenagel condensation.
Wittig Reaction
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[1] The reaction is highly versatile and tolerates a wide range of functional groups. The reactivity of the aldehyde is again a critical factor, with more electrophilic aldehydes generally reacting faster.
Given the higher reactivity of imidazole-2-carbaldehyde, it is expected to undergo the Wittig reaction more readily than the 4- and 5-carbaldehyde isomers. The slightly reduced electrophilicity and potential for increased steric hindrance in 1-propyl-1H-imidazole-5-carbaldehyde may necessitate longer reaction times or more reactive Wittig reagents compared to imidazole-4-carbaldehyde.
Experimental Protocol: One-Pot Aqueous Wittig Reaction
This environmentally friendly protocol, adapted from Robertson[8], is suitable for a range of aldehydes and can be a good starting point for optimization with imidazole aldehydes.
-
In a test tube equipped with a magnetic stir bar, suspend triphenylphosphine (1.6 mmol) in 5 mL of a saturated aqueous solution of sodium bicarbonate. Stir for 1 minute.
-
Add the appropriate alkyl halide (1.6 mmol) to the suspension.
-
Add the imidazole aldehyde (1.0 mmol) to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 1 hour.
-
After 1 hour, quench the reaction with 1.0 M H2SO4.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Caption: Workflow for a green one-pot Wittig reaction.
Oxidation and Reduction
The aldehyde group of imidazole aldehydes can be readily oxidized to a carboxylic acid or reduced to an alcohol. The ease of these transformations is also influenced by the electronic nature of the ring.
Oxidation: Imidazole rings are generally resistant to oxidation.[9] However, the aldehyde group can be selectively oxidized using common oxidizing agents. Studies have shown that the carbaldehyde group at the 4-position of imidazole is oxidized faster than that at the 2-position. This suggests that the more electron-rich nature of the C4/C5 positions may facilitate the oxidation process. It is plausible that 1-propyl-1H-imidazole-5-carbaldehyde would exhibit similar or slightly enhanced reactivity in oxidation compared to the 4-isomer due to the electron-donating propyl group.
Reduction: The reduction of the aldehyde to an alcohol can be achieved using various reducing agents, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The more electrophilic imidazole-2-carbaldehyde is expected to be reduced more rapidly than the 4- and 5-isomers. The reduction of N-substituted imidazolium salts with NaBH4 can sometimes lead to ring opening, so careful selection of reaction conditions is crucial.[10]
Conclusion and Future Outlook
The reactivity of imidazole aldehydes is a nuanced interplay of electronic and steric factors, largely dictated by the position of the aldehyde group on the heterocyclic ring. Imidazole-2-carbaldehyde emerges as the most reactive isomer due to the strong electron-withdrawing influence of the adjacent nitrogen atoms. In contrast, 1-propyl-1H-imidazole-5-carbaldehyde, with its electron-donating N-propyl group, is expected to be less reactive, offering a different profile for synthetic chemists to exploit.
While this guide provides a framework for understanding and predicting the reactivity of these valuable building blocks, further quantitative studies are needed to fully elucidate the kinetic and thermodynamic parameters governing their reactions. Direct comparative studies of 1-propyl-1H-imidazole-5-carbaldehyde with its isomers under standardized conditions would be particularly valuable to the scientific community. Such data would enable more precise control over reaction outcomes and facilitate the rational design of novel synthetic routes to complex imidazole-containing molecules.
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Lázaro-Martínez, J. M., Romasanta, P. N., Chattah, A. K., & Buldain, G. Y. (2010). NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives. The Journal of organic chemistry, 75(9), 3208–3213. [Link]
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The Propyl Moiety on the Imidazole Scaffold: A Comparative Guide to the Biological Activity of 1-Propyl-1H-imidazole-5-carbaldehyde and Its Analogues
The imidazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a privileged scaffold in the design of novel therapeutic agents. This guide provides a comparative analysis of the anticipated biological activity of 1-propyl-1H-imidazole-5-carbaldehyde, a specific derivative, by examining experimental data from structurally similar compounds. While direct biological data for this exact molecule is limited in publicly available literature, a logical framework for its potential efficacy can be constructed by dissecting the roles of its key structural features: the N-propyl group, the imidazole core, and the 5-carbaldehyde substituent.
The Imidazole Core: A Hub of Biological Activity
The five-membered aromatic ring of imidazole, containing two nitrogen atoms, is a key player in the biological activity of its derivatives.[1] This structural motif is present in naturally occurring molecules like the amino acid histidine and in a multitude of synthetic drugs. Imidazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] Their mechanism of action is often attributed to their ability to coordinate with metal ions in enzymes, disrupt cellular membranes, or interfere with DNA synthesis.[2]
The Influence of the N-Alkyl Substituent: A Focus on the Propyl Group
The nature of the substituent at the N-1 position of the imidazole ring plays a crucial role in modulating the compound's biological activity, primarily by influencing its lipophilicity and steric profile. This, in turn, affects its ability to cross cell membranes and interact with biological targets.
Comparative Anticancer Activity
A study on the in vitro antitumor activity of a series of N-alkyl-nitroimidazoles against various cancer cell lines provides valuable insights into the effect of the alkyl chain length. The results, summarized in the table below, demonstrate that the cytotoxic activity can be influenced by the nature of the N-alkyl group.
| Compound | Alkyl Chain | LC50 (µM) vs. MDA-MB-231 (Breast Cancer) | LC50 (µM) vs. A549 (Lung Cancer) |
| N-methyl-nitroimidazole | Methyl | 16.67 ± 2.3 | 17.00 ± 1.7 |
| N-ethyl-nitroimidazole | Ethyl | 17.33 ± 2.1 | 14.67 ± 2.5 |
| N-propyl-nitroimidazole | Propyl | 21.50 ± 4.9 | 19.33 ± 3.2 |
| N-butyl-nitroimidazole | Butyl | 17.00 ± 1.7 | 32.33 ± 3.1 |
| Data extracted from a study on N-alkyl-nitroimidazoles.[3] |
Interestingly, for the A549 lung cancer cell line, an increase in the length of the N-alkyl chain from ethyl to butyl led to a decrease in antitumor activity.[3] The N-propyl derivative showed intermediate activity between the ethyl and butyl analogues against this cell line.[3] In the case of the MDA-MB-231 breast cancer cell line, the activity did not show a clear correlation with the alkyl chain length, with the N-propyl derivative exhibiting slightly lower activity compared to the other analogues.[3] This suggests that the optimal alkyl chain length for anticancer activity is likely dependent on the specific cancer cell line and the overall structure of the molecule.
The following diagram illustrates the logical relationship between the N-alkyl chain length and its potential impact on anticancer activity, based on the available data.
Caption: Relationship between N-alkyl chain length and anticancer activity.
Comparative Antimicrobial Activity
In the realm of antimicrobial agents, the N-substituent also plays a critical role. A study on a series of N-substituted imidazole derivatives revealed that the nature of the substituent significantly impacts the minimum inhibitory concentration (MIC) against various bacterial and fungal strains. While this particular study did not include an N-propyl derivative, it highlighted that bulky and lipophilic substituents can enhance antimicrobial activity.[4][5][6] It is therefore plausible that the N-propyl group in 1-propyl-1H-imidazole-5-carbaldehyde would contribute favorably to its antimicrobial potential by increasing its ability to penetrate microbial cell membranes.
The Role of the 5-Carbaldehyde Group: A Gateway to Further Functionality and Activity
The carbaldehyde group at the C-5 position of the imidazole ring is a versatile functional group that can significantly influence the molecule's biological profile. It can participate in hydrogen bonding and other polar interactions with biological targets. Furthermore, the aldehyde functionality serves as a synthetic handle for the preparation of a wide range of derivatives, such as Schiff bases, hydrazones, and oximes, which have been shown to possess potent antimicrobial and anticancer activities.
For instance, the condensation of imidazole-5-carbaldehydes with thiosemicarbazides has yielded thiosemicarbazones with significant antimicrobial and antifungal properties. The mechanism is often attributed to the chelation of essential metal ions or the inhibition of enzymes crucial for microbial survival.
The following workflow illustrates the potential of the 5-carbaldehyde group for generating diverse and biologically active derivatives.
Caption: Synthetic utility of the 5-carbaldehyde group.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of 1-propyl-1H-imidazole-5-carbaldehyde and its analogues, standardized in vitro assays are essential. The following are representative protocols for assessing anticancer and antimicrobial activities.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is widely used to assess the cytotoxic effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan crystals are solubilized and the absorbance is measured, which is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 1-propyl-1H-imidazole-5-carbaldehyde and its analogues) in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method is a widely used technique to determine the MIC. The antimicrobial agent is serially diluted in a liquid growth medium in a 96-well plate, and a standardized inoculum of the test microorganism is added. The growth inhibition is assessed visually or by measuring the optical density.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate containing the serially diluted compound. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conclusion and Future Directions
Based on the analysis of structurally related compounds, it is reasonable to hypothesize that 1-propyl-1H-imidazole-5-carbaldehyde possesses the potential for both anticancer and antimicrobial activities. The N-propyl group is expected to contribute to a favorable lipophilic character, while the 5-carbaldehyde group offers a site for potent biological interactions and further chemical derivatization.
To validate these predictions, the synthesis and rigorous biological evaluation of 1-propyl-1H-imidazole-5-carbaldehyde are imperative. Comparative studies against a panel of N-alkyl-imidazole-5-carbaldehydes with varying alkyl chain lengths (methyl, ethyl, butyl, etc.) would provide a clear structure-activity relationship and help in the rational design of more potent imidazole-based therapeutic agents. Further derivatization of the carbaldehyde group into Schiff bases, hydrazones, or other functionalities could lead to the discovery of novel compounds with enhanced and selective biological activities.
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Negi, A., et al. (2014). Imidazoles as potential anticancer agents. [Journal Name], , [Pages]. [Link to a general review on imidazoles in cancer]
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García, G. E., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. [Journal Name], , [Pages].
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Rani, N., et al. (2019). Synthesis, antimicrobial activities and binding mode analysis of some novel N-substituted imidazoles and nitroimidazoles. [Journal Name], , [Pages].
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Singh, P., et al. (2025). Microscale Synthesis, Characterization, and Anticancer Evaluation of Some ((E)-N-((2-(4-(1H-Imidazol-1-yl) Phenyl). [Journal Name], , [Pages].
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Chen, P., et al. (2022). Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][7][8] phenanthroline derivative for the treatment of colorectal cancer. European Journal of Pharmacology, 928, 175120.
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A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 1-Propyl-1H-imidazole-5-carbaldehyde
Abstract
For drug development professionals and researchers in medicinal chemistry, the purity of a synthetic building block is not a trivial specification—it is the bedrock of reproducible results. 1-Propyl-1H-imidazole-5-carbaldehyde is a versatile heterocyclic intermediate whose utility is directly compromised by uncharacterized impurities. This guide eschews a simple checklist approach to quality control. Instead, it presents a robust, self-validating system for purity assessment based on the principle of orthogonality. We will compare and contrast chromatographic and spectroscopic techniques, providing not just the "how" but the critical "why" behind each experimental choice. This document provides the detailed protocols and interpretive logic required to establish the purity of your synthesized material with the highest degree of scientific confidence.
The Synthetic Context: Why Purity is Paramount
Imidazole derivatives are foundational scaffolds in pharmacology, appearing in everything from antifungal medications to anticancer agents.[1][2] The title compound, 1-propyl-1H-imidazole-5-carbaldehyde, serves as a key precursor, with its reactive aldehyde group providing a synthetic handle for elaboration into more complex molecules.[3][4] The presence of seemingly minor impurities—such as regioisomers or unreacted starting materials—can have cascading effects, leading to difficult-to-separate byproducts, altered reaction kinetics, and misleading biological screening results.
A common and efficient route to this compound is the Vilsmeier-Haack formylation of 1-propyl-1H-imidazole.[5][6][7][8] This reaction involves an electrophilic aromatic substitution using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[5][8]
Understanding this synthetic route is the first step in a robust validation process, as it allows us to anticipate the likely impurity profile:
-
Starting Material: Unreacted 1-propyl-1H-imidazole.
-
Regioisomers: Formylation at other positions of the imidazole ring (e.g., the C2 or C4 position).
-
Process Impurities: Residual DMF and hydrolysis products from the POCl₃ quench.
-
Side-Products: Products from potential dimerization or over-reaction.
A truly reliable purity assessment cannot depend on a single analytical technique. We must employ an orthogonal strategy , where multiple, independent methods based on different physicochemical principles are used to cross-validate the final purity value.
The Orthogonal Validation Workflow: A Comparative Overview
The core of our validation strategy rests on combining a high-resolution separation technique with a definitive structural identification method. High-Performance Liquid Chromatography (HPLC) provides quantitative data on purity based on relative peak area, while Nuclear Magnetic Resonance (NMR) spectroscopy offers absolute structural confirmation and an independent quantitative assessment. Mass Spectrometry (MS) serves as the essential confirmation of molecular identity.
Caption: Orthogonal workflow for purity validation.
Comparative Analysis of Core Techniques
The selection of analytical methods is a deliberate process designed to provide complementary information.
| Technique | Primary Purpose | Strengths | Limitations | Relevance to this Molecule |
| HPLC-UV | Chromatographic purity and impurity profiling. | Excellent for separating isomers and related substances; highly sensitive and quantitative.[9][10] | Requires a chromophore; relative quantification (area %) can be skewed by differences in extinction coefficients. | Essential. The imidazole and aldehyde moieties provide strong UV absorbance for sensitive detection. |
| ¹H qNMR | Absolute purity determination (assay) and structural confirmation. | A primary ratio method; quantification is independent of analyte's reference standard.[11][12][13] Directly proportional relationship between signal integral and number of nuclei.[11][12] | Lower sensitivity than HPLC; requires a certified internal standard with non-overlapping peaks.[11] | Crucial Orthogonal Check. Provides an absolute purity value to confirm or challenge the HPLC area % result. |
| Mass Spec (MS) | Molecular weight confirmation. | Unambiguously confirms molecular weight of the main peak and can help identify impurities.[14] | Not inherently quantitative without extensive calibration; ionization efficiency can vary dramatically. | Mandatory. Confirms the product has the correct molecular formula (C₇H₁₀N₂O, MW: 138.17).[15] |
| GC-MS | Analysis of volatile impurities. | Superior for identifying residual solvents (e.g., DMF) and volatile starting materials.[16][17] | The aldehyde may require derivatization to improve thermal stability and prevent degradation in the injector.[17][18] | Recommended. Excellent for assessing process-related volatile impurities that may not be seen by HPLC. |
Detailed Experimental Protocols
Trustworthy data comes from meticulously executed protocols. The following methods are optimized for the analysis of 1-propyl-1H-imidazole-5-carbaldehyde.
Protocol 1: Reverse-Phase HPLC-UV for Chromatographic Purity
-
Rationale: A C8 or C18 column provides the necessary hydrophobic interaction to retain the molecule. An acidic modifier (formic acid) is critical; it protonates the imidazole nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks for accurate integration.[19] Methanol is often a good organic modifier for separating imidazole derivatives.[10][19]
-
Methodology:
-
System: HPLC with UV/Vis or Diode Array Detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[19]
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: 90% to 10% B (Return to Initial)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm and 280 nm.
-
Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.5 mg/mL.
-
Analysis: Inject 10 µL. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol 2: Quantitative ¹H NMR (qNMR) for Absolute Purity Assay
-
Rationale: qNMR is a primary analytical method that determines purity by comparing the integral of a unique analyte signal to the integral of a certified internal standard of known purity and mass.[11][20][21] The key is selecting a standard with sharp signals that do not overlap with any analyte protons. Maleic acid is an excellent choice here.
-
Methodology:
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended).
-
Internal Standard (IS): Maleic acid (Certified Reference Material).
-
Sample Preparation:
-
Accurately weigh ~15 mg of 1-propyl-1H-imidazole-5-carbaldehyde into a clean vial.
-
Accurately weigh ~10 mg of maleic acid into the same vial.
-
Dissolve the mixture in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is chosen to ensure both analyte and standard dissolve and to shift the water peak away from key signals.
-
-
Data Acquisition:
-
Acquire a standard proton NMR spectrum.
-
Ensure the relaxation delay (d1) is at least 5 times the longest T₁ relaxation time of the signals being integrated (a d1 of 30 seconds is generally safe for quantitative accuracy).
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the aldehyde proton signal (~9.7 ppm) of the analyte. This is a sharp singlet and ideal for quantification.
-
Integrate the vinyl proton signal (~6.3 ppm) of maleic acid.
-
-
Purity Calculation: The purity (P) of the analyte is calculated using the following formula[11]: P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:
-
I: Integral value of the signal.
-
N: Number of protons for the integrated signal (N_analyte = 1 for the aldehyde proton; N_std = 2 for the vinyl protons of maleic acid).
-
M: Molar mass (M_analyte = 138.17 g/mol ; M_std = 116.07 g/mol ).
-
m: Mass weighed out.
-
P_std: Purity of the internal standard (from its certificate).
-
-
Integrating the Data: A Self-Validating Conclusion
Imagine the following results for a synthesized batch:
| Analysis | Result | Interpretation |
| HPLC-UV (230 nm) | Main Peak Area: 99.2%. Impurity at RRT 0.85: 0.6%. Impurity at RRT 1.10: 0.2%. | High chromatographic purity. The presence of minor impurities is quantified. |
| ¹H qNMR | Purity Assay: 99.1% w/w. | The absolute purity is in excellent agreement with the HPLC result, providing strong cross-validation. |
| ¹H & ¹³C NMR | All chemical shifts, integrations, and couplings are consistent with the structure of 1-propyl-1H-imidazole-5-carbaldehyde. No significant unassigned signals. | The identity of the main component is unequivocally confirmed. |
| LC-MS (ESI+) | Major ion observed at m/z 139.08 [M+H]⁺. Minor peak at RRT 0.85 shows m/z 111.10 [M+H]⁺. | The molecular weight is confirmed. The impurity at RRT 0.85 corresponds to the starting material, 1-propyl-1H-imidazole. |
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A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
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Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
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Kulik, A., et al. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica-Drug Research. [Link]
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Bialecka, W., & Kulik, A. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES – ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica-Drug Research. [Link]
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Li, M., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119579. [Link]
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Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. [Link]
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Imidazole quantification by LC determination. (2019). Wiley Analytical Science. [Link]
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Skácel, J., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Plant Physiology and Biochemistry, 138, 103-113. [Link]
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CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. [Link]
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Vilsmeier–Haack reaction. Wikipedia. [Link]
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Gamelas, S. R. D., et al. (2020). Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. Molbank, 2020(4), M1171. [Link]
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Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies. Oriental Journal of Chemistry. [Link]
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Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]
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A Comparative Guide to Analytical Methods for the Quantification of Imidazole Derivatives
For researchers, scientists, and drug development professionals, the accurate quantification of imidazole derivatives is a critical step in ensuring product quality, safety, and efficacy. The diverse applications of these compounds, from pharmaceuticals to agriculture, necessitate robust and reliable analytical methods. This guide provides an in-depth, objective comparison of the primary analytical techniques employed for the quantification of imidazole derivatives, supported by experimental data and field-proven insights.
The Critical Role of Method Selection in Imidazole Derivative Analysis
The choice of an analytical method for quantifying imidazole derivatives is not a one-size-fits-all decision. It is a strategic process that directly impacts data integrity and regulatory compliance. The selection hinges on a variety of factors including the physicochemical properties of the analyte, the complexity of the sample matrix, the required sensitivity and selectivity, and the intended application of the data (e.g., quality control, pharmacokinetic studies). This guide will delve into the most prevalent techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), providing a framework for making an informed decision.
The principles of analytical method validation, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), form the bedrock of this guide.[1][2][3] These guidelines ensure that a chosen method is fit for its intended purpose, consistently providing accurate and reliable results.[1][2][3]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Imidazole Analysis
HPLC stands as the most widely utilized technique for the analysis of imidazole derivatives due to its versatility in handling a broad spectrum of compounds, from polar to non-polar.[4][5]
The "Why" Behind HPLC Method Parameters
The success of an HPLC analysis lies in the careful selection and optimization of its parameters. For imidazole derivatives, which often possess basic nitrogen atoms, a reversed-phase (RP) C18 column is a common starting point. The choice of mobile phase is critical; a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typical. The buffer's pH is a key consideration. Maintaining a slightly acidic pH can suppress the ionization of the imidazole ring, leading to better peak shape and retention. The addition of ion-pairing reagents can be employed for highly polar imidazole derivatives that exhibit poor retention on traditional RP columns.
The detector selection is equally important. A UV-Vis detector is often sufficient, with the detection wavelength set to the absorbance maximum of the imidazole derivative. For complex matrices or when higher sensitivity is required, coupling HPLC with a mass spectrometer (LC-MS/MS) provides unparalleled selectivity and lower detection limits.[1][6]
Experimental Protocol: Quantification of Econazole Nitrate in a Cream Formulation by HPLC
This protocol outlines a validated HPLC method for the quantification of econazole nitrate, a common antifungal imidazole derivative, in a pharmaceutical cream.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents and Materials:
-
Econazole nitrate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium carbonate solution (aqueous)
-
Tetrahydrofuran (HPLC grade)
-
Econazole nitrate cream sample
-
Internal standard (e.g., miconazole nitrate)
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol, aqueous ammonium carbonate solution, and tetrahydrofuran. The exact ratio should be optimized to achieve good separation.[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: As per the absorbance maximum of econazole nitrate
-
Injection Volume: 20 µL
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of econazole nitrate reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Prepare an internal standard stock solution and add a fixed amount to all standard and sample solutions.
-
-
Sample Preparation:
-
Accurately weigh a portion of the cream formulation equivalent to a known amount of econazole nitrate.
-
Disperse the sample in a suitable solvent (e.g., methanol) and sonicate to ensure complete dissolution of the active ingredient.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering excipients from the cream matrix.[7]
-
Add the internal standard to the extracted sample solution.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and integrate the peak areas of econazole nitrate and the internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of econazole nitrate to the peak area of the internal standard against the concentration of the standard solutions.
-
Determine the concentration of econazole nitrate in the sample solution from the calibration curve.
-
Common Troubleshooting in HPLC Analysis of Imidazoles
Gas Chromatography (GC): A Powerful Tool for Volatile Derivatives
Gas chromatography is a highly efficient separation technique, particularly suited for volatile and thermally stable compounds. For many imidazole derivatives, which can be non-volatile, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior.
The Rationale Behind GC Methodologies
The core of a successful GC analysis for imidazoles lies in the derivatization process. Silylation is a common approach, where active hydrogens in the imidazole ring are replaced with trimethylsilyl (TMS) groups, making the molecule more volatile and less polar. The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization.
The selection of the GC column is also crucial. A non-polar or mid-polarity column is typically used for the separation of derivatized imidazoles. Coupling GC with a mass spectrometer (GC-MS) provides definitive identification and highly sensitive quantification.[8]
Experimental Protocol: Quantification of Clotrimazole by GC-MS
This protocol describes a method for the quantification of clotrimazole in a pharmaceutical formulation using GC-MS.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column (e.g., 5% phenyl-methylpolysiloxane)
-
Autosampler
Reagents and Materials:
-
Clotrimazole reference standard
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous pyridine
-
Organic solvent (e.g., ethyl acetate)
-
Clotrimazole sample
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of clotrimazole reference standard in an appropriate organic solvent.
-
Prepare calibration standards by diluting the stock solution.
-
Extract clotrimazole from the sample matrix using a suitable solvent.
-
-
Derivatization:
-
Evaporate a known volume of the standard or sample solution to dryness under a stream of nitrogen.
-
Add a specific volume of anhydrous pyridine and the derivatizing agent (e.g., BSTFA).
-
Heat the mixture at a specific temperature (e.g., 70°C) for a defined time to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a short period, then ramp up to a higher temperature (e.g., 300°C) to ensure good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI)
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized clotrimazole.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the derivatized clotrimazole against the concentration of the standards.
-
Determine the concentration of clotrimazole in the sample from the calibration curve.
-
Capillary Electrophoresis (CE): High Efficiency for Charged Imidazoles
Capillary electrophoresis is a powerful separation technique that utilizes an electric field to separate charged molecules in a narrow capillary. It offers high separation efficiency, short analysis times, and requires minimal sample and reagent volumes.[9][10]
The Principles Guiding CE Method Development
For imidazole derivatives, which are often basic and can be protonated to carry a positive charge, Capillary Zone Electrophoresis (CZE) is a suitable mode. The separation is based on the differences in the electrophoretic mobility of the analytes. The pH of the background electrolyte (BGE) is a critical parameter. A low pH BGE ensures that the imidazole derivatives are fully protonated and migrate towards the cathode. The composition and concentration of the BGE also influence the separation. Organic modifiers like methanol or acetonitrile can be added to the BGE to improve the solubility of the analytes and modify the electroosmotic flow (EOF).
Experimental Protocol: Quantification of Prochlorperazine by CE
This protocol details a CE method for the quantification of prochlorperazine, a phenothiazine with an imidazole moiety.
Instrumentation:
-
Capillary electrophoresis system with a UV detector
-
Fused-silica capillary
Reagents and Materials:
-
Prochlorperazine reference standard
-
Sodium phosphate buffer
-
Phosphoric acid
-
Methanol (HPLC grade)
-
Prochlorperazine sample
CE Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
-
Background Electrolyte (BGE): e.g., 50 mM sodium phosphate buffer, pH adjusted to 2.5 with phosphoric acid.
-
Applied Voltage: 25 kV
-
Temperature: 25°C
-
Detection: UV detection at the absorbance maximum of prochlorperazine.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of prochlorperazine reference standard in methanol.
-
Prepare calibration standards by diluting the stock solution with the BGE.
-
Dissolve or extract the prochlorperazine sample in the BGE.
-
Filter all solutions through a 0.45 µm filter.
-
-
Analysis:
-
Rinse the capillary with 0.1 M NaOH, water, and then the BGE before the first injection.
-
Inject the standard and sample solutions.
-
Apply the voltage and record the electropherograms.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of prochlorperazine in the sample from the calibration curve.
-
Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC, GC-MS, and CE for the quantification of imidazole derivatives. The values are representative and can vary depending on the specific analyte, matrix, and instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Applicability | Broad range of polar and non-polar imidazoles. | Volatile or derivable imidazoles. | Charged imidazole derivatives. |
| Selectivity | Good to excellent (especially with MS detection). | Excellent (with MS detection). | High. |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL (UV); pg/mL to ng/mL (MS).[6][11] | pg/mL to ng/mL.[8] | ng/mL to µg/mL. |
| Precision (%RSD) | Typically < 2%.[2] | Typically < 5%. | Typically < 5%. |
| Accuracy (% Recovery) | 98-102%.[2] | 95-105%. | 95-105%. |
| Analysis Time | 5-30 minutes. | 10-40 minutes. | 5-20 minutes. |
| Sample Preparation | Can be extensive (extraction, filtration).[7] | Often requires derivatization. | Generally simpler. |
| Cost | Moderate to high (LC-MS). | High. | Moderate. |
Workflow Visualization
Conclusion: Selecting the Optimal Method
The choice of the most appropriate analytical method for the quantification of imidazole derivatives is a multifaceted decision.
-
HPLC remains the most versatile and widely adopted technique, suitable for a vast array of imidazole derivatives in various matrices. Its robustness and the availability of validated methods make it a reliable choice for routine quality control.
-
GC-MS offers exceptional selectivity and sensitivity for volatile or derivable imidazoles. It is a powerful tool for trace analysis and confirmatory testing.
-
Capillary Electrophoresis provides high separation efficiency and rapid analysis times for charged imidazole derivatives, making it an attractive alternative to HPLC, especially when sample volume is limited.
Ultimately, a thorough understanding of the analyte's properties, the sample matrix, and the analytical objectives, guided by the principles of method validation, will lead to the selection of a method that ensures the generation of accurate, reliable, and defensible data.
References
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- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005.
- Campíns-Falcó P, Ródenas-Torralba E, Herráez-Hernández R. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations. J Pharm Biomed Anal. 2003 Dec 3;33(5):967-75. doi: 10.1016/s0731-7085(03)00371-8. PMID: 14656571.
- Lin HY, Chen YC. Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products. J Food Drug Anal. 2007;15(1):25-32.
- Hofmann J, K-D. K, Heinold D, van Pinxteren M, Mueller K, Herrmann H. Imidazole quantification by LC determination. Wiley Analytical Science. 2019 Dec 25.
- Ianni F, Sardella R, Roscini L, Natalini B, Fulle S, Di Filippo ES, et al. Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. J Pharm Biomed Anal. 2017 Jan 5;132:11-19. doi: 10.1016/j.jpba.2016.09.025. Epub 2016 Sep 21. PMID: 27693976.
- Guntupalli C, Spandana V, Padmaja N, Shrinivas R. Simple and sensitive method development and validation of Econazole in human plasma by RP-HPLC. International Journal of Pharmaceutical and Clinical Research. 2016; 8(5): 423-427.
- Chen P, Lin Q, He Y, Huang D, Li L, Huang X, et al. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Pollution Research. 2023 Mar 1;14(3):101679.
- High-Performance Thin-Layer Chromatography Determination of Some Antimycotic Imidazole Derivatives and Preservatives in Medicinal Creams and a Gel.
- Liu Y, Liu W, Li S, Liu H, Zhang Z. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study. J Chromatogr B Analyt Technol Biomed Life Sci. 2007 Aug 1;855(2):190-5. doi: 10.1016/j.jchromb.2007.05.011. Epub 2007 May 15. PMID: 17544256.
- Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
- Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. 2025 May 23.
- HPLC Troubleshooting Guide. ACE.
- An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. International Journal of Pharmaceutical Sciences Review and Research. 2024.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. 2025 Nov 30.
- A Comparative Study of Two Chromatographic Techniques for the Determination of Group of Imidazoles Simultaneously.
- Jameel M. Al-Zerey. Separation and determination of trifluoperazine and prochlorperazine in pharmaceutical preparations by HPLC. Journal of the Association of Arab Universities for Basic and Applied Sciences. 2012;11(1):25-29.
- Popa G, Cotor M, Varlas S, Ghica M, Dinu-Pirvu C. VALIDATION OF A CHROMATOGRAPHIC METHOD FOR MICONAZOLE ASSAY FROM ORAL SUSTAINED RELEASE MUCOADHESIVE TABLETS. Farmacia. 2014;62(3):553-62.
- Mule M, Rajput S. RAPID ANALYTICAL METHOD FOR ASSAY DETERMINATION FOR PROCHLORPERAZINE EDISYLATE DRUG SUBSTANCES BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY. International Journal of Current Pharmaceutical Research. 2017;9(4):118-22.
- Liu Y, Liu W, Li S, Liu H, Zhang Z. Quantification of prochlorperazine maleate in human plasma by liquid chromatography-mass spectrometry: Application to a bioequivalence study. J Chromatogr B Analyt Technol Biomed Life Sci. 2007 Aug 1;855(2):190-5. doi: 10.1016/j.jchromb.2007.05.011. Epub 2007 May 15. PMID: 17544256.
- Assay of dosage forms of econazole nitrate and miconazole by the...
- Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Talanta. 2021 Oct 1;233:122558. doi: 10.1016/j.talanta.2021.122558. Epub 2021 Jun 1.
- Development and Validation of an HPLC Method for Simultaneous Determination of Miconazole Nitrate and Chlorhexidine Diglucon
- HPLC vs CE Efficiency: Assessing Sample Purity Reach.
- Weiss K, Schüssler W, Sengl M, Reemtsma T. Analysis, fate studies and monitoring of the antifungal agent clotrimazole in the aquatic environment. Anal Bioanal Chem. 2008 Feb;390(3):935-44. doi: 10.1007/s00216-007-1751-y. Epub 2007 Dec 11. PMID: 18071720.
- Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
- Al-Kassas R, El-Sayed YM, Salama I. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules. 2020 Dec 30;26(1):133. doi: 10.3390/molecules26010133. PMID: 33396590; PMCID: PMC7795856.
- de Oliveira G, de Sá F, Beck R, de Oliveira V. Development of a Method for the Quantification of Clotrimazole and Itraconazole and Study of Their Stability in a New Microemulsion for the Treatment of Sporotrichosis. Pharmaceutics. 2020 Aug 26;12(9):811. doi: 10.3390/pharmaceutics12090811. PMID: 32858913; PMCID: PMC7558668.
- Development of an UPLC-MS/MS Method for Quantitative Analysis of Clotrimazole in Human Plasma Samples. MDPI. 2020.
- El-Shabouri SR, El-Zaria ME, El-Gendi MA, El-Enany NM. Spectrophotometric determination of clotrimazole in bulk drug and dosage forms. Spectrochim Acta A Mol Biomol Spectrosc. 1993;49(13-14):1841-6.
- Analytical Methods. RSC Publishing.
- Capillary electrophoresis: principles and applications in illicit drug analysis. Forensic Sci Int. 1996 Feb 9;77(3):211-29. doi: 10.1016/0379-0738(95)01863-8. PMID: 8833481.
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A Senior Application Scientist's Guide to the Synthesis of 1-Propyl-1H-imidazole-5-carbaldehyde: A Comparative Assessment of Reproducibility
Sources
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literature comparison of reported yields for 1-propyl-1H-imidazole-5-carbaldehyde
An In-Depth Guide to the Synthesis of 1-propyl-1H-imidazole-5-carbaldehyde: A Literature-Based Comparison of Expected Yields
Authored by a Senior Application Scientist
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 1-propyl-1H-imidazole-5-carbaldehyde is a key building block, valued for the versatility of its aldehyde functional group in constructing more complex molecular architectures. This guide provides a comprehensive analysis of the most probable and efficient synthetic route for this compound, grounded in established chemical principles and supported by experimental data from analogous reactions. We will delve into the mechanistic underpinnings of the Vilsmeier-Haack reaction, the premier choice for this transformation, and provide a detailed experimental protocol and a comparative discussion on expected yields.
The Synthetic Challenge: Formylation of an Imidazole Ring
The introduction of a formyl (-CHO) group onto an aromatic or heteroaromatic ring is a fundamental transformation in organic synthesis.[1] For an electron-rich heterocycle like 1-propyl-1H-imidazole, the primary challenge lies in achieving regioselectivity and a high yield. The imidazole ring has two carbon atoms available for substitution, C2 and C5 (or C4, depending on the tautomeric form). The choice of formylation agent and reaction conditions is critical to direct the electrophilic attack to the desired position and maximize the conversion of the starting material.
The Vilsmeier-Haack Reaction: The Method of Choice
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] The reaction employs a Vilsmeier reagent, which is a chloroiminium salt typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[5][6] This reagent is a mild electrophile, making it highly effective for substrates that are sensitive to harsher conditions.
The choice of the Vilsmeier-Haack reaction for the synthesis of 1-propyl-1H-imidazole-5-carbaldehyde is supported by several factors:
-
High Regioselectivity: The reaction typically proceeds at the most electron-rich and sterically accessible position. For 1-substituted imidazoles, formylation is expected to occur at the C5 position.
-
Mild Reaction Conditions: The reaction can often be carried out at temperatures ranging from 0 °C to room temperature, which helps to minimize side reactions and degradation of the product.[3]
-
General Applicability: The Vilsmeier-Haack reaction has been successfully applied to a wide variety of heterocyclic systems, demonstrating its reliability and versatility.[2]
Reaction Mechanism
The synthesis proceeds through a well-established electrophilic aromatic substitution mechanism:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic Attack: The electron-rich imidazole ring of 1-propyl-1H-imidazole attacks the electrophilic carbon of the Vilsmeier reagent.
-
Aromatization: The resulting intermediate loses a proton to restore the aromaticity of the imidazole ring.
-
Hydrolysis: The intermediate iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde product, 1-propyl-1H-imidazole-5-carbaldehyde.
Caption: The Vilsmeier-Haack reaction pathway for the synthesis of 1-propyl-1H-imidazole-5-carbaldehyde.
Comparative Analysis of Expected Yields
While a specific literature report detailing the yield for the Vilsmeier-Haack formylation of 1-propyl-1H-imidazole was not identified during the literature survey, we can infer a strong expectation of performance based on analogous transformations. A general procedure for the Vilsmeier-Haack reaction on an electron-rich aromatic substrate reports a yield of 77%.[5] It is reasonable to anticipate a yield in a similar range for the formylation of 1-propyl-1H-imidazole.
The table below outlines the key parameters for a proposed synthesis and compares it with an alternative method for synthesizing a related imidazole aldehyde to provide context on yields for similar transformations.
| Parameter | Proposed: Vilsmeier-Haack Formylation | Alternative: Oxidation of an Imidazole Methanol[7] |
| Target Compound | 1-propyl-1H-imidazole-5-carbaldehyde | 5-Propyl-1H-imidazole-4-carboxaldehyde |
| Starting Material | 1-propyl-1H-imidazole | 5-propyl-1H-imidazole-4-methanol |
| Key Reagents | DMF, POCl₃ | Manganese (IV) oxide (MnO₂) |
| Solvent | DMF | 1,4-Dioxane |
| Reaction Temperature | 0 °C to Room Temperature | Reflux |
| Reported/Expected Yield | ~70-80% (Expected) [5] | ~72.5% (Calculated) [7] |
| Advantages | Direct formylation, readily available starting materials. | Useful if the corresponding alcohol is readily available. |
| Disadvantages | Requires anhydrous conditions, POCl₃ is corrosive. | Requires a pre-functionalized starting material. |
The yield for the oxidation reaction was calculated from the reported masses of starting material (4.0 g) and product (2.9 g) for 5-Propyl-1H-imidazole-4-carboxaldehyde.[7]
Detailed Experimental Protocol (Proposed)
This protocol is adapted from a general Vilsmeier-Haack procedure and is optimized for the synthesis of 1-propyl-1H-imidazole-5-carbaldehyde.[5]
Materials:
-
1-propyl-1H-imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate (NaOAc)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-propyl-1H-imidazole (1.0 equivalent) in anhydrous DMF (approximately 10 mL per mmol of substrate).
-
Formation of Vilsmeier Reagent: Cool the solution to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Prepare a solution of sodium acetate (5-6 equivalents) in water and add it slowly to the reaction mixture to quench the excess Vilsmeier reagent and hydrolyze the iminium salt intermediate.
-
Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to afford pure 1-propyl-1H-imidazole-5-carbaldehyde.
Caption: Experimental workflow for the synthesis of 1-propyl-1H-imidazole-5-carbaldehyde.
Conclusion
The Vilsmeier-Haack reaction stands out as the most logical and efficient method for the synthesis of 1-propyl-1H-imidazole-5-carbaldehyde. Based on literature precedents for similar substrates, this method is expected to provide the target compound in good yields, likely in the range of 70-80%. The provided protocol offers a robust, self-validating system for researchers to produce this valuable synthetic intermediate. As with any chemical synthesis, optimization of reaction parameters such as time, temperature, and stoichiometry may lead to further improvements in yield.
References
-
Journal of Chemical and Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]
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NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
PrepChem.com. Synthesis of 5-Propyl-1H-imidazole-4-carboxaldehyde. [Link]
-
Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. [Link]
-
ResearchGate. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]
- Google Patents. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Formylation. [Link]
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Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling 1-propyl-1H-imidazole-5-carbaldehyde
In the dynamic landscape of drug discovery and chemical synthesis, the safe handling of novel reagents is paramount. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with 1-propyl-1H-imidazole-5-carbaldehyde. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of the "why" behind each safety protocol, ensuring a self-validating system of laboratory safety.
Hazard Identification and Risk Assessment: A Proactive Approach
Before any laboratory work commences, a thorough risk assessment is essential. 1-propyl-1H-imidazole-5-carbaldehyde is a substituted imidazole, a class of compounds with diverse biological activities. While specific toxicological data for this exact molecule is limited, the presence of an aldehyde functional group and an imidazole ring necessitates a cautious approach.
Known and Potential Hazards:
-
Imidazole Moiety: Imidazole and its derivatives can be corrosive and may cause severe skin burns and eye damage.[1][2] Some imidazoles are also suspected to have reproductive toxicity.
-
Aldehyde Group: Aldehydes are often reactive and can be irritants to the skin, eyes, and respiratory tract.[3] Some aldehydes are also known sensitizers, meaning repeated exposure can lead to allergic reactions.[3]
-
Physical Form: This compound is typically a solid, which can pose an inhalation hazard if handled as a powder, as fine dust can be generated.[1][4]
A risk assessment should be conducted for each specific procedure (e.g., weighing, dissolution, reaction setup). Consider the quantity of the chemical being used, the potential for aerosol or dust generation, and the duration of the task.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is crucial for minimizing exposure to 1-propyl-1H-imidazole-5-carbaldehyde. The following recommendations are based on a combination of general best practices for handling aldehydes and imidazoles, and should be considered the minimum standard.
-
Safety Glasses: For low-risk activities involving small quantities in solution, ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum requirement.[2]
-
Chemical Splash Goggles: When handling the solid powder, preparing solutions, or during any transfer process where there is a risk of splashing, chemical splash goggles that provide a complete seal around the eyes are mandatory.[3][5]
-
Face Shield: In situations with a higher risk of splashes, such as when working with larger volumes or during exothermic reactions, a full-face shield should be worn in conjunction with chemical splash goggles to protect the entire face.[1][6]
The choice of gloves is critical, as no single glove material is impervious to all chemicals. For 1-propyl-1H-imidazole-5-carbaldehyde, consider the following:
-
Material: Nitrile or butyl rubber gloves are generally recommended for handling aldehydes.[3] Nitrile gloves offer good resistance to a range of chemicals and are a common choice for laboratory work.[2][7]
-
Thickness: A glove thickness of at least 5 mil is advisable for short-term splash protection.
-
Breakthrough Time: Always consult the glove manufacturer's compatibility chart for data on breakthrough time and permeation rates for aldehydes or similar chemicals. If specific data is unavailable, it is prudent to assume a short breakthrough time and change gloves frequently.
-
Double Gloving: For procedures with a higher risk of exposure, such as when handling the pure solid or concentrated solutions, double gloving is a recommended practice. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
Table 1: Glove Selection Guide
| Glove Material | Recommended Use | Key Considerations |
| Nitrile | General laboratory use, splash protection. | Good all-around chemical resistance. Change immediately upon contamination. |
| Butyl Rubber | Higher-risk procedures, extended handling. | Excellent resistance to aldehydes. |
| Latex | Not recommended. | Offers poor protection against many organic chemicals.[3] |
-
Laboratory Coat: A properly fitting, flame-resistant lab coat with long sleeves and a secure front closure should be worn at all times in the laboratory.[2][8]
-
Chemical-Resistant Apron: When handling larger quantities of 1-propyl-1H-imidazole-5-carbaldehyde or when there is a significant risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[6]
-
Appropriate Attire: Full-length pants and closed-toe shoes are mandatory to protect the lower body and feet from potential spills.[2][9]
Under normal laboratory conditions with adequate engineering controls (i.e., a certified chemical fume hood), respiratory protection is typically not required when handling small quantities of 1-propyl-1H-imidazole-5-carbaldehyde. However, in certain situations, it may be necessary:
-
Weighing Powders: If weighing the solid compound outside of a fume hood or in a way that could generate dust, a NIOSH-approved N95 respirator may be necessary to prevent inhalation of airborne particles.
-
Aerosol Generation: For any procedure that may generate aerosols, working within a fume hood is the primary control measure. If this is not feasible, a respirator with an organic vapor cartridge may be required.
-
Emergency Situations: In the event of a large spill or release, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) may be necessary.[1][5]
Step-by-Step Protocols for Safe Handling
Adherence to standardized procedures for donning, doffing, and using PPE is as important as the selection of the equipment itself.
Donning (Putting On):
-
Hand Hygiene: Start with clean hands.
-
Body Protection: Put on your lab coat and apron (if needed).
-
Respiratory Protection: If required, put on your respirator and perform a seal check.
-
Eye and Face Protection: Put on your safety goggles or face shield.
-
Gloves: Put on your gloves, ensuring they overlap the cuffs of your lab coat.
Doffing (Taking Off):
-
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.
-
Hand Hygiene: Wash your hands.
-
Body Protection: Remove your lab coat and apron, turning them inside out as you remove them.
-
Eye and Face Protection: Remove your face shield or goggles.
-
Respiratory Protection: Remove your respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
-
Preparation: Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.
-
Don PPE: Follow the donning procedure outlined above, including double gloves.
-
Weighing: Carefully transfer the desired amount of the solid compound from the stock container to a tared weigh boat. Use a spatula and avoid generating dust.
-
Clean-up: After weighing, carefully clean any residual powder from the balance and surrounding area using a damp cloth.
-
Disposal: Dispose of the contaminated weigh boat and outer gloves in the appropriate chemical waste container.
-
Doff PPE: Follow the doffing procedure.
Emergency Procedures and Disposal
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4][6] Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
All contaminated PPE and chemical waste should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.[8]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow based on procedural risk.
By integrating these principles and protocols into your daily laboratory work, you can foster a culture of safety and ensure the well-being of yourself and your colleagues when handling 1-propyl-1H-imidazole-5-carbaldehyde and other novel chemical entities.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from [Link]
-
AmericanBio. (2015, February 19). IMIDAZOLE. Retrieved from [Link]
-
ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Retrieved from [Link]
-
University of Washington. (2025, February 28). Standard Operating Procedure for Imidazole. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Propyl-1H-imidazole-2-carbaldehyde. PubChem. Retrieved from [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
-
TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. Retrieved from [Link]
-
Microflex. (n.d.). Chemicals Chemicals. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
Sources
- 1. americanbio.com [americanbio.com]
- 2. faculty.washington.edu [faculty.washington.edu]
- 3. homework.study.com [homework.study.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 6. neb.com [neb.com]
- 7. carlroth.com [carlroth.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. csub.edu [csub.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
